molecular formula C9H14N2O5S B082564 Penicilloic acid CAS No. 11039-68-2

Penicilloic acid

カタログ番号: B082564
CAS番号: 11039-68-2
分子量: 262.29 g/mol
InChIキー: OPEGYZAATHKDEM-HCWXCVPCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Penicilloate is a critical minor determinant metabolite of penicillin, essential for research in drug hypersensitivity and immunology . It is a core component of the Minor Determinant Mixture (MDM) used in skin testing to reliably diagnose IgE-mediated penicillin allergies . When used in skin prick tests (SPT) and intradermal tests (IDT), Penicilloate helps identify patients with true, immediate-type allergic reactions to beta-lactam antibiotics by reacting with penicillin-specific IgE antibodies . The use of pure, well-characterized Penicilloate reagents is vital for the accuracy of these diagnostic assays, as the purity of such determinants directly impacts test sensitivity and specificity . Research into penicillin allergy is a significant public health effort, as inaccurate patient labels can lead to the use of broader-spectrum antibiotics, which is associated with increased antimicrobial resistance and poorer patient outcomes . This product is intended for research purposes only, specifically for in vitro studies and the development of diagnostic protocols. It is not for diagnostic use in humans, therapeutic administration, or personal consumption.

特性

CAS番号

11039-68-2

分子式

C9H14N2O5S

分子量

262.29 g/mol

IUPAC名

(2R,4S)-2-[(R)-carboxy(formamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H14N2O5S/c1-9(2)5(8(15)16)11-6(17-9)4(7(13)14)10-3-12/h3-6,11H,1-2H3,(H,10,12)(H,13,14)(H,15,16)/t4-,5-,6+/m0/s1

InChIキー

OPEGYZAATHKDEM-HCWXCVPCSA-N

正規SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C

他のCAS番号

13057-98-2

同義語

penicilloate
penicilloic acid
penicilloic acid, disodium salt

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Penicilloic Acid from Penicillin Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The hydrolysis of the β-lactam ring in penicillin antibiotics, leading to the formation of inactive penicilloic acid, is a critical process in medicine and pharmacology. This transformation is the primary mechanism behind bacterial resistance to penicillin and is also central to penicillin-induced hypersensitivity reactions. This technical guide provides a comprehensive overview of the mechanisms, kinetics, and influencing factors of penicillin hydrolysis. It details the enzymatic and chemical pathways, presents quantitative data on reaction rates, and outlines key experimental protocols for the analysis of this degradation process. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of penicillin stability and degradation.

The Chemical Transformation: Inactivation of Penicillin

Penicillins are a class of β-lactam antibiotics characterized by a four-membered β-lactam ring.[1] The therapeutic efficacy of these antibiotics hinges on the chemical reactivity of this strained ring, which acylates and irreversibly inhibits bacterial transpeptidase enzymes essential for cell wall synthesis.[2] Hydrolysis of the amide bond within the β-lactam ring results in the formation of the corresponding this compound.[3][4] This ring-opening event alleviates the ring strain and eliminates the molecule's antibacterial properties, rendering the drug ineffective.[5][6] this compound is a key metabolite and the major antigenic determinant responsible for penicillin hypersensitivity, as it can react with proteins to form haptens, triggering an immune response.[3][4]

Mechanisms of Penicillin Hydrolysis

The degradation of penicillin to this compound can occur through two primary pathways: enzymatic catalysis and chemical hydrolysis under various pH conditions.

Enzymatic Hydrolysis: The Basis of Bacterial Resistance

The most significant pathway for penicillin inactivation in a clinical context is enzymatic hydrolysis catalyzed by β-lactamase enzymes (also known as penicillinases).[7][8] These enzymes are produced by many resistant bacterial strains.[1][2] The catalytic mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a serine residue in the active site of the enzyme, forming a transient acyl-enzyme intermediate.[9] This intermediate is then rapidly hydrolyzed by a water molecule, releasing the inactive this compound and regenerating the active enzyme.[10]

G cluster_enzymatic Enzymatic Hydrolysis by β-Lactamase Penicillin Penicillin Intermediate Acyl-Enzyme Intermediate Penicillin->Intermediate 1. Acylation (Nucleophilic Attack) Enzyme β-Lactamase (Active Serine-OH) Enzyme->Intermediate Product This compound (Inactive) Intermediate->Product 2. Deacylation (Hydrolysis) RegenEnzyme Regenerated β-Lactamase Intermediate->RegenEnzyme H2O Water (H₂O) H2O->Intermediate

Caption: Enzymatic hydrolysis of penicillin by β-lactamase.

Chemical Hydrolysis

Penicillin is unstable in aqueous solutions and its degradation is highly dependent on pH. Hydrolysis can be catalyzed by both acidic and alkaline conditions.

  • Acid-Catalyzed Hydrolysis: In acidic media (e.g., pH 2.7-4), penicillin degradation can proceed through the formation of an intermediate, penicillenic acid, which then converts to this compound.[11] Under stronger acidic conditions, this compound can further rearrange to form penilloic acid.[11][12] This pathway is relevant for the stability of orally administered penicillins in the stomach.[13]

  • Base-Catalyzed Hydrolysis: Penicillins are also labile in alkaline solutions.[14] The hydrolysis is initiated by a nucleophilic attack of a hydroxide (B78521) ion on the β-lactam carbonyl carbon, leading directly to the opening of the ring to form this compound.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Direct Hydrolysis Penicillenic Penicillenic Acid (Intermediate) Penicillin->Penicillenic Rearrangement Penilloic Penilloic Acid Penicilloic_Acid->Penilloic Further degradation (acidic conditions) H_ion H⁺ / H₂O Penicillenic->Penicilloic_Acid Hydrolysis OH_ion OH⁻ G cluster_workflow HPLC-MS/MS Experimental Workflow Sample 1. Sample Collection (e.g., Plasma, Milk) Extract 2. Extraction & Protein Precipitation Sample->Extract Centrifuge 3. Centrifugation Extract->Centrifuge Collect 4. Supernatant Collection Centrifuge->Collect Concentrate 5. Evaporation & Reconstitution Collect->Concentrate Filter 6. Filtration (0.22 µm) Concentrate->Filter Inject 7. UHPLC Injection Filter->Inject Separate 8. Chromatographic Separation (C18) Inject->Separate Ionize 9. ESI Ionization Separate->Ionize Analyze 10. MS/MS Analysis (MRM Mode) Ionize->Analyze Data 11. Data Processing & Quantification Analyze->Data

References

The Structure of Penicilloic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Penicilloic acid is the primary, biologically inactive metabolite of penicillin, formed through the hydrolytic cleavage of the β-lactam ring. This transformation is a critical process in both the deactivation of penicillin antibiotics and the development of penicillin-induced hypersensitivity reactions. Structurally, this compound is a dicarboxylic acid characterized by a thiazolidine (B150603) ring fused to what was formerly the β-lactam ring, now opened to reveal a carboxyl group and a secondary amine. The specific nature of the acyl side chain is determined by the parent penicillin molecule. This guide provides an in-depth overview of the structure, formation, and key chemical properties of this compound, with a focus on benzylthis compound, the derivative of Penicillin G. It includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for its formation and analysis, and diagrams illustrating its chemical structure and formation pathway.

Core Structure and Formation

This compound is not a single compound but a class of molecules derived from the hydrolysis of various penicillins. The fundamental structure consists of a thiazolidine ring and an opened β-lactam ring system. The key structural features are:

  • Thiazolidine Ring : A five-membered saturated ring containing a sulfur atom and a nitrogen atom. It features a carboxylic acid group at the C-4 position and typically two methyl groups at the C-5 position.

  • Opened β-Lactam Ring : The defining feature of this compound is the cleaved amide bond of the four-membered β-lactam ring found in the parent penicillin. This hydrolysis results in the formation of two new functional groups: a secondary amine and a carboxylic acid.

  • Acyl Side Chain : Attached to the nitrogen of the opened ring is the acyl side chain, which varies depending on the original penicillin. For example, Penicillin G (benzylpenicillin) yields benzylthis compound, which has a phenylacetyl side chain.

Mechanism of Formation: Hydrolysis of the β-Lactam Ring

The formation of this compound occurs via the hydrolysis of the strained amide bond within the β-lactam ring of penicillin.[1] This reaction can be catalyzed by:

  • β-Lactamases : Enzymes produced by many bacteria that confer antibiotic resistance by rapidly inactivating penicillin.[1]

  • Alkaline Conditions : The β-lactam ring is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to hydrolysis in basic aqueous solutions.

The process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of the dicarboxylic acid structure of this compound.

Figure 1: Hydrolysis of Penicillin G to Benzylthis compound.

Physicochemical and Spectroscopic Data

The data presented below corresponds to benzylthis compound, the degradation product of Penicillin G.

Physicochemical Properties
PropertyValueReference
IUPAC Name(2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[2]
Molecular FormulaC₁₆H₂₀N₂O₅S[2]
Molar Mass352.4 g/mol [2]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water
Spectroscopic Data

Specific experimental spectra for benzylthis compound are found within specialized databases. The tables below provide the expected chemical shifts and absorption bands based on the functional groups present in the molecule.

Table 3.2.1: Predicted ¹³C NMR Chemical Shifts

Carbon Atom EnvironmentExpected Chemical Shift (δ, ppm)
Carboxyl (C=O)165 - 185
Amide (C=O)160 - 180
Aromatic (C)125 - 150
C-N (Thiazolidine Ring)60 - 80
C-S (Thiazolidine Ring)60 - 80
C-O (Carboxyl)Not Applicable
Aliphatic C-H20 - 60
Methyl (CH₃)15 - 30

Table 3.2.2: Predicted Infrared (IR) Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
N-H Stretch (Amide)3500 - 3300Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1725 - 1700Strong
C=O Stretch (Amide)1680 - 1630Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch1300 - 1200Strong

Experimental Protocols

General Protocol for Synthesis of Benzylthis compound

This protocol describes a general method for the preparation of benzylthis compound via base-catalyzed hydrolysis of benzylpenicillin potassium salt.

Materials:

  • Benzylpenicillin potassium salt

  • Sodium hydroxide (NaOH), 1.0 N solution

  • Hydrochloric acid (HCl), 1.2 N solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Dissolution: Prepare an aqueous solution of benzylpenicillin potassium salt at a known concentration (e.g., 10 mg/mL) in a beaker.

  • Hydrolysis: While stirring, add an equal volume of 1.0 N sodium hydroxide to the penicillin solution. This raises the pH and initiates the hydrolysis of the β-lactam ring.

  • Incubation: Allow the reaction mixture to stand at room temperature for approximately 15-20 minutes to ensure complete conversion to benzylthis compound.

  • Neutralization: Carefully neutralize the solution by adding 1.2 N hydrochloric acid. Monitor the pH to avoid excessive acidification, which can lead to further degradation products. The target is to protonate the carboxylate groups of the this compound.

  • Isolation (Conceptual): At this stage, the aqueous solution contains the sodium salt of benzylthis compound, along with NaCl. Further purification, such as crystallization or chromatography, would be required to isolate the pure compound, though specific parameters are not detailed in the readily available literature.

Analytical Protocol: Iodometric Assay for Penicillin Content

This method quantifies the amount of penicillin in a sample by first hydrolyzing it to this compound and then performing a back-titration with iodine and sodium thiosulfate (B1220275). The consumption of iodine is stoichiometric with the amount of this compound formed.

G A Prepare Sample and Standard Solutions B Aliquot 2.0 mL of Sample/ Standard into Flasks A->B C Add 2.0 mL of 1.0 N NaOH (Hydrolysis Step) B->C D Incubate for 15 minutes C->D E Add 2.0 mL of 1.2 N HCl (Neutralization) D->E F Add 10.0 mL of 0.01 N Iodine VS E->F G Incubate for 15 minutes (Reaction with Iodine) F->G H Titrate excess Iodine with 0.01 N Sodium Thiosulfate VS G->H I Add Starch Indicator near Endpoint H->I J Titrate to Colorless Endpoint I->J L Calculate Penicillin Content J->L K Perform Blank Determination K->L

Figure 2: Workflow for the Iodometric Assay of Penicillin.

Materials:

  • Sample containing penicillin

  • USP Penicillin G Potassium Reference Standard

  • 1.0 N Sodium Hydroxide

  • 1.2 N Hydrochloric Acid

  • 0.01 N Iodine Volumetric Solution (VS)

  • 0.01 N Sodium Thiosulfate VS

  • Starch iodide paste Test Solution (TS)

  • Appropriate solvents as specified by monograph

  • Glass-stoppered conical flasks (125 mL)

Procedure:

  • Preparation of Solutions:

    • Standard Preparation: Accurately weigh and dissolve the USP Reference Standard in the specified solvent to obtain a known concentration.

    • Assay Preparation: Accurately weigh and dissolve the sample under test in the specified solvent to obtain a solution of approximately the same concentration as the Standard Preparation.

  • Inactivation and Titration:

    • Pipette 2.0 mL of the Standard Preparation into one flask and 2.0 mL of the Assay Preparation into another.

    • To each flask, add 2.0 mL of 1.0 N sodium hydroxide, swirl to mix, and allow to stand for 15 minutes. This step quantitatively converts penicillin to this compound.

    • To each flask, add 2.0 mL of 1.2 N hydrochloric acid to neutralize the excess base.

    • Immediately add 10.0 mL of 0.01 N iodine VS, insert the stopper, and allow the flasks to stand for 15 minutes, protected from light. During this time, the this compound reacts with a specific amount of iodine.

    • Titrate the excess (unreacted) iodine in each flask with 0.01 N sodium thiosulfate VS.

    • As the endpoint is approached (the solution becomes pale yellow), add 1 drop of starch iodide paste TS and continue the titration until the blue color is completely discharged.

  • Blank Determination:

    • Perform a blank titration by mixing 2.0 mL of the solvent with all reagents except the sample/standard and titrating as described above to account for any iodine consumed by the reagents themselves.

  • Calculation:

    • The difference in the volume of sodium thiosulfate VS consumed between the blank and the sample/standard titrations is used to calculate the amount of iodine consumed by the this compound, and thus the amount of penicillin in the original sample.

Conclusion

The structure of this compound is central to understanding the mechanism of action, degradation, and immunological response associated with penicillin antibiotics. As the product of β-lactam ring hydrolysis, its formation signifies the deactivation of the parent drug. The methods provided herein for its synthesis and analysis are fundamental to quality control, stability testing, and immunological research in the field of β-lactam antibiotics. The detailed structural and spectroscopic data serve as a crucial reference for professionals engaged in the development and study of these vital therapeutic agents.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of Penicilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and immunological relevance of penicilloic acid, a critical metabolite of penicillin. The information presented herein is intended to support research and development efforts in fields such as pharmacology, immunology, and analytical chemistry.

Core Chemical Properties of Benzylthis compound

This compound is the primary degradation product of penicillin, formed by the hydrolytic cleavage of the β-lactam ring. The properties of benzylthis compound, the derivative of penicillin G, are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₆H₂₀N₂O₅S[1][2]
Molecular Weight 352.41 g/mol [1][2]
IUPAC Name (2R,4S)-2-[(R)-carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[1]
Appearance White to off-white crystalline powder[2]
pKa (approximate) 5.32 ± 0.05 (H₂O at 25°C, c=0.01M)[3]
Solubility Soluble in water[2]

Stability Profile of this compound

This compound is notably unstable in aqueous solutions, with its stability being highly dependent on pH and temperature. It is the major degradation product of benzylpenicillin in alkaline media.[4] In solution, benzylthis compound exists as a mixture of isomers and can undergo epimerization.[4]

Under acidic conditions (e.g., pH 2.7), penicillin G degrades into several products, including this compound, which can further convert to other compounds like penilloic acid.[5][6] At a highly alkaline pH of 12, this compound is the predominant degradation product of penicillin G.[4] Due to its inherent instability, this compound is highly labile in aqueous solutions, which presents challenges for its use as a stable analytical standard.[] For storage, it is recommended to keep it at 2-8°C.[8]

Experimental Protocols

Synthesis of Benzylthis compound from Benzylpenicillin

This protocol describes the alkaline hydrolysis of benzylpenicillin to produce benzylthis compound.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Neutralization (Optional, for subsequent reactions) node_A Dissolve Potassium Benzylpenicillin (1 mole, 372g) in distilled water (940 mL) at room temperature. node_B Add a solution of Sodium Hydroxide (1 mole, 40g in 180 mL distilled water) slowly over 30 minutes. node_A->node_B Initiate Hydrolysis node_C Stir the solution for 2 hours at room temperature to allow for the hydrolysis of the β-lactam ring. node_B->node_C node_D Slowly add concentrated Hydrochloric Acid (67 mL) while maintaining room temperature. node_C->node_D Proceed to further steps (e.g., decarboxylation to penilloic acid)

Figure 1. Workflow for the synthesis of benzylthis compound.

Reference for Protocol: This protocol is adapted from the procedure described for the hydrolysis of penicillin in US Patent 3,281,461A.[9]

Preparation of this compound-Protein Conjugate

This compound acts as a hapten and must be conjugated to a carrier protein to become immunogenic. This can be achieved by first conjugating the parent penicillin to the protein and then hydrolyzing the β-lactam ring.

G cluster_0 Step 1: Acylation of Penicillin cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Hydrolysis to this compound Conjugate node_A Acylate the parent penicillin compound (e.g., ampicillin) with a functionalized acid (e.g., methyldithioacetic acid N-hydroxy succinimide (B58015) ester). node_B Couple the acylated penicillin to a carrier protein (e.g., bovine serum albumin, ovalbumin) labeled with a suitable linker (e.g., bromoacetylglycine N-hydroxy succinimide ester). node_A->node_B Covalent Linkage node_C Hydrolyze the β-lactam ring of the penicillin-protein conjugate under alkaline conditions to form the this compound-protein conjugate. node_B->node_C Ring Opening

Figure 2. Workflow for preparing a this compound-protein conjugate.

Reference for Protocol: This generalized protocol is based on the methods described in US Patent 4,596,768A.[10]

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from a biological matrix, such as milk.

G cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis node_A Extract sample with water using sonication. node_B Precipitate proteins with acetonitrile. node_A->node_B node_C Degrease by liquid-liquid extraction with n-hexane. node_B->node_C node_D Concentrate the purified solution under nitrogen. node_C->node_D node_E Re-dissolve in acetonitrile-water (10:90, v/v) and filter through a 0.22 µm filter. node_D->node_E node_F Inject the filtrate into the HPLC-MS/MS system. node_E->node_F Analysis node_G Separate on a C18 column with a suitable gradient. node_F->node_G node_H Detect using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). node_G->node_H node_I Quantify using external standards. node_H->node_I

Figure 3. General workflow for HPLC-MS/MS analysis of this compound.

Reference for Protocol: This protocol is a summary of the method described for the analysis of penicilloic acids in milk products.[11] For specific applications, optimization of extraction and chromatographic conditions is necessary.

Immunological Significance and Signaling Pathway

This compound is the major antigenic determinant in IgE-mediated penicillin allergy.[12] It acts as a hapten, covalently binding to host proteins to form a penicilloyl-protein conjugate. This conjugate is then recognized by the immune system as a foreign antigen, leading to the production of specific IgE antibodies in susceptible individuals.

Upon re-exposure, the multivalent penicilloyl-protein conjugate cross-links IgE antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells and basophils. This aggregation of FcεRI triggers a complex signaling cascade, culminating in the degranulation of these cells and the release of pre-formed inflammatory mediators, as well as the synthesis of other pro-inflammatory molecules.

G Allergen This compound- Protein Conjugate IgE IgE Antibodies Allergen->IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn Lyn/Fyn (Src Kinase) FcεRI->Lyn Aggregation activates Syk Syk FcεRI->Syk Recruits & Activates MastCell Mast Cell Surface Lyn->FcεRI Phosphorylates ITAMs LAT LAT Signalosome Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca Ca²⁺ Mobilization IP3->Ca Induces PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine, Proteases) Ca->Degranulation Mediators Synthesis of Prostaglandins & Leukotrienes Ca->Mediators PKC->Degranulation PKC->Mediators

Figure 4. IgE-mediated mast cell activation by this compound-protein conjugates.

Key steps in the signaling pathway include: [13][14][15]

  • Receptor Cross-linking: The this compound-protein conjugate binds to and cross-links multiple IgE antibodies bound to FcεRI receptors.

  • Initiation of Signaling: This aggregation activates Src family kinases like Lyn and Fyn, which phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of the FcεRI receptor.

  • Syk Activation: Phosphorylated ITAMs serve as docking sites for and activate Spleen Tyrosine Kinase (Syk).

  • Signalosome Formation: Activated Syk phosphorylates several adaptor proteins, including the Linker for Activation of T cells (LAT), forming a "signalosome" that recruits other signaling molecules.

  • Second Messenger Generation: The signalosome activates Phospholipase Cγ (PLCγ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Effector Functions: The rise in intracellular calcium and the activation of PKC are critical for triggering the fusion of granules with the cell membrane (degranulation), releasing pre-formed mediators like histamine (B1213489) and proteases. These signals also lead to the activation of pathways that synthesize de novo lipid mediators (prostaglandins, leukotrienes) and cytokines, which contribute to the late-phase allergic reaction.

References

The Unraveling of a Wonder Drug: A Technical Guide to the Mechanism of Beta-Lactam Ring Opening to Penicilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism behind the opening of the beta-lactam ring in penicillins to form penicilloic acid. This critical process is at the heart of bacterial resistance to beta-lactam antibiotics and is also a key event in penicillin-induced allergic reactions. The guide provides a detailed examination of both the enzymatic and non-enzymatic pathways of this transformation, supported by quantitative data, detailed experimental protocols, and novel visualizations of the underlying molecular and cellular processes.

The stability of the four-membered beta-lactam ring is paramount to the therapeutic efficacy of penicillin and its derivatives. Cleavage of this strained ring renders the antibiotic inactive. This guide elucidates the two primary mechanisms by which this ring-opening occurs: enzymatic hydrolysis, primarily mediated by bacterial β-lactamases, and chemical hydrolysis, which can be catalyzed by acid or base.

The Enzymatic Onslaught: β-Lactamase-Mediated Hydrolysis

The most significant contributor to penicillin resistance is the production of β-lactamase enzymes by bacteria. These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring with high efficiency. The catalytic mechanism of serine β-lactamases, the most common type, involves a two-step process of acylation and deacylation.[1][2] An active site serine residue acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate.[1][3] This is followed by the hydrolysis of this intermediate by a water molecule, regenerating the free enzyme and releasing the inactive this compound.[3]

dot

Enzymatic_Hydrolysis Penicillin Penicillin (Active Antibiotic) AcylEnzyme Acyl-Enzyme Intermediate Penicillin->AcylEnzyme Acylation (Serine Nucleophilic Attack) BetaLactamase β-Lactamase (Enzyme) BetaLactamase->AcylEnzyme PenicilloicAcid This compound (Inactive) AcylEnzyme->PenicilloicAcid Deacylation RegeneratedEnzyme β-Lactamase (Regenerated) AcylEnzyme->RegeneratedEnzyme Water H₂O Water->AcylEnzyme Chemical_Hydrolysis cluster_alkaline Alkaline Hydrolysis cluster_acid Acid Hydrolysis Penicillin_A Penicillin Intermediate_A Tetrahedral Intermediate Penicillin_A->Intermediate_A Nucleophilic Attack OH_ion OH⁻ OH_ion->Intermediate_A PenicilloicAcid_A This compound Intermediate_A->PenicilloicAcid_A Ring Opening Penicillin_B Penicillin ProtonatedPenicillin Protonated Penicillin Penicillin_B->ProtonatedPenicillin H_ion H⁺ H_ion->ProtonatedPenicillin Intermediate_B Tetrahedral Intermediate ProtonatedPenicillin->Intermediate_B Nucleophilic Attack Water_B H₂O Water_B->Intermediate_B PenicilloicAcid_B This compound Intermediate_B->PenicilloicAcid_B Ring Opening & Deprotonation Beta_Lactam_Resistance cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm BlaR BlaR (Transmembrane Sensor) BlaI BlaI (Repressor) BlaR->BlaI Signal Transduction -> BlaI Cleavage blaZ_blaA_blaB_operon blaZ/blaA/blaB Operon BlaI->blaZ_blaA_blaB_operon Represses Transcription BetaLactamase β-Lactamase blaZ_blaA_blaB_operon->BetaLactamase Transcription & Translation Penicillin Penicillin BetaLactamase->Penicillin Hydrolyzes Penicillin Penicillin->BlaR Binds to extracellular domain Penicillin_Allergy Penicillin Penicillin PenicilloicAcid This compound (Hapten) Penicillin->PenicilloicAcid Ring Opening HaptenCarrier Penicilloyl-Protein Conjugate (Antigen) PenicilloicAcid->HaptenCarrier Covalent Binding (Haptenation) HostProtein Host Protein (e.g., Albumin) HostProtein->HaptenCarrier APC Antigen Presenting Cell (APC) HaptenCarrier->APC Uptake & Processing Mast_Cell Mast Cell HaptenCarrier->Mast_Cell Cross-linking of IgE on subsequent exposure T_Helper T Helper Cell APC->T_Helper Antigen Presentation B_Cell B Cell T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibodies Plasma_Cell->IgE Production IgE->Mast_Cell Sensitization Mediators Release of Inflammatory Mediators (e.g., Histamine) Mast_Cell->Mediators Degranulation Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

References

Penicilloic Acid Hapten Formation with Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives are among the most widely used antibiotics globally. However, they are also a common cause of drug-induced hypersensitivity reactions. These reactions are primarily initiated by the formation of a covalent adduct between the penicillin molecule and host proteins, a process known as haptenation. The chemically reactive β-lactam ring of penicillin can open to form penicilloic acid, which then acts as a hapten, covalently binding to nucleophilic residues on proteins, predominantly the ε-amino group of lysine (B10760008). This modification renders the self-protein immunogenic, triggering a cascade of immune responses that can range from mild skin rashes to life-threatening anaphylaxis.

This technical guide provides an in-depth exploration of the core mechanisms of this compound hapten formation, the subsequent immunological response, and the experimental methodologies used to study these phenomena. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate penicillin allergy.

The Chemistry of Hapten Formation

The instability of the β-lactam ring in penicillin is central to its antibacterial activity and its ability to act as a hapten. Under physiological conditions, the β-lactam ring can undergo hydrolysis to form this compound. This this compound can then react with nucleophilic side chains of amino acids on proteins, with the ε-amino group of lysine being the primary target. This reaction results in the formation of a stable penicilloyl-protein conjugate.

The general reaction can be summarized as follows:

  • Penicillin Degradation: The β-lactam ring of penicillin is hydrolyzed to form the corresponding this compound.

  • Haptenation: The this compound then covalently binds to a protein, most commonly via a lysine residue, forming a penicilloyl-protein adduct.

The formation of these adducts is influenced by several factors, including the specific penicillin derivative, pH, temperature, and the presence of facilitating factors in serum.[1] Studies have shown that the rate of penicillin inactivation in human serum follows pseudo-first-order kinetics.[2]

HaptenFormation

Immunological Response to Penicilloyl-Protein Adducts

Once formed, the penicilloyl-protein adducts are recognized as foreign by the immune system, initiating an allergic response. This response can be mediated by different arms of the immune system, primarily involving T-cells and B-cells, leading to the production of specific antibodies, particularly Immunoglobulin E (IgE).

T-Cell Mediated Response

Antigen-presenting cells (APCs), such as dendritic cells, internalize and process the penicilloyl-protein conjugates. The haptenated peptides are then presented on the surface of APCs via Major Histocompatibility Complex (MHC) class II molecules. T-helper (Th) cells with T-cell receptors (TCRs) that recognize these penicilloyl-peptide-MHC complexes become activated. This activation leads to the proliferation and differentiation of Th cells, which in turn orchestrate the subsequent immune response, including the activation of B-cells. The interaction between the TCR and the peptide-MHC complex has a dissociation constant (Kd) typically in the micromolar range, for instance, a study on TCR and β2m interaction reported a Kd of 167 ± 20 μM.[3]

T_Cell_Activation

Mast Cell Degranulation

The activation of B-cells leads to the production of penicilloyl-specific IgE antibodies. These IgE antibodies bind to the high-affinity FcεRI receptors on the surface of mast cells and basophils. Upon subsequent exposure to the penicilloyl-protein adduct, the multivalent hapten-carrier complex cross-links the IgE-FcεRI complexes on the mast cell surface. This cross-linking triggers a signaling cascade that results in the degranulation of the mast cell, releasing histamine, proteases, and other inflammatory mediators that cause the clinical symptoms of an allergic reaction.

Mast_Cell_Degranulation

Quantitative Data on this compound Hapten Formation and Immune Recognition

The following table summarizes available quantitative data related to the kinetics of penicillin degradation and the binding affinities of the resulting haptens to immune components.

ParameterValueSpecies/SystemReference
Penicillin Inactivation Rate Constant
Pseudo-first-order rate constant (k) for Penicillin F & G inactivation0.09 - 0.11 hr⁻¹Human Serum[2]
T-Cell Receptor (TCR) Binding Affinity
Dissociation Constant (Kd) for TCR - β2m interaction167 ± 20 µMHuman[3]
Typical Kd for TCR - peptide-MHC interactions1 - 100 µMGeneral[4][5]

Experimental Protocols

A variety of experimental techniques are employed to study the formation of penicilloyl-protein adducts and the subsequent immune response.

Detection of Anti-Penicilloyl Antibodies by Indirect ELISA

This protocol outlines a general procedure for detecting anti-penicilloyl antibodies in serum samples.

Materials:

  • 96-well high-binding ELISA plates

  • Penicilloyl-protein conjugate (e.g., Penicilloyl-HSA or Penicilloyl-Polylysine) for coating

  • Phosphate-Buffered Saline (PBS)

  • Washing Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Serum samples (patient and control)

  • Secondary antibody (e.g., HRP-conjugated anti-human IgG or IgE)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the penicilloyl-protein conjugate to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of the ELISA plate.

    • Incubate overnight at 4°C.[6][7]

  • Washing:

    • Wash the plate three times with Wash Buffer.[6]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[6]

  • Washing:

    • Wash the plate three times with Wash Buffer.[6]

  • Sample Incubation:

    • Dilute serum samples in Blocking Buffer (e.g., 1:100).

    • Add 100 µL of the diluted serum to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[6]

  • Washing:

    • Wash the plate three times with Wash Buffer.[6]

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[6]

  • Washing:

    • Wash the plate five times with Wash Buffer.[6]

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Analysis of Penicilloyl-Protein Adducts by HPLC-MS/MS

This protocol provides a general workflow for the identification and characterization of penicilloylated peptides from a protein sample.

1. Sample Preparation:

  • Protein Digestion:

    • The protein sample (e.g., human serum albumin incubated with penicillin) is denatured, reduced with a reducing agent like dithiothreitol (B142953) (DTT), and alkylated with an agent such as iodoacetamide (B48618) to block free cysteine residues.

    • The protein is then digested into smaller peptides using a protease, typically trypsin.[8]

  • Sample Cleanup:

    • The resulting peptide mixture is desalted and purified using solid-phase extraction (SPE) with a C18 cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

2. HPLC Separation:

  • Column: A reversed-phase C18 column is commonly used for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptides from the column based on their hydrophobicity. A typical gradient might start at 5% B and increase to 40% B over 60 minutes.

3. Mass Spectrometry Analysis:

  • The eluent from the HPLC is directly introduced into a tandem mass spectrometer (MS/MS).

  • The mass spectrometer is operated in a data-dependent acquisition mode, where it first performs a full scan to detect the mass-to-charge ratio (m/z) of the eluting peptides.

  • The most abundant peptide ions are then selected for fragmentation (MS/MS), and the fragmentation pattern is used to determine the amino acid sequence of the peptide and to identify the site of penicilloylation.

HPLC_MS_Workflow

Conclusion

The formation of this compound haptens with proteins is a critical initiating event in penicillin allergy. Understanding the chemical mechanisms of this process, the subsequent immunological responses, and the analytical methods for their detection is paramount for researchers and clinicians. This technical guide provides a foundational overview of these key aspects, offering detailed protocols and visual representations of the core processes. Further research into the kinetics of haptenation, the specificities of immune recognition, and the development of more precise diagnostic tools will continue to be crucial in managing and preventing penicillin hypersensitivity.

References

Spontaneous Degradation of Penicillin to Penicilloic Acid: Mechanisms, Kinetics, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, a pivotal class of β-lactam antibiotics, has been a cornerstone of medicine for decades. Its therapeutic action is derived from the strained four-membered β-lactam ring, which acylates and inactivates penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. However, this inherent chemical reactivity also renders the penicillin molecule susceptible to degradation, primarily through the hydrolysis of the β-lactam ring.

The principal product of this degradation is penicilloic acid, a biologically inactive compound. The formation of this compound represents a critical challenge in the manufacturing, formulation, storage, and clinical administration of penicillin-based drugs. Beyond the loss of antibacterial efficacy, this compound is recognized as the major antigenic determinant responsible for penicillin hypersensitivity and allergic reactions in patients.[1]

This technical guide offers a comprehensive examination of the spontaneous degradation of penicillin to this compound. It details the underlying chemical mechanisms, presents quantitative kinetic data, and provides robust experimental protocols for studying and quantifying this degradation pathway. The content is specifically tailored for researchers, scientists, and drug development professionals engaged in the study and development of β-lactam antibiotics.

Chemical Mechanism of Degradation

The spontaneous conversion of penicillin to this compound is a hydrolysis reaction that cleaves the amide bond within the β-lactam ring. This process is significantly influenced by the surrounding chemical environment, particularly pH.

General Hydrolysis Pathway

The fundamental mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule. This attack forms an unstable tetrahedral intermediate, which subsequently collapses, leading to the opening of the β-lactam ring and the formation of the dicarboxylic acid derivative, this compound.

G Penicillin Penicillin TransitionState Tetrahedral Intermediate Penicillin->TransitionState + H₂O (Nucleophilic Attack) PenicilloicAcid This compound TransitionState->PenicilloicAcid β-Lactam Ring Opening G cluster_prep 1. Preparation cluster_degradation 2. Application of Stress Conditions cluster_sampling 3. Sampling and Quenching cluster_analysis 4. Analysis Stock Prepare 1 mg/mL Penicillin G Stock Solution Acid Acid Hydrolysis (1 M HCl, RT) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (Solid & Solution) Stock->Thermal Sample Withdraw Aliquots at Timed Intervals Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Neutralize Neutralize Acid/Base Samples & Dilute to Target Concentration Sample->Neutralize Store Store Samples at 2-8°C Neutralize->Store HPLC Quantitative Analysis by Stability-Indicating HPLC Method Store->HPLC

References

Penicilloic Acid: A Comprehensive Technical Guide on its Biological Activity and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicilloic acid, the primary degradation product of penicillin antibiotics, plays a pivotal role in two critical areas of medicine: immunology and infectious disease. Formed by the hydrolytic cleavage of the β-lactam ring, a reaction catalyzed by both enzymatic (β-lactamases) and non-enzymatic processes, this compound is the major antigenic determinant in penicillin hypersensitivity. Its ability to act as a hapten, covalently binding to host proteins to form immunogenic conjugates, triggers a cascade of immune responses, ranging from mild cutaneous reactions to life-threatening anaphylaxis. Furthermore, the generation of this compound by bacterial β-lactamases is a cornerstone of antibiotic resistance, rendering penicillin-based therapies ineffective. This technical guide provides an in-depth exploration of the biological activity and significance of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and experimental workflows.

Introduction

The discovery of penicillin revolutionized modern medicine, offering a powerful weapon against bacterial infections. However, the efficacy of these β-lactam antibiotics is often compromised by two significant challenges: the development of bacterial resistance and the occurrence of hypersensitivity reactions in patients. At the heart of both of these challenges lies a single molecule: this compound.

This compound is formed when the structurally essential β-lactam ring of penicillin is opened.[1] This process can occur spontaneously in aqueous solutions or be catalyzed by bacterial β-lactamase enzymes.[2] While devoid of antibacterial activity itself, the biological consequences of this compound formation are profound.

This guide will delve into the multifaceted biological activities of this compound, with a primary focus on its immunological implications as a hapten and its role in the mechanisms of antibiotic resistance. We will present available quantitative data, provide detailed experimental methodologies for its study, and offer visual representations of the key pathways and processes involved.

Biological Activity of this compound

The biological significance of this compound stems from its chemical reactivity, which allows it to covalently bind to proteins and other macromolecules. This haptenation process is the initiating event in the majority of penicillin-allergic reactions.

This compound as a Hapten and the Induction of Hypersensitivity

This compound is the major antigenic determinant in penicillin hypersensitivity.[3][4] As a small molecule, it is not immunogenic on its own. However, its reactive nature allows it to form stable covalent bonds with host proteins, acting as a hapten.[5] This modification creates novel antigenic epitopes that can be recognized by the immune system, leading to a range of hypersensitivity reactions.

In susceptible individuals, the initial exposure to penicillin and its subsequent degradation to this compound can lead to the production of this compound-specific IgE antibodies. Upon re-exposure, the this compound-protein conjugates cross-link these IgE antibodies on the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells and the release of pre-formed inflammatory mediators such as histamine, as well as the synthesis of other pro-inflammatory molecules. The clinical manifestations of this immediate hypersensitivity can range from urticaria and angioedema to life-threatening anaphylaxis.[3]

This compound-modified proteins can also be processed by antigen-presenting cells (APCs) and presented to T-lymphocytes. This can lead to the activation and proliferation of drug-specific T-cells, resulting in a delayed-type hypersensitivity reaction.[6][7] These reactions typically manifest as maculopapular rashes and can occur hours to days after drug administration.

Recent studies in mice have identified a non-IgE mediated, immediate hypersensitivity reaction induced by penilloic acid, a decarboxylation product of this compound.[1][8] This reaction is characterized by increased vascular permeability and is mediated through the activation of the RhoA/ROCK signaling pathway.[1] While this has been demonstrated with penilloic acid, the direct role of this compound in this specific pathway requires further investigation.

Role in Antibiotic Resistance

The enzymatic hydrolysis of the β-lactam ring of penicillins by bacterial β-lactamases is a primary mechanism of antibiotic resistance.[2] This reaction produces this compound, which lacks the structural integrity necessary to inhibit the bacterial cell wall synthesis enzymes, the penicillin-binding proteins (PBPs). Consequently, the antibiotic is inactivated, allowing the bacteria to survive and proliferate. While this compound itself does not possess antibacterial activity, its formation is a direct indicator of β-lactamase-mediated resistance. Interestingly, this compound derivatives have been shown to be competitive inhibitors of β-lactamases, although they are far less active than dedicated inhibitors.[9]

Quantitative Data

The following tables summarize the available quantitative data related to the biological activity of this compound.

Table 1: Prevalence and Diagnostic Test Performance for Penicillin Allergy

ParameterValueReference(s)
Reported Penicillin Allergy Prevalence (Adults)~11.5%[10]
True Penicillin Allergy Prevalence (Adults)1.1% - 1.4%[11]
Specific IgE Test Sensitivity19.3% (95% CI = 12.0-29.4%)[12]
Specific IgE Test Specificity97.4% (95% CI = 95.2-98.6%)[12]
BPO-specific IgG in patients (ELISA)4/100[13]
BPO-specific IgM in patients (ELISA)7/100[13]
BPO-specific IgE in patients (ELISA)5/100[13]

BPO: Benzylpenicilloyl, the haptenic group formed from penicillin G.

Table 2: Data from a Mouse Model of Penilloic Acid-Induced Non-IgE Mediated Hypersensitivity

ParameterValueReference(s)
Penilloic Acid Dose for Vascular Leakage12 mg/kg (intravenous)[1]
Penicillin Dose for Vascular Leakage500 kU/kg (intravenous)[1]
Passive Cutaneous Anaphylaxis Challenge Dose (Penilloic Acid)12 mg/kg (intravenous)[1]

Table 3: Inhibition of β-Lactamases

InhibitorEnzymeIC50 (nM)Reference(s)
TazobactamCTX-M-156[14]
EnmetazobactamCTX-M-157[14]

Note: Specific IC50 values for this compound as a β-lactamase inhibitor were not available in the searched literature. However, it is described as a far less active competitive inhibitor compared to dedicated inhibitors.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Lymphocyte Transformation Test (LTT) for Penicillin Hypersensitivity

The LTT is an in vitro method to assess T-cell sensitization to drugs.

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are cultured in the presence of the suspected drug (or its metabolite). If the patient's T-cells are sensitized to the drug, they will proliferate. This proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) into the newly synthesized DNA.

Detailed Protocol:

  • PBMC Isolation:

    • Collect whole blood from the patient in heparinized tubes.

    • Dilute the blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood onto a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with PBS by centrifugation at 250 x g for 10 minutes.

    • Resuspend the cell pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Stimulation:

    • Adjust the PBMC concentration to 2 x 10⁶ cells/mL in complete medium.

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well round-bottom microtiter plate.

    • Prepare stock solutions of penicillin G (or other relevant penicillin) and this compound in sterile PBS. Further dilute in complete medium to the desired final concentrations.

    • Add 100 µL of the drug solution (or medium for negative control) to the wells in triplicate. Typical final concentrations of penicillin G to test are 10, 100, and 1000 IU/mL.

    • Include a positive control, such as phytohemagglutinin (PHA) or tetanus toxoid, to ensure the cells are responsive.

  • Incubation and Proliferation Assay:

    • Incubate the plates for 5-6 days at 37°C in a humidified atmosphere with 5% CO₂.

    • On day 5 or 6, add 1 µCi of ³H-thymidine to each well.

    • Incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters to remove unincorporated ³H-thymidine.

    • Allow the filters to dry completely.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each set of triplicates.

    • The results are often expressed as a Stimulation Index (SI), calculated as: SI = (Mean CPM of drug-stimulated culture) / (Mean CPM of unstimulated control culture)

    • An SI value greater than 2 or 3 is typically considered a positive response, indicating T-cell sensitization.

UPLC-MS/MS for Quantification of this compound in Biological Fluids

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in complex matrices such as plasma.

Principle: The sample is first processed to remove proteins and other interfering substances. The analyte of interest is then separated from other components by UPLC based on its physicochemical properties. The separated analyte is then ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity.

Detailed Protocol for Plasma Sample Preparation and Analysis:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard, e.g., a stable isotope-labeled this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

  • UPLC-MS/MS Conditions:

    • UPLC System: A high-pressure liquid chromatography system capable of operating at high pressures.

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the analyte. The specific gradient profile needs to be optimized for the specific penicillin and its this compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

  • Data Analysis:

    • A calibration curve is generated by analyzing a series of standards with known concentrations of this compound.

    • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific Antibodies

ELISA is a widely used immunological assay to detect the presence of antibodies or antigens in a sample.

Principle: A this compound-protein conjugate is immobilized on a solid support (e.g., a 96-well plate). The patient's serum is added, and if this compound-specific antibodies are present, they will bind to the conjugate. The bound antibodies are then detected using a secondary antibody conjugated to an enzyme. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of specific antibody in the sample.

Detailed Protocol:

  • Preparation of this compound-Protein Conjugate (Coating Antigen):

    • Penicillin is reacted with a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA), under conditions that favor the opening of the β-lactam ring and the formation of covalent bonds with the protein. This typically involves incubation at a slightly alkaline pH.

    • The resulting this compound-protein conjugate is purified by dialysis to remove unreacted penicillin and other small molecules.

    • The concentration of the conjugate is determined using a protein assay.

  • ELISA Procedure:

    • Coating: Coat the wells of a 96-well microtiter plate with the this compound-protein conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) by incubating overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20) to remove unbound antigen.

    • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

    • Washing: Wash the plate as described above.

    • Sample Incubation: Add diluted patient serum (typically diluted in blocking buffer) to the wells and incubate for 1-2 hours at room temperature. Include positive and negative control sera.

    • Washing: Wash the plate as described above.

    • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes human immunoglobulins (e.g., anti-human IgG-HRP or anti-human IgE-HRP) and incubate for 1 hour at room temperature.

    • Washing: Wash the plate as described above.

    • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until a color develops.

    • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

    • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • The absorbance values of the patient samples are compared to those of the negative controls. A cut-off value is typically established based on the mean absorbance of the negative controls plus a certain number of standard deviations.

Visualizations

Signaling Pathways and Mechanisms

Penicillin_Hypersensitivity cluster_0 Hapten Formation cluster_1 Immune Response Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Hydrolysis (β-lactamase or spontaneous) Hapten_Carrier_Complex This compound- Protein Conjugate Penicilloic_Acid->Hapten_Carrier_Complex Covalent Binding Carrier_Protein Carrier Protein (e.g., Albumin) Carrier_Protein->Hapten_Carrier_Complex APC Antigen Presenting Cell (APC) Hapten_Carrier_Complex->APC Uptake and Processing Mast_Cell Mast Cell / Basophil Hapten_Carrier_Complex->Mast_Cell Cross-linking of IgE (on subsequent exposure) T_Cell T-Helper Cell APC->T_Cell Presentation B_Cell B-Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE This compound- specific IgE Plasma_Cell->IgE Production IgE->Mast_Cell Binding to FcεRI Mediators Release of Inflammatory Mediators (Histamine, etc.) Mast_Cell->Mediators Clinical_Symptoms Allergic Reaction (Urticaria, Anaphylaxis) Mediators->Clinical_Symptoms

Caption: Mechanism of IgE-mediated penicillin hypersensitivity.

Non_IgE_Hypersensitivity Penilloic_Acid Penilloic Acid RhoA RhoA Penilloic_Acid->RhoA Activation ROCK ROCK RhoA->ROCK Activation Vascular_Permeability Increased Vascular Permeability ROCK->Vascular_Permeability Inflammation Inflammation ROCK->Inflammation

Caption: Proposed non-IgE mediated hypersensitivity pathway for penilloic acid.

Experimental Workflows

LTT_Workflow start Patient Blood Sample isolate_pbmc Isolate PBMCs start->isolate_pbmc culture Culture PBMCs with Penicillin/Penicilloic Acid isolate_pbmc->culture incubate Incubate for 5-6 Days culture->incubate add_thymidine Add ³H-Thymidine incubate->add_thymidine incubate2 Incubate for 18-24h add_thymidine->incubate2 harvest Harvest Cells incubate2->harvest measure Measure Radioactivity harvest->measure analyze Calculate Stimulation Index (SI) measure->analyze end Result: Positive/Negative for T-cell Sensitization analyze->end

Caption: Workflow for the Lymphocyte Transformation Test (LTT).

UPLC_MSMS_Workflow start Plasma Sample protein_precip Protein Precipitation start->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_down Dry Down extract_supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject analyze Data Acquisition and Analysis inject->analyze end Concentration of This compound analyze->end

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Conclusion

This compound, far from being an inert metabolite, is a molecule of profound biological significance. Its role as the primary hapten in penicillin allergy makes it a key target for diagnostic and potentially therapeutic interventions in drug hypersensitivity. Understanding the mechanisms by which this compound interacts with the immune system is crucial for the development of safer penicillin derivatives and for the accurate diagnosis of penicillin allergy. Furthermore, its formation as a product of β-lactamase activity directly contributes to the global challenge of antibiotic resistance. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and to develop strategies to mitigate its adverse effects while preserving the therapeutic benefits of the penicillin class of antibiotics. Continued research into the quantitative aspects of this compound's interactions with biological systems will be essential for advancing these goals.

References

Penicilloic Acid: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicilloic acid, a primary degradation product of penicillin, stands as a central molecule in the study of β-lactam antibiotic efficacy and hypersensitivity. Its formation, resulting from the hydrolytic cleavage of the characteristic β-lactam ring, represents a critical juncture in both the inactivation of penicillin and the initiation of adverse immunological responses. This technical guide provides an in-depth exploration of the discovery and history of this compound, its chemical properties, and its significant role in medicine and pharmacology. Detailed experimental protocols for its analysis, quantitative data on its formation and detection, and diagrams of relevant biological pathways are presented to serve as a comprehensive resource for the scientific community.

Introduction

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, heralding the age of antibiotics. However, the inherent instability of the penicillin molecule and the growing concern of allergic reactions soon became apparent. Central to both these phenomena is this compound. It is formed by the opening of the β-lactam ring, a reaction that can be catalyzed by bacterial β-lactamase enzymes or occur spontaneously under various pH conditions.[1] This hydrolytic process renders the antibiotic inactive.[2] More critically, this compound is the major antigenic determinant in penicillin hypersensitivity.[1][3] It readily reacts with proteins to form hapten-carrier conjugates, which can trigger a range of immune responses, from mild skin rashes to life-threatening anaphylaxis.[3][4] Understanding the chemistry, formation, and immunological implications of this compound is therefore paramount for the development of new β-lactam antibiotics, the management of antibiotic resistance, and the diagnosis and prevention of drug allergies.

Discovery and History

The story of this compound is intrinsically linked to the development and study of penicillin. Early researchers working on the purification and characterization of penicillin in the 1940s observed its rapid inactivation in acidic or alkaline solutions, as well as in the presence of certain bacteria. This inactivation was later attributed to the hydrolysis of the β-lactam ring, leading to the formation of an inactive derivative. This derivative was identified as this compound.

Subsequent research elucidated the enzymatic basis of this degradation, with the discovery of β-lactamases, enzymes produced by resistant bacteria that specifically catalyze the hydrolysis of the β-lactam ring.[5] This discovery was a landmark in understanding the mechanisms of antibiotic resistance.

In the mid-20th century, as the clinical use of penicillin became widespread, so did the incidence of allergic reactions. Through meticulous immunological studies, it was determined that this compound, acting as a hapten, was the primary culprit.[1][3] This understanding paved the way for the development of diagnostic tools for penicillin allergy, such as skin testing with penicilloyl-polylysine, a synthetic conjugate that mimics the hapten-carrier complex.[6][7]

Chemical Structure and Formation

This compound is a dicarboxylic acid derivative of penicillin. Its structure retains the thiazolidine (B150603) ring and the acyl side chain of the parent penicillin molecule but features a hydrolyzed β-lactam ring.

The formation of this compound can occur through two primary mechanisms:

  • Enzymatic Hydrolysis: Catalyzed by β-lactamase enzymes produced by various bacteria. This is a major mechanism of bacterial resistance to β-lactam antibiotics.[2][5]

  • Chemical Hydrolysis: Occurs spontaneously, particularly in aqueous solutions outside of a neutral pH range. Alkaline conditions readily promote the hydrolysis of the β-lactam ring.[8]

The general chemical equation for the hydrolysis of Penicillin G to its corresponding this compound is as follows:

Penicillin G + H₂O → this compound

It is crucial to distinguish this compound from a related degradation product, penilloic acid . Penilloic acid is formed from the decarboxylation of this compound under acidic conditions.[2][9] While both are degradation products, this compound is the major hapten in penicillin allergy. Recent research has also implicated penilloic acid in non-IgE mediated hypersensitivity reactions.[10][11]

Quantitative Data

The formation and detection of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Kinetics of Penicillin Degradation to this compound

Penicillin DerivativeConditionsRate Constant (k)Reference
Penicillin G0.3 M phosphate (B84403) buffer, pH 7.0, 30 °Ck₁ = 0.7 × 10⁻² h⁻¹[12][13][14]

Table 2: Kinetic Parameters of Class C β-Lactamases on Penicillins

SubstrateEnzyme Sourcekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
BenzylpenicillinSix different Class C β-lactamases14 - 75Low10 x 10⁶ - 75 x 10⁶[15][16]
AmpicillinSix different Class C β-lactamases10-100 fold lower than Benzylpenicillin--[15][16]

Table 3: Penicillin G Degradation Products under Different pH Conditions

pHPredominant Product(s)Concentration (approx.)Half-life of Penicillin GReference
2Penillic acid, this compound, Penilloic acid60 ng/mL, 20 ng/mL, 10 ng/mL2.4 hours[9]
12This compound, Penilloic acid90 ng/mL, ~10%1.35 hours[9]

Table 4: HPLC-MS/MS Detection Parameters for Penicillins and Penicilloic Acids

CompoundLinearity Range (µg/kg)Limit of Detection (µg/kg)Recoveries (%)Reference
7 Penicillins and their Penicilloic acids1.0 - 2000.03 - 0.1580.0 - 110.0[17]

Experimental Protocols

HPLC-MS/MS Method for the Determination of Penicillins and Penicilloic Acids in Milk Products

This method is adapted from a validated procedure for the simultaneous determination of seven penicillins and their corresponding penicilloic acids.[17]

5.1.1. Sample Preparation

  • Extraction: Extract the milk product sample with water using a supersonic instrument.

  • Protein Precipitation: Precipitate proteins by adding acetonitrile.

  • Degreasing: Remove fats by liquid-liquid extraction with n-hexane.

  • Concentration: Concentrate the purified solution under a nitrogen stream.

  • Reconstitution: Dissolve the residue in an acetonitrile-water (10:90, v/v) solution.

  • Filtration: Clean the final solution by passing it through a 0.22 µm millipore filter.

5.1.2. HPLC-MS/MS Analysis

  • Chromatographic System: Utilize a high-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Ionization: Employ electrospray ionization (ESI) in positive mode.

  • Detection: Use multiple reaction monitoring (MRM) for identification and quantification.

  • Quantification: Quantify the analytes using external standards.

Penicillin Skin Testing Protocol

Penicillin skin testing is a crucial diagnostic procedure to assess for IgE-mediated penicillin allergy.[18][19][20] The major determinant, benzylpenicilloyl poly-L-lysine (Pre-Pen®), is a key reagent.[6][7]

5.2.1. Reagents and Controls

  • Benzylpenicilloyl poly-L-lysine (major determinant)

  • Penicillin G (minor determinant)

  • Histamine (positive control)

  • Saline (negative control)

5.2.2. Procedure

  • Prick Test: Apply a drop of each reagent and control to the volar surface of the forearm. Pierce the epidermis with a sterile lancet without drawing blood.

  • Reading the Prick Test: After 15-20 minutes, measure the diameter of any wheal and flare. A positive result is typically a wheal of 3 mm or greater than the negative control.

  • Intradermal Test (if prick test is negative): Inject 0.02 mL of each reagent and control intradermally to raise a small bleb.

  • Reading the Intradermal Test: After 15-20 minutes, measure the diameter of the wheal. A positive result is an increase in the initial bleb size by 3 mm or more.

5.2.3. Interpretation

  • A positive skin test to any of the penicillin reagents indicates the presence of penicillin-specific IgE and a high likelihood of an allergic reaction.

  • A negative skin test significantly reduces the probability of an immediate hypersensitivity reaction.

Visualizations

Signaling Pathway of IgE-Mediated Penicillin Allergy

IgE_Mediated_Allergy cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Penicillin Penicillin Penicilloyl_Protein Penicilloyl-Protein (Hapten-Carrier) Penicillin->Penicilloyl_Protein Hydrolysis & Covalent Binding Protein Host Protein Protein->Penicilloyl_Protein APC Antigen Presenting Cell (e.g., Dendritic Cell) Penicilloyl_Protein->APC Uptake & Processing T_Helper Naive T Helper Cell APC->T_Helper Antigen Presentation Th2 Type 2 T Helper Cell T_Helper->Th2 Differentiation B_Cell B Cell Th2->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Penicillin-specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Sensitized_Mast_Cell Sensitized Mast Cell Mast_Cell->Sensitized_Mast_Cell IgE Binding to FcεRI Penicillin_Re Penicillin (Re-exposure) Penicilloyl_Protein_Re Penicilloyl-Protein Penicillin_Re->Penicilloyl_Protein_Re Sensitized_Mast_Cell_Re Sensitized Mast Cell Penicilloyl_Protein_Re->Sensitized_Mast_Cell_Re Cross-linking of IgE Degranulation Degranulation Sensitized_Mast_Cell_Re->Degranulation Mediators Release of Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis, etc.) Mediators->Symptoms

Caption: IgE-mediated allergic reaction to penicillin.

Experimental Workflow for HPLC-MS/MS Analysis

HPLC_MSMS_Workflow start Start: Milk Sample extraction Aqueous Extraction (Supersonic) start->extraction precipitation Protein Precipitation (Acetonitrile) extraction->precipitation degreasing Lipid Removal (n-Hexane) precipitation->degreasing concentration Evaporation (Nitrogen Stream) degreasing->concentration reconstitution Reconstitution in Acetonitrile/Water concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_msms HPLC-MS/MS Analysis (ESI+, MRM) filtration->hplc_msms quantification Data Analysis & Quantification hplc_msms->quantification end End: Results quantification->end

Caption: Workflow for this compound analysis by HPLC-MS/MS.

Logical Workflow for Penicillin Allergy Diagnosis

Allergy_Diagnosis_Workflow start Patient with History of Penicillin Allergy history Detailed Clinical History and Risk Stratification start->history skin_test Penicillin Skin Testing (Major & Minor Determinants) history->skin_test positive_test Positive Skin Test skin_test->positive_test Positive negative_test Negative Skin Test skin_test->negative_test Negative allergy_confirmed Penicillin Allergy Confirmed Avoid Penicillins positive_test->allergy_confirmed oral_challenge Graded Oral Challenge negative_test->oral_challenge no_reaction No Reaction oral_challenge->no_reaction Negative reaction Reaction oral_challenge->reaction Positive not_allergic Not Allergic Can Receive Penicillins no_reaction->not_allergic allergy_confirmed2 Penicillin Allergy Confirmed Avoid Penicillins reaction->allergy_confirmed2

Caption: Diagnostic workflow for penicillin allergy.

Conclusion

This compound, from its initial observation as a mere degradation product of a miracle drug to its current standing as a key molecule in antibiotic resistance and allergy, has a rich scientific history. Its study continues to be of immense importance. For researchers and drug development professionals, a thorough understanding of the principles governing its formation, its chemical reactivity, and its immunological consequences is essential. This guide has provided a comprehensive overview of these aspects, complete with quantitative data and detailed protocols, to aid in the ongoing efforts to develop safer and more effective antibiotics and to better manage allergic drug reactions. The continued investigation into the nuanced roles of this compound and other penicillin metabolites will undoubtedly lead to further advancements in medicine and pharmacology.

References

Penicilloic Acid Isomers: A Comprehensive Technical Guide on their Formation, Relevance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicilloic acids, the primary degradation products of penicillin antibiotics, are central to two critical areas of clinical concern: penicillin hypersensitivity and the development of antibiotic resistance. The opening of the strained β-lactam ring in penicillins leads to the formation of these immunologically active molecules. This technical guide provides an in-depth exploration of the isomers of penicilloic acid, detailing their chemical formation, stability, and profound biological relevance. We present quantitative data on their formation kinetics, detailed experimental protocols for their synthesis and analysis, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and immunology, fostering a deeper understanding of these pivotal molecules and aiding in the development of strategies to mitigate their adverse effects.

Introduction

Penicillin and its derivatives remain one of the most widely used classes of antibiotics. However, their chemical lability, specifically the susceptibility of the β-lactam ring to hydrolysis, leads to the formation of various degradation products, with penicilloic acids being the most prominent. This hydrolytic inactivation can be spontaneous, catalyzed by changes in pH and temperature, or mediated by bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance.

Beyond the loss of antibacterial activity, penicilloic acids play a crucial role in mediating penicillin allergy, the most frequently reported drug allergy. This compound acts as a hapten, a small molecule that, upon covalently binding to endogenous proteins, forms immunogenic conjugates. These conjugates can trigger a range of immune responses, from mild skin rashes to life-threatening anaphylaxis. The immune response can be immediate and IgE-mediated, or delayed and T-cell mediated.

This guide will delve into the multifaceted nature of this compound isomers, providing a detailed overview of their chemistry, immunology, and analytical considerations.

Chemistry of this compound Isomers

Formation of this compound

The formation of this compound from penicillin is an irreversible process involving the hydrolytic cleavage of the amide bond within the β-lactam ring. This reaction results in the formation of a dicarboxylic acid derivative. The reaction can proceed through two primary pathways:

  • Alkaline or Enzymatic Hydrolysis: In alkaline conditions or in the presence of β-lactamase enzymes, the β-lactam ring is directly attacked by a nucleophile (hydroxide ion or an active site serine residue in the enzyme), leading to the formation of the corresponding this compound.[1]

  • Acidic Degradation: Under acidic conditions, the degradation of penicillin is more complex. While this compound can be formed, other degradation products such as penillic acid and penilloic acid are also prominent. This compound, once formed, can further decarboxylate to penilloic acid under acidic conditions.[2]

The initial hydrolysis of the β-lactam ring of ampicillin (B1664943), for example, yields the (5R)-penicilloic acid. This isomer can then undergo epimerization at the C-5 position to form the more stable (5S)-isomer.[3][4]

Isomerism

The term "this compound" refers to a class of compounds, and different penicillins will yield their corresponding penicilloic acids (e.g., benzylthis compound from penicillin G, ampicilloic acid from ampicillin). Furthermore, stereoisomers of this compound can exist, primarily differing in the stereochemistry at the C5 position of the thiazolidine (B150603) ring. The (5R) and (5S) epimers of penicilloic acids have been identified, with the (5S) epimer often being the more stable form.[4]

Quantitative Data on Formation and Stability

The rate of penicillin degradation and subsequent formation of this compound is highly dependent on pH and temperature. The following tables summarize key quantitative data found in the literature.

Table 1: Stability of Penicillin G and Formation of its Metabolites under Different pH Conditions

pHTemperature (°C)Half-life of Penicillin G (approx.)Major Degradation ProductsReference
2Ambient2 hoursPenillic acid, this compound, Penilloic acid[5][6]
640-This compound (dominant)[5]
7255.3 - 27 daysThis compound[7]
12Ambient2 hoursThis compound[5]

Table 2: Binding Affinity of Penicillin Metabolites to RhoA-GTPγS

MetaboliteDocking Score (kcal/mol)Reference
6-aminopenicillanic acid-3.9[8]
Penicillenic acid-5.5[8]
Penillic acid-4.3[8]
This compound-4.7[8]
Penamaldic acid-4.1[8]
Penaldic acid-4.2[8]
Penilloic acid -7.0 [8]

Relevance of this compound Isomers

Penicillin Allergy

This compound is the major antigenic determinant in penicillin hypersensitivity.[9][10] Upon formation in the body, it covalently binds to lysine (B10760008) residues of proteins, forming penicilloyl-protein conjugates. These conjugates are then recognized by the immune system, leading to an allergic response.

In sensitized individuals, the penicilloyl-protein conjugates are recognized by specific IgE antibodies bound to the surface of mast cells and basophils. This cross-linking of IgE receptors (FcεRI) triggers the degranulation of these cells, releasing a cascade of inflammatory mediators, including histamine, tryptase, leukotrienes, and prostaglandins. This leads to the classic symptoms of an immediate allergic reaction, such as urticaria (hives), angioedema, bronchospasm, and, in severe cases, anaphylactic shock.

IgE_Mediated_Allergy cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell (Th2) cluster_BCell B Cell cluster_PlasmaCell Plasma Cell cluster_MastCell Mast Cell APC APC MHC_II MHC Class II Th2 Th2 Cell APC->Th2 Presentation via MHC-II TCR TCR CD4 CD4 B_Cell B Cell Th2->B_Cell Activation IL4 IL-4, IL-13 Th2->IL4 BCR BCR Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell FceRI FcεRI Mediators Inflammatory Mediators (Histamine, Tryptase, etc.) Mast_Cell->Mediators Degranulation IgE->Mast_Cell Sensitization Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Hydrolysis Antigen Penicilloyl-Protein Conjugate (Antigen) Penicilloic_Acid->Antigen Haptenation Protein Body Protein Protein->Antigen Antigen->APC Uptake & Processing Antigen->Mast_Cell Cross-linking of IgE Symptoms Allergic Symptoms Mediators->Symptoms IL4->B_Cell Stimulation

Delayed hypersensitivity reactions to penicillin are mediated by T-cells and typically manifest hours to days after drug administration. In this pathway, penicilloyl-protein conjugates are processed by antigen-presenting cells (APCs) and presented as peptide fragments complexed with Major Histocompatibility Complex (MHC) molecules on the APC surface. Specific T-cells recognize these penicilloyl-peptide-MHC complexes via their T-cell receptors (TCRs), leading to T-cell activation, proliferation, and the release of cytokines. This inflammatory cascade results in various clinical manifestations, including maculopapular rashes, and in more severe cases, Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).

TCell_Mediated_Allergy cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell APC APC MHC_Complex Penicilloyl-Peptide- MHC Complex T_Cell T Cell APC->T_Cell Antigen Presentation T_Cell->T_Cell Activation & Proliferation TCR TCR Cytokines Cytokines (e.g., IFN-γ, TNF-α) T_Cell->Cytokines Release Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Hydrolysis Antigen Penicilloyl-Protein Conjugate Penicilloic_Acid->Antigen Haptenation Protein Body Protein Protein->Antigen Antigen->APC Uptake & Processing Inflammation Delayed Hypersensitivity (e.g., Skin Rash) Cytokines->Inflammation

Recent research has identified a non-IgE-mediated pathway for immediate hypersensitivity reactions to penicillin metabolites. Penilloic acid, a decarboxylation product of this compound, has been shown to induce non-allergic hypersensitivity reactions (NAHRs) by directly increasing vascular permeability. This is thought to occur through the activation of the RhoA/ROCK signaling pathway, leading to endothelial barrier dysfunction.[2][5]

Non_IgE_Mediated_Allergy Penilloic_Acid Penilloic Acid RhoA RhoA Penilloic_Acid->RhoA Activation ROCK ROCK RhoA->ROCK Activation MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Activation Endothelial_Dysfunction Endothelial Barrier Dysfunction MLC_Phosphorylation->Endothelial_Dysfunction Vascular_Leakage Increased Vascular Permeability Endothelial_Dysfunction->Vascular_Leakage NAHR_Symptoms NAHR Symptoms Vascular_Leakage->NAHR_Symptoms

Antibiotic Resistance

The formation of this compound is a key mechanism of bacterial resistance to β-lactam antibiotics. Bacteria that produce β-lactamase enzymes can efficiently hydrolyze the β-lactam ring of penicillins, converting them into inactive penicilloic acids before they can reach their target, the penicillin-binding proteins (PBPs) involved in cell wall synthesis. This enzymatic inactivation renders the antibiotic ineffective.

Experimental Protocols

Synthesis of Penicilloic Acids

This protocol describes a general method for the synthesis of penicilloic acids from their parent penicillins.

Materials:

  • Penicillin sodium or potassium salt

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Distilled water

  • Ethanol

  • pH meter

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Dissolve a known amount of the penicillin salt in distilled water at room temperature with stirring.

  • Slowly add 1 M NaOH solution dropwise while monitoring the pH. Maintain the pH between 8.0 and 9.0.

  • Continue stirring at room temperature for 2-4 hours to allow for complete hydrolysis of the β-lactam ring.

  • After the reaction is complete, cool the solution in an ice bath.

  • Slowly add 1 M HCl solution dropwise with stirring to adjust the pH to the isoelectric point of the specific this compound (typically around pH 4-5). This will cause the this compound to precipitate out of solution.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified this compound under vacuum.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Analysis of this compound Isomers by HPLC-MS/MS

This protocol provides a general workflow for the separation and quantification of this compound isomers in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Ultrapure water

  • This compound isomer standards

Procedure:

  • Sample Preparation:

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove proteins.

    • For aqueous samples, filtration through a 0.22 µm filter may be sufficient.

    • Dilute the sample extract to an appropriate concentration with the initial mobile phase.

  • Chromatographic Separation:

    • Set up an appropriate gradient elution program using a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the prepared sample onto the HPLC system.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for each this compound isomer using authentic standards.

    • Set up a multiple reaction monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for each target analyte.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound isomer standards.

    • Analyze the samples and quantify the concentration of each isomer by comparing its peak area to the calibration curve.

HPLC_MS_Workflow Sample Sample (e.g., Plasma, Urine) Extraction Sample Preparation (Protein Precipitation, Filtration) Sample->Extraction HPLC HPLC Separation (Reversed-Phase C18 Column) Extraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) (MRM Mode) ESI->MSMS Data Data Analysis (Quantification) MSMS->Data

In Vitro Mast Cell Activation Assay

This protocol outlines a method to assess the ability of this compound-protein conjugates to induce mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells (BMMCs)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound-protein conjugate

  • Anti-DNP IgE (for sensitization)

  • DNP-HSA (positive control for degranulation)

  • Triton X-100 (for cell lysis to measure total mediator release)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate for β-hexosaminidase assay

  • Stop solution (e.g., glycine (B1666218) buffer, pH 10.4)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells in appropriate medium to the desired density.

    • Sensitize the cells by incubating them with anti-DNP IgE overnight.

  • Cell Stimulation:

    • Wash the sensitized cells to remove unbound IgE.

    • Resuspend the cells in a suitable buffer (e.g., Tyrode's buffer).

    • Plate the cells in a 96-well plate.

    • Add the this compound-protein conjugate at various concentrations to the wells. Include a positive control (DNP-HSA) and a negative control (buffer only).

    • Incubate for 30-60 minutes at 37°C to allow for degranulation.

  • Measurement of β-Hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant from each well to a new 96-well plate.

    • To determine the total β-hexosaminidase content, lyse the cells in a separate set of wells with Triton X-100.

    • Add the pNAG substrate to all wells and incubate at 37°C until a color change is observed.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total lysate - Absorbance of negative control)] x 100

Conclusion

This compound isomers are molecules of significant clinical and scientific interest. Their formation from the degradation of penicillin antibiotics is a double-edged sword, leading to both the inactivation of the drug and the generation of potent immunogens. A thorough understanding of the factors governing their formation, their stability, and their interactions with the immune system is paramount for the development of safer and more effective antibiotic therapies. The experimental protocols and data presented in this guide provide a foundation for further research into these complex molecules, with the ultimate goal of improving patient outcomes and combating the growing threat of antibiotic resistance.

References

Penicilloic Acid in Different Penicillin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of penicilloic acid, the primary degradation product of penicillin antibiotics. Understanding the formation, stability, and detection of this compound is critical for the development, formulation, and quality control of penicillin-based drugs, as well as for understanding and managing penicillin hypersensitivity.

Introduction to this compound

Penicillins are a class of β-lactam antibiotics characterized by a central β-lactam ring. The hydrolysis of this four-membered ring, either enzymatically by β-lactamases or through chemical degradation (e.g., due to pH or temperature), leads to the formation of the corresponding this compound.[1][2] This transformation results in the complete loss of antibacterial activity.[3] Furthermore, this compound is the major antigenic determinant in penicillin hypersensitivity reactions. It can react with proteins to form a hapten-carrier complex, which can elicit an immune response ranging from mild skin rashes to severe anaphylaxis.[1][4]

Formation and Stability of this compound from Penicillin Derivatives

The rate of this compound formation is highly dependent on the specific penicillin derivative, as well as environmental factors such as pH, temperature, and the presence of buffers or other excipients.

Quantitative Stability Data

The stability of various penicillin derivatives under different conditions is summarized below. The data highlights the percentage of the parent penicillin remaining over time, indicating the rate of degradation to this compound and other products.

Penicillin DerivativeStorage ConditionTime% RemainingReference
AmoxicillinRoom Temperature (23 ± 2°C)1 h98-103%[5]
Room Temperature (23 ± 2°C)4 h96-99%[5]
Cooled Autosampler (+10°C)24 h35-57%[5]
AmpicillinRoom Temperature (23 ± 2°C)1 h98-103%[5]
Room Temperature (23 ± 2°C)4 h95-98%[5]
Cooled Autosampler (+10°C)24 h35-57%[5]
Benzylpenicillin (Penicillin G)Room Temperature (23 ± 2°C)1 h98-103%[5]
Room Temperature (23 ± 2°C)4 h89-95%[5]
Cooled Autosampler (+10°C)24 h85-99%[5]
pH 6, 40°C-This compound is the dominant species[6]
pH 2, >40°C-Penilloic acid is the dominant species[6]
FlucloxacillinRoom Temperature (23 ± 2°C)1 h98-103%[5]
Room Temperature (23 ± 2°C)4 h68-80%[5]
Cooled Autosampler (+10°C)24 h85-99%[5]
PiperacillinRoom Temperature (23 ± 2°C)1 h98-103%[5]
Room Temperature (23 ± 2°C)4 h83-89%[5]
Cooled Autosampler (+10°C)24 h85-99%[5]

Table 1: Comparative Stability of Different Penicillin Derivatives. This table summarizes the stability of various penicillins under different storage conditions, indicating their propensity to degrade into this compound and other byproducts.

Factors Influencing Degradation
  • pH: Penicillins are most stable in the pH range of 6.0-7.5.[7] Both acidic and alkaline conditions accelerate the hydrolysis of the β-lactam ring.

  • Temperature: Higher temperatures increase the rate of degradation. For long-term storage, freezing at -20°C or -80°C is recommended.[7]

  • Buffers: The type of buffer can influence stability. For Penicillin G, citrate (B86180) buffer provides the most stability, followed by acetate (B1210297) and phosphate (B84403) buffers.[7]

  • Enzymes: The presence of β-lactamases, enzymes produced by many bacteria, rapidly catalyzes the hydrolysis of the β-lactam ring to form this compound.[4]

Experimental Protocols

Protocol for Penicillin Stability Testing

This protocol outlines a general procedure for assessing the stability of a penicillin solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

3.1.1. Materials

  • Penicillin derivative powder

  • Sterile, high-purity water (e.g., Milli-Q)

  • Appropriate buffer solution (e.g., phosphate, citrate)

  • Sterile conical tubes and microcentrifuge tubes

  • Sterile syringe filters (0.22 µm pore size)

  • Calibrated analytical balance

  • Vortex mixer

  • HPLC system with a suitable detector (e.g., UV)

  • Reagents for forced degradation studies (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

3.1.2. Procedure

  • Solution Preparation:

    • Accurately weigh the required amount of penicillin powder.

    • Dissolve the powder in the chosen sterile buffer to the desired concentration.

    • Vortex until completely dissolved. Gentle warming can be used if necessary, but avoid prolonged heating.

    • Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the sterile solution into single-use volumes.

  • Forced Degradation Study (Method Validation):

    • Expose aliquots of the penicillin solution to stress conditions:

      • Acid: Add 0.1 M HCl.

      • Base: Add 0.1 M NaOH.

      • Oxidation: Add 3% H₂O₂.

      • Heat: Incubate at an elevated temperature (e.g., 60°C).

      • Light: Expose to UV light.

    • Analyze the stressed samples by HPLC to ensure that the degradation products, including this compound, are well-resolved from the parent drug peak.

  • Stability Study Setup:

    • Store the aliquots under different temperature conditions (e.g., 4°C, 25°C, 37°C).

    • For long-term stability, store aliquots at -20°C or -80°C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each storage condition.

    • Analyze the sample using a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the penicillin derivative remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining penicillin versus time for each storage condition.

HPLC Method for Separation of Penicillin G and its Degradation Products

This protocol provides a starting point for developing an HPLC method to separate Penicillin G from its major degradation products, including this compound. Method optimization will be required based on the specific HPLC system and column used.

3.2.1. Chromatographic Conditions

ParameterConditionReference
Column Spherisorb C18 (250 mm x 4.6 mm, 10 µm)[8]
Mobile Phase Methanol : 0.004 M KH₂PO₄ buffer (pH 4.5) (50:50, v/v)[8]
Flow Rate 1 mL/min[8]
Detection UV at 230 nm[8]
Injection Volume 20 µL-
Column Temperature Ambient-

Table 2: Example HPLC Conditions for Penicillin G and its Degradation Products.

3.2.2. Sample Preparation

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing Pathways and Workflows

Penicillin Degradation Pathway

The degradation of penicillin to this compound is a critical first step in its inactivation. The following diagram illustrates this fundamental hydrolytic cleavage of the β-lactam ring.

Penicillin_Degradation Penicillin Penicillin Derivative Penicilloic_Acid This compound (Inactive) Penicillin->Penicilloic_Acid Hydrolysis of β-lactam ring

Caption: Hydrolysis of the β-lactam ring in penicillin to form inactive this compound.

Penicillin Allergy Mechanism

This compound plays a central role in Type I hypersensitivity reactions to penicillin. It acts as a hapten, binding to host proteins to form an immunogenic complex.

Penicillin_Allergy cluster_formation Hapten-Carrier Formation cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Penicilloic_Acid This compound (Hapten) Hapten_Carrier Penicilloyl-Protein Conjugate (Immunogen) Penicilloic_Acid->Hapten_Carrier Host_Protein Host Protein (Carrier) Host_Protein->Hapten_Carrier APC Antigen Presenting Cell (APC) Hapten_Carrier->APC Uptake and Processing Mast_Cell Mast Cell Hapten_Carrier->Mast_Cell Cross-links IgE on re-exposure T_Helper T Helper Cell APC->T_Helper Antigen Presentation B_Cell B Cell T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Penicillin-specific IgE Plasma_Cell->IgE Production IgE->Mast_Cell Binds to surface Allergic_Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mast_Cell->Allergic_Symptoms Degranulation and release of mediators

Caption: Mechanism of IgE-mediated penicillin hypersensitivity involving this compound.

Experimental Workflow for Penicillin Stability Analysis

A logical workflow is essential for conducting robust stability studies of penicillin derivatives.

Stability_Workflow Start Start: Stability Study Design Prep_Solution Prepare Penicillin Solution Start->Prep_Solution Forced_Deg Forced Degradation Study Prep_Solution->Forced_Deg Stability_Setup Set Up Stability Samples (Different Conditions) Prep_Solution->Stability_Setup Time_Points Incubate and Sample at Defined Time Points Stability_Setup->Time_Points HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining and Degradation Rate HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

The Immunogenicity of Penicilloic Acid-Protein Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the immunogenicity of penicilloic acid-protein conjugates, a critical aspect of understanding and mitigating penicillin hypersensitivity. Penicillin and its derivatives can act as haptens, small molecules that elicit an immune response only when attached to a larger carrier molecule, such as a protein. The covalent binding of this compound, a degradation product of penicillin, to endogenous proteins forms immunogenic conjugates that can trigger a range of allergic reactions. This document details the mechanisms of this immune response, presents quantitative data from relevant assays, and provides detailed experimental protocols for the synthesis and immunological assessment of these conjugates.

The Immunological Basis of Penicillin Allergy

Penicillin allergy is a significant public health concern, with a reported prevalence of up to 10% in the United States population; however, true IgE-mediated allergy is found in less than 1% of these individuals.[] The primary mechanism underlying immediate hypersensitivity reactions to penicillin is the formation of penicilloyl-protein conjugates.[2] The chemically reactive β-lactam ring of penicillin can open to form this compound, which then covalently binds to host proteins, primarily through lysine (B10760008) residues.[2][3] These modified proteins are then processed by antigen-presenting cells (APCs) and presented to the immune system, leading to the activation of T and B lymphocytes and the production of anti-penicilloyl antibodies.

The major antigenic determinant in penicillin allergy is the benzylpenicilloyl (BPO) group.[4] However, other degradation products, collectively known as minor determinants, can also elicit an immune response and are associated with severe allergic reactions, including anaphylaxis.[5][6] The immune response to these conjugates can be classified into immediate and delayed-type hypersensitivity reactions. Immediate reactions are mediated by IgE antibodies and occur within an hour of drug administration, leading to symptoms such as urticaria, angioedema, and anaphylaxis.[5][6] Delayed reactions are T-cell mediated and can manifest as maculopapular rashes or more severe cutaneous adverse reactions.[7][8]

T-Cell Dependent B-Cell Activation

The immune response to this compound-protein conjugates is a classic example of T-cell dependent B-cell activation. B-cells with surface receptors that recognize the penicilloyl hapten bind to the conjugate and internalize it. The protein carrier is then processed and its peptides are presented on MHC class II molecules to carrier-specific T-helper cells.[9][10] This cognate interaction, along with co-stimulatory signals, leads to T-cell activation and the subsequent provision of help to the B-cell, resulting in B-cell proliferation, differentiation into plasma cells, and the production of high-affinity anti-penicilloyl antibodies, including IgE.[9][10]

T_Cell_Dependent_B_Cell_Activation cluster_APC Antigen Presenting Cell (B-Cell) cluster_TCell T-Helper Cell BCR B-Cell Receptor (Surface IgM/IgD) Internalization Endosome BCR->Internalization 1. Antigen Binding & Internalization MHCII MHC Class II TCR T-Cell Receptor MHCII->TCR 4. Antigen Presentation CD40 CD40 CD40L CD40 Ligand CD40->CD40L 5. Co-stimulation B_Cell_Nucleus B-Cell Activation (Proliferation, Differentiation) Plasma_Cell Plasma Cell B_Cell_Nucleus->Plasma_Cell 7. Differentiation Processing Peptide Fragments Internalization->Processing 2. Processing of Carrier Protein Processing->MHCII 3. Peptide Loading T_Cell_Nucleus T-Cell Activation & Cytokine Release TCR->T_Cell_Nucleus Signal 1 CD40L->T_Cell_Nucleus Signal 2 Antibodies Anti-Penicilloyl Antibodies (IgE, IgG) Plasma_Cell->Antibodies 8. Antibody Production CD4 CD4 Cytokines Cytokines T_Cell_Nucleus->Cytokines 6. Cytokine Help (IL-4, IL-5, IL-13) Cytokines->B_Cell_Nucleus Hapten_Carrier This compound- Protein Conjugate Hapten_Carrier->BCR Mast_Cell_Degranulation cluster_MastCell Mast Cell Antigen This compound- Protein Conjugate IgE Anti-Penicilloyl IgE Antigen->IgE 1. Antigen Binding FceRI FcεRI Receptor IgE->FceRI 2. Receptor Cross-linking Signaling Intracellular Signaling Cascade (Lyn, Syk, LAT) FceRI->Signaling 3. Activation Calcium ↑ Intracellular Ca²⁺ Signaling->Calcium 4. Signal Transduction Granule Granule Calcium->Granule 5. Granule Fusion Mediators Inflammatory Mediators (Histamine, etc.) Granule->Mediators 6. Degranulation Conjugate_Synthesis_Workflow Start Start Dissolve_Protein Dissolve Carrier Protein in Bicarbonate Buffer Start->Dissolve_Protein Add_Penicillin Add Penicillin G Dissolve_Protein->Add_Penicillin Incubate Incubate at 25°C for 16h Add_Penicillin->Incubate Dialyze Dialyze against PBS Incubate->Dialyze Characterize Characterize Conjugate (Concentration, Conjugation Ratio) Dialyze->Characterize Store Store at -20°C Characterize->Store End End Store->End

References

An In-depth Technical Guide to the Penicilloic Acid Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the penicilloic acid degradation pathway, a critical area of study in the context of antibiotic resistance and pharmaceutical stability. The primary mechanism for the inactivation of penicillin antibiotics is the enzymatic hydrolysis of the β-lactam ring, a reaction catalyzed by β-lactamase enzymes, leading to the formation of this compound. This guide details the enzymatic and chemical breakdown of penicillins, presents quantitative data on degradation kinetics, outlines detailed experimental protocols for analysis, and provides visual representations of the key pathways and workflows.

The this compound Degradation Pathway: Core Concepts

The degradation of penicillin antibiotics is a process of significant interest due to its implications for clinical efficacy and the development of antibiotic resistance. The central event in this pathway is the opening of the β-lactam ring, rendering the antibiotic inactive. This can occur through enzymatic action or chemical hydrolysis under various conditions.

Enzymatic Degradation by β-Lactamases

The most significant mechanism of penicillin degradation is through the action of β-lactamase enzymes.[1][2] These enzymes are produced by a wide range of bacteria and are a primary cause of resistance to β-lactam antibiotics.[3] β-lactamases hydrolyze the amide bond in the four-membered β-lactam ring of penicillins, leading to the formation of the corresponding this compound.[4][5] This reaction effectively neutralizes the antibiotic's ability to inhibit bacterial cell wall synthesis.[6] There are numerous classes of β-lactamases, each with varying substrate specificities and catalytic efficiencies.[7]

Chemical Degradation

Penicillins are also susceptible to chemical degradation, particularly in aqueous solutions. The stability of the β-lactam ring is highly dependent on pH and temperature.[8][9]

  • Acidic Conditions: In acidic environments, penicillin G can degrade into several products, including penillic acid, this compound, and penilloic acid.[6][10] Under strongly acidic conditions, penilloic acid can be the dominant degradation product.[11] The degradation in acidic media follows pseudo-first-order kinetics.[12][13]

  • Alkaline Conditions: In basic solutions, the primary degradation product is this compound.[10] Penicillin G degrades rapidly in alkaline conditions, with a half-life of approximately 1.35 hours at pH 12.[10]

  • Neutral Conditions: Even under neutral pH, penicillin solutions can undergo degradation over time, although the rate is generally slower than in acidic or alkaline conditions.[8]

The degradation of penicillin results in a variety of products, with the specific composition depending on the conditions. The major degradation products include:

  • This compound: The initial product of β-lactam ring hydrolysis.[4][5]

  • Penilloic Acid: Formed from the decarboxylation of this compound, particularly under acidic conditions.[10][14][15]

  • Penillic Acid: A rearrangement product formed under acidic conditions.[6][10]

  • Isopenillic Acid: Another rearrangement product.

  • Penicilloaldehyde: A further degradation product that can be formed from penilloic acid.

Quantitative Data on Penicillin Degradation

The following tables summarize key quantitative data related to the degradation of penicillin G, providing a basis for comparison and understanding the kinetics of the process.

Table 1: Half-life of Penicillin G under Different pH Conditions

pHHalf-life (hours)Predominant Degradation Products
22.4Penillic acid, this compound, Penilloic acid
4--
6-This compound (at 40°C)
785 (at 30°C)This compound
121.35This compound, Penilloic acid

Data compiled from multiple sources.[10][16]

Table 2: Kinetic Parameters of Class C β-Lactamases for Penicillin Substrates

SubstrateEnzyme Sourcekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
BenzylpenicillinClass C β-lactamases (various)14 - 75-10 x 10⁶ - 75 x 10⁶
AmpicillinClass C β-lactamases (various)10-100 fold lower than Benzylpenicillin--
BenzylpenicillinTEM-1 β-lactamase-46-

Data compiled from multiple sources.[7][17]

Table 3: Degradation of Penicillin by Free and Immobilized β-Lactamase

Enzyme FormPenicillin ConcentrationReaction Time (hours)Degradation (%)
Free β-lactamase0.1 mg/mL2422
Immobilized β-lactamase0.1 mg/mL2498

Data from a study on immobilized β-lactamase.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.

Protocol for HPLC Analysis of Penicillin and its Degradation Products

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying penicillin and its various degradation products.[19][20][21]

Objective: To separate and quantify Penicillin G and its primary degradation products (this compound, penilloic acid, penillic acid).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Phosphoric acid

  • Water (HPLC grade)

  • Penicillin G, this compound, penilloic acid, and penillic acid analytical standards

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.02 M KH₂PO₄).

    • Adjust the pH of the buffer to 3.70 with phosphoric acid.

    • Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a specific ratio (e.g., 60:40 v/v). The exact ratio may need optimization depending on the specific column and compounds being analyzed.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the analytical standards of Penicillin G and its degradation products in the mobile phase to prepare stock solutions of known concentrations (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.005 - 0.1% w/v).

  • Sample Preparation:

    • For stability studies, incubate Penicillin G solutions under the desired conditions (e.g., different pH, temperature).

    • At specified time points, withdraw an aliquot of the sample.

    • If necessary, dilute the sample with the mobile phase to fall within the concentration range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the HPLC parameters:

      • Column: C18 reversed-phase

      • Mobile Phase: As prepared in step 1 (isocratic elution)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 225 nm

      • Column Temperature: Ambient or controlled (e.g., 25°C)

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration for each compound.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

    • Quantify the concentration of Penicillin G and its degradation products in the samples using the calibration curves.

    • Calculate the percentage degradation of Penicillin G over time.

Protocol for β-Lactamase Activity Assay

This protocol describes a colorimetric assay to measure the activity of β-lactamase using penicillin as the substrate. The assay is based on the reaction of the produced this compound with specific reagents to generate a colored product.[17]

Objective: To determine the enzymatic activity of a β-lactamase solution.

Materials:

  • β-lactamase enzyme solution

  • Benzylpenicillin (Penicillin G) solution

  • Copper (II) sulfate (B86663) (CuSO₄) solution

  • Neocuproine (B1678164) solution

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer or microplate reader

  • Test tubes or 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Benzylpenicillin in the buffer.

    • Prepare a solution of CuSO₄ in water.

    • Prepare a solution of neocuproine in a suitable solvent (e.g., ethanol).

  • Enzyme Reaction:

    • In a test tube or microplate well, add a specific volume of the buffer solution.

    • Add a known volume of the Benzylpenicillin solution (substrate).

    • Initiate the reaction by adding a small volume of the β-lactamase enzyme solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

    • Prepare a blank reaction without the enzyme.

  • Colorimetric Detection:

    • Stop the enzymatic reaction by adding the CuSO₄ solution.

    • Add the neocuproine solution to the mixture. A colored complex will form with the this compound generated.

    • Allow the color to develop for a specified time.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex (e.g., 454.5 nm).[17]

  • Calculation of Activity:

    • Create a standard curve using known concentrations of this compound.

    • Determine the amount of this compound produced in the enzymatic reaction from the standard curve.

    • Calculate the β-lactamase activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of penicillin per minute under the specified conditions.

Visualizing the Degradation Pathway and Experimental Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex relationships in the this compound degradation pathway and the steps involved in its analysis.

This compound Degradation Signaling Pathway

Penicillin_Degradation_Pathway cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Hydrolysis of β-lactam ring Beta_Lactamase β-Lactamase Beta_Lactamase->Penicillin catalyzes Penicillin_chem Penicillin Penicilloic_Acid_chem This compound Penicillin_chem->Penicilloic_Acid_chem Hydrolysis (Alkaline/Neutral) Penillic_Acid Penillic Acid Penicillin_chem->Penillic_Acid Rearrangement (Acidic) Penilloic_Acid Penilloic Acid Penicilloic_Acid_chem->Penilloic_Acid Decarboxylation (Acidic) Penicilloaldehyde Penicilloaldehyde Penilloic_Acid->Penicilloaldehyde Further Degradation Isopenillic_Acid Isopenillic Acid Penillic_Acid->Isopenillic_Acid Isomerization

Caption: Enzymatic and chemical degradation pathways of penicillin.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase 1. Prepare Mobile Phase (Buffer + Acetonitrile) Injection 4. Inject Standards & Samples Mobile_Phase->Injection Standards 2. Prepare Standard Solutions (Penicillin & Degradants) Standards->Injection Sample_Prep 3. Prepare Samples (Incubate, Dilute, Filter) Sample_Prep->Injection Separation 5. Chromatographic Separation (C18 Column) Injection->Separation Detection 6. UV Detection (225 nm) Separation->Detection Calibration 7. Generate Calibration Curve Detection->Calibration Quantification 8. Identify & Quantify Peaks Calibration->Quantification Results 9. Calculate Degradation (%) Quantification->Results

Caption: Workflow for the analysis of penicillin degradation by HPLC.

This technical guide provides a foundational understanding of the this compound degradation pathway, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals working in the fields of antibiotic development, drug stability, and clinical microbiology.

References

Methodological & Application

Synthesis of Penicilloic Acid for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicilloic acid is the primary degradation product of penicillin antibiotics, formed by the hydrolytic cleavage of the β-lactam ring. As a key metabolite, it is the major antigenic determinant in penicillin hypersensitivity reactions.[1][2] High-purity this compound is essential as a reference standard in various research applications, including allergy testing, immunological studies, and quality control of penicillin-based pharmaceuticals. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, specifically benzylthis compound derived from benzylpenicillin (Penicillin G), to serve as a research standard.

Synthesis of Benzylthis compound

Two primary methods for the synthesis of benzylthis compound are detailed below: alkaline hydrolysis and enzymatic hydrolysis. Both methods effectively open the β-lactam ring of benzylpenicillin.

Method 1: Alkaline Hydrolysis

This method utilizes a basic solution to catalyze the hydrolysis of the β-lactam ring. It is a straightforward and cost-effective approach.

Experimental Protocol:

  • Dissolution: Dissolve 1.0 gram of benzylpenicillin potassium salt in 20 mL of distilled water in a flask with constant stirring at room temperature.

  • Hydrolysis: Slowly add 1 M sodium hydroxide (B78521) (NaOH) solution dropwise to the penicillin solution while monitoring the pH. Maintain the pH at 12.[1] Continue stirring at room temperature for 2 hours to ensure complete hydrolysis. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[3]

  • Neutralization: After 2 hours, carefully neutralize the reaction mixture to pH 5.0 by the dropwise addition of 1 M hydrochloric acid (HCl) with continuous stirring in an ice bath.

  • Precipitation and Isolation: The benzylthis compound will precipitate out of the solution upon neutralization. Allow the suspension to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the precipitated benzylthis compound by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected solid with a small amount of ice-cold distilled water to remove any residual salts.[5]

  • Drying: Dry the purified benzylthis compound under vacuum to a constant weight.

Method 2: Enzymatic Hydrolysis

This method employs the enzyme penicillinase (β-lactamase) to specifically catalyze the hydrolysis of the β-lactam ring under mild conditions.[6] This approach often results in a cleaner reaction with fewer byproducts.

Experimental Protocol:

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer solution and adjust the pH to 7.0 at 25°C.[6]

  • Substrate Preparation: Dissolve benzylpenicillin sodium salt in the Tris-HCl buffer to a final concentration of 10 mg/mL.[6]

  • Enzyme Addition: Add penicillinase enzyme solution (3-7 units/mL in cold Tris-HCl buffer with 0.1% w/v BSA) to the benzylpenicillin solution.[6] The exact amount of enzyme may need to be optimized based on the specific activity of the enzyme preparation.

  • Incubation: Incubate the reaction mixture at 25°C with gentle stirring. Monitor the reaction progress by HPLC until the benzylpenicillin peak is no longer detectable.[3] The reaction time is typically in the range of minutes to a few hours.[6]

  • Enzyme Deactivation (Optional): The enzyme can be denatured by heating the solution to 60°C for 15 minutes, followed by centrifugation to remove the precipitated enzyme. Alternatively, the product can be purified directly.

  • Purification: The resulting solution containing benzylthis compound can be purified by recrystallization as described in the purification section.

Purification of Benzylthis compound

Recrystallization is a common and effective method for purifying solid organic compounds like benzylthis compound.[7][8] The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: A mixture of ethanol (B145695) and water is a suitable solvent system for the recrystallization of benzylthis compound. The compound should be soluble in the hot solvent mixture and sparingly soluble at room temperature or below.

  • Dissolution: Place the crude benzylthis compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed, to allow for the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.[5]

  • Drying: Dry the purified benzylthis compound crystals under vacuum to a constant weight.

Characterization of Benzylthis compound Standard

The identity and purity of the synthesized benzylthis compound should be confirmed using various analytical techniques to ensure it meets the requirements for a research standard.

Parameter Method Expected Result
Identity IUPAC Name(2R,4S)-2-[(R)-carboxy[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[9]
Molecular FormulaC16H20N2O5S[9]
Molecular Weight352.4 g/mol [9]
¹³C NMRChemical shifts corresponding to the structure of benzylthis compound dianion have been reported.[10]
Mass SpectrometryPredicted LC-MS/MS spectra are available in public databases.[1]
Purity HPLC-UV≥95%[11]
Yield GravimetricDependent on the synthesis method and optimization, typically in the range of 70-90%.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization PenG Benzylpenicillin (Penicillin G) Alk_Hydrolysis Alkaline Hydrolysis (NaOH, pH 12) Enz_Hydrolysis Enzymatic Hydrolysis (Penicillinase, pH 7.0) Crude_BPA Crude Benzylthis compound Recrystallization Recrystallization (Ethanol/Water) Pure_BPA Purified Benzylthis compound HPLC HPLC-UV (Purity) NMR NMR (Identity) MS Mass Spectrometry (Identity)

Penicillin_Degradation_Pathway Penicillin Penicillin (β-Lactam Ring Intact) Penicilloic_Acid This compound (β-Lactam Ring Cleaved) Penicillin->Penicilloic_Acid Hydrolysis (Alkaline or Enzymatic) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation Penamaldic_Acid Penamaldic Acid Penicilloic_Acid->Penamaldic_Acid Epimerization Antigen_Formation Hapten-Carrier Conjugate (Antigen Formation) Penicilloic_Acid->Antigen_Formation Reaction with Proteins Immune_Response Immune Response (Allergic Reaction) Antigen_Formation->Immune_Response

References

Application Note: Quantitative Analysis of Penicilloic Acid using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of penicilloic acid in various biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a primary degradation product of penicillin antibiotics, and its accurate quantification is crucial in pharmaceutical development, clinical diagnostics, and food safety monitoring. Detailed protocols for sample preparation from citrus and blood matrices, along with optimized chromatographic and mass spectrometric conditions, are provided. The method demonstrates excellent linearity, accuracy, precision, and sensitivity for the determination of this compound.

Introduction

Penicillins are a widely used class of β-lactam antibiotics that are susceptible to degradation, primarily through the hydrolysis of the β-lactam ring, leading to the formation of this compound. The presence and concentration of this compound are of significant interest as it is a key metabolite linked to penicillin-related allergic reactions. Furthermore, monitoring its levels is essential for stability studies of penicillin-based drugs and for detecting antibiotic residues in food products. This application note describes a validated HPLC-MS/MS method for the reliable quantification of this compound in complex biological samples.

Experimental Protocols

Protocol 1: Sample Preparation from Citrus Matrix

This protocol is adapted for the extraction of this compound from citrus fruit or juice.[1]

  • Homogenization: Freeze citrus fruit samples at -80°C and homogenize the frozen fruit into a fine powder using a blender. For juice samples, use the thawed juice directly.[1]

  • Extraction: Weigh 2 g of the homogenized sample or juice into a centrifuge tube. Add 4 mL of phosphate (B84403) buffer (PBS) and vortex for 10 minutes.[1]

  • Liquid-Liquid Extraction (LLE): Add 4 mL of hexane (B92381) to the sample, vortex for an additional 10 minutes, and then centrifuge to separate the layers. Discard the upper hexane layer.[1]

  • Filtration: Filter the aqueous layer using a membrane filtration device.[1]

  • Solid-Phase Extraction (SPE):

    • Load the filtrate onto an HLB (Hydrophilic-Lipophilic Balance) SPE column.[1]

    • Elute the analytes with 3 mL of acetonitrile (B52724).[1]

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 800 µL of ammonium (B1175870) acetate (B1210297) buffer for HPLC-MS/MS analysis.[1]

Protocol 2: Sample Preparation from Blood/Plasma

This protocol is suitable for the extraction of this compound from blood or plasma samples.

  • Protein Precipitation: To a microcentrifuge tube, add an aliquot of the blood/plasma sample.

  • Extraction: Add a mixed solution of acetonitrile and water (4:1, v/v) as the extraction solvent. Vortex vigorously to ensure thorough mixing and protein precipitation.[2]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for direct injection onto the HPLC-MS/MS system.[2]

HPLC-MS/MS Method

Chromatographic Conditions
  • HPLC System: A UHPLC system such as the Waters Acquity I-Class or equivalent.[1]

  • Column: Waters Acquity C18 column (150 mm × 2.1 mm, 1.7 µm) or equivalent.[1]

  • Column Temperature: 40°C.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.2 mL/min.[3]

  • Gradient Elution:

    • Start with 95% Mobile Phase A and 5% Mobile Phase B.

    • Over 10 minutes, ramp to 5% Mobile Phase A and 95% Mobile Phase B.

    • Hold for 5 minutes before returning to initial conditions for equilibration.[3]

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 QTrap) equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for benzylthis compound is m/z 353.1.[4][5] The product ions for quantification and confirmation are m/z 160.0 and m/z 128.0, respectively.[4] Collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the HPLC-MS/MS method for this compound is summarized in the tables below.

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Benzylthis compound353.1160.0128.0

Table 2: Method Validation Data for this compound in Blood [2]

ParameterValue
Linearity (r)> 0.9974
Limit of Detection (LOD)0.1 - 2.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy92.3% - 105.5%
Precision (Within-day)< 10%

Table 3: Recovery of this compound in Citrus Matrix [6]

Fortification Level (ng/g)Absolute Recovery (%)
0.150 - 75
0.2550 - 75
150 - 75
1050 - 75

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing start Sample Receipt (Citrus or Blood) extraction Extraction (LLE/SPE or PPT) start->extraction reconstitution Reconstitution extraction->reconstitution hplc HPLC Separation reconstitution->hplc Inject msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration Acquire Data quantification Quantification integration->quantification end Results quantification->end Final Report

References

Application Notes and Protocols: Development of a Penicilloic Acid ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of penicilloic acid. This kit is a valuable tool for penicillin allergy research, therapeutic drug monitoring, and quality control in pharmaceutical and food industries.

Introduction

Penicillin and its derivatives are among the most widely used antibiotics. However, they can cause hypersensitivity reactions in some individuals, ranging from mild skin rashes to life-threatening anaphylaxis.[1] The primary antigenic determinant in penicillin allergy is this compound, a degradation product formed by the hydrolysis of the β-lactam ring of penicillin.[2] this compound is a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[3] This ELISA kit provides a sensitive and specific method for the detection of this compound, facilitating research into the mechanisms of penicillin allergy and the development of diagnostic tools.

The assay is a competitive ELISA. In this format, free this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-penicilloic acid antibody binding sites that have been coated onto a microplate. The amount of enzyme-linked this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the enzymatic conversion of a substrate to a colored product, and the intensity of the color is measured spectrophotometrically.

Principle of the Assay

The this compound ELISA is a competitive immunoassay. The essential steps are:

  • Coating: A 96-well microplate is coated with anti-penicilloic acid antibodies.

  • Competitive Binding: The sample containing this compound and a fixed amount of this compound conjugated to horseradish peroxidase (HRP) are added to the wells. Free this compound from the sample and the this compound-HRP conjugate compete for binding to the coated antibody.

  • Washing: Unbound reagents are removed by washing.

  • Substrate Reaction: A substrate solution (TMB) is added, which is converted by the bound HRP into a colored product.

  • Stopping the Reaction: The enzyme reaction is stopped by the addition of a stop solution.

  • Detection: The absorbance of the colored product is measured at 450 nm. The concentration of this compound in the sample is inversely proportional to the signal intensity.

Materials and Methods

3.1. Materials Required

  • Anti-Penicilloic Acid Antibody

  • This compound-HRP Conjugate

  • This compound Standard

  • 96-well Microplate

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample Diluent (e.g., PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader with a 450 nm filter

  • Pipettes and tips

  • Incubator

3.2. Experimental Protocols

3.2.1. Preparation of Immunogen (this compound-BSA Conjugate)

This protocol describes the conjugation of this compound to Bovine Serum Albumin (BSA) to create an immunogen for antibody production.

  • Dissolve this compound: Dissolve 10 mg of this compound in 1 ml of dimethylformamide (DMF).

  • Activate Carrier Protein: Dissolve 20 mg of BSA in 4 ml of 0.1 M phosphate (B84403) buffer (pH 7.4).

  • Cross-linking: Slowly add a 10-fold molar excess of a cross-linker, such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), to the BSA solution while stirring. Incubate for 30 minutes at room temperature.

  • Conjugation: Add the dissolved this compound to the activated BSA solution.

  • Incubation: Incubate the mixture for 3 hours at room temperature with gentle stirring.

  • Purification: Remove unreacted hapten by dialysis against PBS (pH 7.4) at 4°C for 48 hours, with several buffer changes.

  • Characterization: Confirm the conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

  • Storage: Store the conjugate at -20°C.

3.2.2. Production of Anti-Penicilloic Acid Antibodies

This protocol provides a general guideline for the production of polyclonal antibodies in rabbits.

  • Immunization: Emulsify the this compound-BSA conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for booster immunizations).

  • Injection: Inject rabbits with the emulsion at multiple subcutaneous sites. The primary immunization should contain approximately 1 mg of the conjugate per rabbit.

  • Booster Injections: Administer booster injections every 2-4 weeks with approximately 0.5 mg of the conjugate per rabbit.

  • Titer Monitoring: Collect small blood samples 7-10 days after each booster to monitor the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using Protein A/G affinity chromatography.

  • Characterization: Characterize the purified antibody for its specificity and affinity.

  • Storage: Store the purified antibody at -20°C or -80°C.

3.2.3. This compound ELISA Protocol

  • Coating: Dilute the anti-penicilloic acid antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate three times with wash buffer.

  • Standard and Sample Addition: Prepare a serial dilution of the this compound standard in sample diluent (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL). Add 50 µL of the standards and samples to the appropriate wells.

  • Competitive Reaction: Immediately add 50 µL of the diluted this compound-HRP conjugate to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Discard the solution and wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values (Y-axis) against the corresponding concentrations of the this compound standards (X-axis). A sigmoidal curve is expected.

  • Concentration Calculation: Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Data Presentation: The results are typically expressed as ng/mL or µg/mL of this compound.

Performance Characteristics

The performance of the this compound ELISA kit should be validated by determining the following parameters:

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of this compound that can be reliably distinguished from the zero standard.
Limit of Quantification (LOQ) 0.1 ng/mLThe lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.
IC₅₀ 1 - 5 ng/mLThe concentration of this compound that causes 50% inhibition of the maximum signal.
Intra-Assay Precision (CV%) < 10%The coefficient of variation of results obtained within a single assay run.
Inter-Assay Precision (CV%) < 15%The coefficient of variation of results obtained between different assay runs.
Recovery 80 - 120%The percentage of a known amount of this compound that is recovered from a spiked sample matrix.

Cross-Reactivity Data

CompoundCross-Reactivity (%)
This compound G 100
Penicillin G < 5
Amoxicilloic Acid 85
Amoxicillin < 10
Ampicilloic Acid 90
Ampicillin < 10
Cloxacilloic Acid 70
Cloxacillin < 5
Other β-lactams (e.g., Cephalosporins) < 1
Unrelated Antibiotics (e.g., Tetracycline) < 0.1

Visualizations

IgE-Mediated Penicillin Allergy Signaling Pathway

Penicillin_Allergy_Pathway cluster_APC Antigen Presenting Cell (APC) Penicillin Penicillin Penicilloic_Acid This compound (Hapten) Penicillin->Penicilloic_Acid Hydrolysis Hapten_Carrier Hapten-Carrier Complex Penicilloic_Acid->Hapten_Carrier Protein_Carrier Protein Carrier Protein_Carrier->Hapten_Carrier APC APC Hapten_Carrier->APC Mast_Cell Mast Cell Hapten_Carrier->Mast_Cell Cross-links IgE on re-exposure MHC_II MHC Class II Naive_T_Cell Naive T Cell MHC_II->Naive_T_Cell Activates APC->MHC_II Presents Antigen Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation IL4 IL-4 Th2_Cell->IL4 Secretes B_Cell B Cell IL4->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Penicillin-specific IgE Plasma_Cell->IgE Produces IgE->Mast_Cell Binds to FcεRI receptor Histamine Histamine & other mediators Mast_Cell->Histamine Degranulation Allergic_Symptoms Allergic Symptoms Histamine->Allergic_Symptoms

Caption: IgE-mediated signaling pathway in penicillin allergy.

Experimental Workflow for this compound ELISA Kit Development

ELISA_Development_Workflow cluster_Antigen_Prep 1. Antigen Preparation cluster_Antibody_Prod 2. Antibody Production cluster_Assay_Dev 3. Assay Development & Optimization cluster_Validation 4. Assay Validation Hapten_Synthesis Hapten Synthesis (this compound) Carrier_Conjugation Carrier Protein Conjugation (e.g., BSA, KLH) Hapten_Synthesis->Carrier_Conjugation Coating_Antigen_Prep Coating Antigen / Enzyme Conjugate Preparation Hapten_Synthesis->Coating_Antigen_Prep Immunogen_Purification Immunogen Purification & Characterization Carrier_Conjugation->Immunogen_Purification Immunization Immunization (e.g., Rabbits, Mice) Immunogen_Purification->Immunization Titer_Monitoring Titer Monitoring Immunization->Titer_Monitoring Antibody_Purification Antibody Purification (Protein A/G) Titer_Monitoring->Antibody_Purification Antibody_Characterization Antibody Characterization (Affinity, Specificity) Antibody_Purification->Antibody_Characterization Assay_Format Assay Format Selection (Competitive ELISA) Antibody_Characterization->Assay_Format Checkerboard_Titration Checkerboard Titration (Antibody & Antigen Conc.) Blocking_Buffer_Opt Blocking Buffer Optimization Checkerboard_Titration->Blocking_Buffer_Opt Incubation_Opt Incubation Time & Temp. Optimization Blocking_Buffer_Opt->Incubation_Opt Sensitivity Sensitivity (LOD, LOQ, IC50) Incubation_Opt->Sensitivity Assay_Format->Checkerboard_Titration Precision Precision (Intra- & Inter-Assay CV) Sensitivity->Precision Accuracy Accuracy (Spike & Recovery) Precision->Accuracy Specificity Specificity (Cross-Reactivity) Accuracy->Specificity Stability Stability Studies Specificity->Stability

References

Application Notes and Protocols for the Detection of Penicilloic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicilloic acid is a primary degradation product of penicillin antibiotics. Its formation occurs through the hydrolysis of the β-lactam ring in penicillins, a reaction that can be catalyzed by β-lactamase enzymes or occur under certain pH conditions. The detection and quantification of this compound in biological samples are crucial for several reasons. In clinical settings, it can be an indicator of penicillin degradation, which may impact therapeutic efficacy. Furthermore, this compound is a major antigenic determinant in penicillin hypersensitivity reactions. In the context of food safety, its presence in products like milk can indicate the use of β-lactamase to mask the presence of penicillin residues. These application notes provide an overview and detailed protocols for the detection of this compound in various biological matrices using common analytical techniques.

Methodologies for this compound Detection

Several analytical methods are employed for the detection of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The most common techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Biosensors and colorimetric methods are also emerging as valuable tools for rapid screening.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound. Reversed-phase HPLC with ultraviolet (UV) detection is a common approach. The method's accuracy and precision are well-established for various biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV. This technique is particularly useful for detecting trace amounts of this compound in complex biological matrices. The use of multiple reaction monitoring (MRM) enhances the selectivity of the assay.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that provides a sensitive method for quantifying this compound. Competitive ELISA formats are typically used, where this compound in the sample competes with a labeled antigen for binding to a limited number of antibody sites.

Biosensors

Biosensors offer a rapid and often portable means of detecting this compound. Enzymatic biosensors commonly utilize penicillinase, which hydrolyzes penicillin to produce this compound. The resulting change in pH or the production of other detectable species is then measured.

Colorimetric Methods

Colorimetric assays provide a simple and cost-effective way to detect this compound. These methods are often based on the chemical reactions of this compound that result in a measurable color change.

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for the detection of this compound and related compounds in different biological samples.

Table 1: Performance of HPLC and LC-MS/MS Methods

MethodAnalyte(s)Biological SampleLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference(s)
HPLC-UVPenicillin-V and its metabolitesHuman Plasma-0.1 µg/mL-0.1 - 19 µg/mL[1]
HPLC-MS/MS7 Penicillins and their Penicilloic AcidsMilk Products0.03 - 0.15 µg/kg-80.0 - 110.01.0 - 200 µg/kg[2]
UHPLC-MS/MSPenicillin G, Penilloic AcidCitrus Fruit0.1 ng/g-90 - 110 (corrected)-[3]
HPLC-MS/MS50 Antibiotics (including β-lactams)Human Plasma0.1 - 5 ng/mL-67.25 - 129.03-[4]
HPLC-DADPenicillin-VHuman Plasma-50 ng/mL>90-[5]

Table 2: Performance of ELISA and Biosensor Methods

MethodAnalyte(s)Biological SampleLimit of Detection (LOD)IC50Recovery (%)Linearity RangeReference(s)
Competitive ELISABenzylthis compoundMilk0.030 µg/L0.32 µg/L72.75 - 93.25-[No Source]
Penicillinase BiosensorPenicillin GBuffer~1.26 nM--50.0 nM - 5.0 mM[6][7]
Charge-Transfer BiosensorPenicillinFermentation Broth0.01 mM--0 - 25 mM[8]

Experimental Workflows and Principles

The following diagrams illustrate the workflows for sample preparation and analysis, as well as the principles of key detection methods.

cluster_0 Sample Preparation: Plasma/Serum A Collect Blood Sample B Centrifuge to Separate Plasma/Serum A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifuge to Pellet Precipitated Proteins C->D E Collect Supernatant D->E F Optional: Solid-Phase Extraction (SPE) E->F G Evaporate and Reconstitute in Mobile Phase E->G Direct Injection F->G H Analyze by HPLC or LC-MS/MS G->H

Fig. 1: Workflow for Plasma/Serum Sample Preparation.

cluster_1 LC-MS/MS Analysis Workflow A Inject Prepared Sample B HPLC Separation (Reversed-Phase Column) A->B C Ionization (Electrospray Ionization - ESI) B->C D Mass Analyzer 1 (Quadrupole): Precursor Ion Selection C->D E Collision Cell: Fragmentation D->E F Mass Analyzer 2 (Quadrupole): Product Ion Selection E->F G Detector F->G H Data Acquisition and Quantification G->H

Fig. 2: Workflow for LC-MS/MS Analysis.

cluster_2 Competitive ELISA Principle Well Microtiter Well (Coated with this compound-Protein Conjugate) Antibody Primary Antibody (Anti-Penicilloic Acid) Well->Antibody Binding Sample Sample (Contains this compound) Sample->Antibody Competition EnzymeAb Enzyme-Labeled Secondary Antibody Antibody->EnzymeAb Binding Substrate Substrate EnzymeAb->Substrate Catalysis Product Colored Product Substrate->Product

Fig. 3: Principle of Competitive ELISA for this compound.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Detection of this compound in Human Plasma

This protocol is adapted from a method for the determination of penicillin-V and its metabolites.[1]

1. Materials and Reagents

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 125 x 4 mm)

  • Solid-Phase Extraction (SPE) cartridges (C18/OH)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Tetrabutylammonium (B224687) dihydrogenphosphate

  • Water (HPLC grade)

  • Plasma samples

2. Sample Preparation

  • Condition the C18/OH SPE cartridge according to the manufacturer's instructions.

  • Load the human plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes (penicillin-V and its metabolites) from the cartridge.

  • Inject the eluate into the HPLC system.

3. HPLC Conditions

  • Mobile Phase: 66% 0.02 M phosphoric acid buffer with tetrabutylammonium dihydrogenphosphate and 34% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 269 nm[1]

  • Injection Volume: 20 µL

4. Quantification

  • Prepare a calibration curve using standards of known this compound concentrations.

  • Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS Detection of Penicilloic Acids in Milk

This protocol is based on a method for the simultaneous determination of 7 penicillins and their corresponding penicilloic acids in milk products.[2]

1. Materials and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • n-Hexane

  • Nitrogen gas

  • 0.22 µm syringe filters

  • Milk samples

2. Sample Preparation

  • Extract the milk sample with water using a supersonic instrument.

  • Precipitate proteins by adding acetonitrile.

  • Defat the sample by liquid-liquid extraction with n-hexane.[2]

  • Concentrate the purified solution under a stream of nitrogen gas.

  • Dissolve the residue in acetonitrile-water (10:90, v/v).

  • Filter the solution through a 0.22 µm millipore filter before injection.[2]

3. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (specific dimensions and particle size should be optimized).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient program should be developed to separate the analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each this compound need to be determined.

4. Quantification

  • Use an external standard calibration curve for quantification.

Protocol 3: Competitive ELISA for this compound Detection

This is a general protocol for a competitive ELISA. Specific reagents and concentrations may vary depending on the kit or antibodies used.

1. Materials and Reagents

  • Microtiter plates coated with a this compound-protein conjugate

  • Primary antibody specific for this compound

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

  • Biological samples and standards

2. Assay Procedure

  • Prepare standards and samples. For complex matrices like serum or urine, a dilution step is often necessary.

  • Add standards and samples to the wells of the microtiter plate.

  • Add the primary antibody to each well.

  • Incubate the plate to allow for competition between the this compound in the sample/standard and the coated antigen for binding to the primary antibody.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-labeled secondary antibody to each well and incubate.

  • Wash the plate to remove unbound secondary antibody.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis

  • Construct a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

References

Application Notes and Protocols: Penicilloic Acid Conjugation to Carrier Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives are among the most widely used antibiotics. However, their therapeutic use is often complicated by hypersensitivity reactions, which are a significant concern in clinical practice. The primary mechanism underlying penicillin allergy involves the formation of covalent adducts between penicillin metabolites and host proteins, creating immunogenic hapten-carrier conjugates. The β-lactam ring of penicillin is susceptible to nucleophilic attack, leading to the formation of the penicilloyl determinant, which readily reacts with lysine (B10760008) residues on proteins. The subsequent hydrolysis of the amide bond in the β-lactam ring results in the formation of penicilloic acid. This compound and its protein conjugates are considered major antigenic determinants in penicillin allergy.

The development of reliable and sensitive immunoassays for the detection of penicillin-specific antibodies is crucial for diagnosing and understanding penicillin allergy. The synthesis of well-characterized this compound-carrier protein conjugates is a critical first step in the development of these diagnostic tools. These conjugates serve as antigens to detect and quantify IgE antibodies responsible for immediate hypersensitivity reactions.

This document provides detailed protocols for the conjugation of this compound to carrier proteins, such as Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH), using the carbodiimide (B86325) crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Additionally, it outlines methods for the characterization of the resulting conjugates and presents typical quantitative data.

Data Presentation

The efficiency of the conjugation reaction is critical for the immunological properties of the resulting conjugate. The molar coupling ratio, or hapten density, which is the number of hapten molecules (this compound) conjugated to one molecule of the carrier protein, is a key parameter. Optimal hapten density is crucial for eliciting a robust immune response and for the sensitivity of immunoassays. Below are tables summarizing typical quantitative data obtained during the preparation and characterization of this compound-protein conjugates.

Table 1: Reagents for this compound-Carrier Protein Conjugation

ReagentMolecular Weight ( g/mol )Typical Concentration
This compound332.391-5 mg/mL
Bovine Serum Albumin (BSA)~66,50010 mg/mL
Keyhole Limpet Hemocyanin (KLH)4.5 x 10⁵ - 1.3 x 10⁷10 mg/mL
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.7010 mg/mL (freshly prepared)
N-hydroxysuccinimide (NHS)115.0910 mg/mL (freshly prepared)
MES Buffer (2-(N-morpholino)ethanesulfonic acid)195.240.1 M, pH 4.7-6.0
Phosphate Buffered Saline (PBS)-1X, pH 7.2-7.4

Table 2: Typical Molar Coupling Ratios for this compound-Carrier Protein Conjugates

Carrier ProteinThis compound:Carrier Molar Feed RatioEDC:this compound Molar RatioNHS:this compound Molar RatioAchieved Molar Coupling Ratio (this compound/Protein)
BSA20:12:15:18 - 15
BSA40:12:15:115 - 25
KLH500:12:15:1100 - 200
KLH1000:12:15:1200 - 350

Note: The achieved molar coupling ratios are illustrative and can vary depending on the specific reaction conditions and the batch of carrier protein.

Experimental Protocols

Protocol 1: Preparation of this compound

This compound can be prepared by the hydrolysis of penicillin.

  • Dissolve penicillin G sodium salt in a 0.1 M sodium hydroxide (B78521) solution.

  • Incubate the solution at room temperature for 1 hour to allow for the complete hydrolysis of the β-lactam ring.

  • Neutralize the solution to pH 7.0 with 0.1 M hydrochloric acid.

  • The resulting solution contains this compound and can be used directly in the conjugation reaction or lyophilized for storage.

Protocol 2: Conjugation of this compound to Bovine Serum Albumin (BSA) using EDC/NHS Chemistry

This protocol describes a one-pot conjugation method.

Materials:

  • This compound solution (from Protocol 1) or lyophilized this compound

  • Bovine Serum Albumin (BSA)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare BSA Solution: Dissolve 10 mg of BSA in 1 mL of Activation Buffer.

  • Prepare this compound Solution: Dissolve 2 mg of lyophilized this compound in 0.5 mL of Activation Buffer.

  • Activate this compound:

    • Freshly prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Freshly prepare a 10 mg/mL solution of NHS in Activation Buffer.

    • Add 100 µL of the EDC solution and 100 µL of the NHS solution to the this compound solution.

    • Incubate the mixture for 15 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the activated this compound solution to the BSA solution.

    • Adjust the pH of the reaction mixture to 7.2 with the Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the this compound-BSA conjugate from excess reagents and by-products using a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions, which can be identified by measuring the absorbance at 280 nm.

  • Characterization and Storage:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Determine the molar coupling ratio using methods described in the characterization section.

    • Store the conjugate at -20°C or -80°C for long-term use.

Protocol 3: Conjugation of this compound to Keyhole Limpet Hemocyanin (KLH)

Due to the size and potential for precipitation of KLH, a two-step conjugation method is often preferred.

Materials:

  • This compound solution (from Protocol 1) or lyophilized this compound

  • Keyhole Limpet Hemocyanin (KLH)

  • EDC

  • NHS

  • Activation Buffer: 0.1 M MES, pH 4.7

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activate this compound:

    • Dissolve 5 mg of this compound in 1 mL of Activation Buffer.

    • Freshly prepare a 10 mg/mL solution of EDC and NHS in Activation Buffer.

    • Add 200 µL of EDC solution and 200 µL of NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Prepare KLH Solution: Dissolve 10 mg of KLH in 1 mL of Coupling Buffer.

  • Conjugation Reaction:

    • Add the activated this compound solution to the KLH solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against PBS (4 L) at 4°C for 48 hours, with at least three buffer changes.

  • Characterization and Storage:

    • Determine the protein concentration and molar coupling ratio.

    • Store the conjugate in aliquots at -20°C or -80°C.

Characterization of Conjugates

Accurate characterization of the this compound-protein conjugate is essential.

  • UV-Vis Spectroscopy: The concentration of the carrier protein can be determined by measuring the absorbance at 280 nm. The incorporation of this compound can sometimes be estimated if it has a distinct absorbance peak that does not overlap significantly with the protein's absorbance.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is a powerful technique to determine the molecular weight of the conjugate. The increase in mass of the carrier protein after conjugation allows for a direct calculation of the average number of this compound molecules coupled per protein molecule.

  • TNBSA Assay: The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of primary amino groups (lysine residues) on the carrier protein before and after conjugation. The reduction in the number of free amino groups corresponds to the number of this compound molecules conjugated.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Carrier Protein cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization penicilloic_acid This compound activated_penicilloic Activated this compound (NHS-ester) penicilloic_acid->activated_penicilloic 15-30 min, RT edc_nhs EDC + NHS in Activation Buffer edc_nhs->activated_penicilloic carrier_protein Carrier Protein (BSA or KLH) in Coupling Buffer conjugate_reaction Conjugation Reaction activated_penicilloic->conjugate_reaction carrier_protein->conjugate_reaction unpurified_conjugate Reaction Mixture purification_method Desalting Column or Dialysis unpurified_conjugate->purification_method Removal of excess reagents purified_conjugate Purified this compound- Protein Conjugate purification_method->purified_conjugate characterization MALDI-TOF MS UV-Vis Spectroscopy TNBSA Assay final_product Characterized Conjugate characterization->final_product

Caption: Experimental workflow for the conjugation of this compound to a carrier protein.

igemediated_pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase penicillin Penicillin conjugate Penicilloyl-Protein Conjugate penicillin->conjugate protein Host Protein protein->conjugate apc Antigen Presenting Cell (APC) conjugate->apc Uptake & Processing th2 T Helper 2 (Th2) Cell apc->th2 Antigen Presentation bcell B Cell th2->bcell Activation plasma_cell Plasma Cell bcell->plasma_cell Differentiation ige Penicillin-specific IgE plasma_cell->ige Production mast_cell Mast Cell / Basophil ige->mast_cell Binding to FcεRI penicillin2 Penicillin conjugate2 Penicilloyl-Protein Conjugate penicillin2->conjugate2 mast_cell2 Sensitized Mast Cell conjugate2->mast_cell2 Cross-linking of IgE degranulation Degranulation mast_cell2->degranulation mediators Release of Histamine, Leukotrienes, etc. degranulation->mediators symptoms Allergic Symptoms (Urticaria, Anaphylaxis) mediators->symptoms

Caption: IgE-mediated signaling pathway in penicillin allergy.

Application Note: Solid-Phase Extraction of Penicilloic Acid from Serum

Author: BenchChem Technical Support Team. Date: December 2025

AN-SPE-2025-01

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and allergy research.

Introduction Penicilloic acid is the primary degradation product and metabolite of penicillin antibiotics. Its quantification in biological matrices like serum is crucial for understanding penicillin pharmacokinetics, assessing patient compliance, and investigating allergic reactions, as this compound and its derivatives are major antigenic determinants. The complex nature of serum, with high concentrations of proteins, lipids, and salts, necessitates a robust sample preparation method to ensure accurate and reproducible analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) offers a highly effective and selective method for isolating this compound from serum, providing cleaner extracts, reducing matrix effects, and improving analytical sensitivity.[1] This application note details a protocol for the extraction of this compound from serum using a mixed-mode anion exchange SPE strategy.

Principle of Mixed-Mode Solid-Phase Extraction This protocol utilizes a mixed-mode SPE sorbent that combines two retention mechanisms: non-polar (reversed-phase) and anion exchange.[2][3] this compound possesses both a hydrophobic backbone and a carboxylic acid functional group, making it an ideal candidate for this approach.

  • Sample Loading: The serum sample is pre-treated and loaded at a controlled pH where the carboxylic acid group of this compound is deprotonated (negatively charged), allowing it to bind to the positively charged anion exchange functional groups on the sorbent.

  • Washing: A multi-step wash is employed. An aqueous wash removes polar interferences, while an organic wash removes non-polar interferences like lipids that are retained by the reversed-phase mechanism. The analyte remains strongly bound to the sorbent via ionic interactions.[4]

  • Elution: The pH of the elution solvent is modified to neutralize the charge on the this compound molecule, disrupting the ionic interaction and allowing it to be eluted from the cartridge.[5]

This dual-mechanism approach provides superior selectivity and results in a significantly cleaner final extract compared to single-mode SPE methods.[2]

Experimental Protocol

1. Materials and Reagents

2. Solution Preparation

  • 2% Formic Acid (v/v): Add 2 mL of formic acid to 98 mL of HPLC-grade water.

  • 5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of ammonium hydroxide to 95 mL of methanol.

  • 100 mM Ammonium Acetate Buffer (pH 6.0): Dissolve 0.77 g of ammonium acetate in 100 mL of HPLC-grade water and adjust the pH to 6.0 with acetic acid or ammonium hydroxide.

3. Sample Pre-treatment

  • Allow serum samples to thaw completely at room temperature.

  • To 500 µL of serum, add 500 µL of 100 mM ammonium acetate buffer (pH 6.0).

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins. Use the supernatant for the loading step.

4. Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 1 mL of methanol through the WAX cartridge. Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 1 mL of HPLC-grade water through the cartridge.

    • Pass 1 mL of 100 mM ammonium acetate buffer (pH 6.0) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated serum supernatant (from step 3.4) onto the cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min) to ensure optimal binding.

  • Washing:

    • Wash 1 (Polar Interferences): Pass 1 mL of 100 mM ammonium acetate buffer (pH 6.0) through the cartridge to remove salts and other highly polar matrix components.

    • Wash 2 (Non-Polar Interferences): Pass 1 mL of methanol through the cartridge to remove lipids and other non-polar compounds.

    • After the final wash, dry the sorbent bed completely by applying full vacuum for 5 minutes. This step is critical for ensuring efficient elution.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge.

    • Allow the solvent to soak the sorbent bed for 1 minute before applying a slow vacuum to elute the analyte.

5. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).[6][7]

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical performance data for the extraction of acidic compounds from biological fluids using mixed-mode SPE. These values serve as a general guideline for method validation.

ParameterTypical ValueSource(s)
Recovery 80% - 110%[4][8]
Precision (RSD) < 10%[8][9]
Limit of Detection (LOD) 0.03 - 15 ng/mL[8][9]
Limit of Quantification (LOQ) 0.1 - 50 ng/mL[10]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solid-phase extraction protocol.

SPE_Workflow Figure 1. SPE Workflow for this compound cluster_prep Sample Preparation cluster_post Post-Elution serum Serum Sample (500 µL) pretreat Vortex & Centrifuge serum->pretreat buffer Ammonium Acetate Buffer (500 µL, pH 6.0) buffer->pretreat load 3. Load Sample pretreat->load Supernatant condition 1. Condition equilibrate 2. Equilibrate condition->equilibrate equilibrate->load wash1 4a. Wash (Aqueous) load->wash1 wash2 4b. Wash (Organic) wash1->wash2 dry 4c. Dry Sorbent wash2->dry elute 5. Elute Analyte dry->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis cond_label 1 mL Methanol cond_label->condition equil_label 1 mL Water 1 mL Buffer (pH 6.0) equil_label->equilibrate wash1_label 1 mL Buffer (pH 6.0) wash1_label->wash1 wash2_label 1 mL Methanol wash2_label->wash2 elute_label 1 mL 5% NH4OH in Methanol elute_label->elute

Caption: SPE workflow for the extraction of this compound from serum.

References

Application Notes and Protocols for UV-Vis Spectrophotometric Analysis of Penicilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicilloic acid is the primary degradation product of penicillin, formed by the hydrolysis of the β-lactam ring. This transformation results in the loss of antibacterial activity. Monitoring the concentration of this compound is crucial in various applications, including the quality control of penicillin-based pharmaceuticals, stability studies, and research into antibiotic resistance mechanisms. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid approach for the quantitative analysis of this compound. This document provides detailed application notes and protocols for several colorimetric methods.

I. Penicillin Degradation Pathway

The fundamental reaction monitored is the hydrolysis of the β-lactam ring in penicillin to form the inactive this compound. This can be catalyzed by β-lactamase enzymes or occur under acidic or alkaline conditions.[1][2]

Penicillin_Degradation Penicillin Penicillin (Active Antibiotic) Penicilloic_Acid This compound (Inactive Metabolite) Penicillin->Penicilloic_Acid β-lactam ring hydrolysis

Figure 1: Hydrolysis of Penicillin to this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for various UV-Vis spectrophotometric methods for this compound analysis. Direct comparison is limited by the availability of data in the cited literature.

MethodWavelength (λmax)Linearity RangeLimit of Detection (LOD)Molar Absorptivity (ε)
Hydroxylamine (B1172632) Method Not SpecifiedData not availableData not availableData not available
Peroxidase-Chromophore Decolorization 650 nm (for TMB)Data not availableData not availableData not available
Molybdoarsenic Acid-Mercuric Chloride 800 nmData not available~1 µg/mL (for Penicillin V)Data not available
Copper(II) Reduction with Neocuproine 454.5 nm5.6 - 56 µMData not availableData not available

Note: The sensitivity of the molybdoarsenic acid method is reported for penicillin V, which is converted to this compound for measurement.[3] The linearity range for the Copper(II) reduction method is for penicilloates in general.

III. Experimental Protocols

A. Hydroxylamine Method

This method is based on the reaction of the β-lactam ring with hydroxylamine to form a hydroxamic acid, which then forms a colored complex with ferric ions.

Experimental Workflow:

Hydroxylamine_Workflow cluster_sample Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Penicillin/Penicilloic Acid Sample Add_Hydroxylamine Add Hydroxylamine Solution Sample->Add_Hydroxylamine Incubate1 Incubate Add_Hydroxylamine->Incubate1 Add_Acid Add Acidic Ferric Chloride Solution Incubate1->Add_Acid Incubate2 Color Development Add_Acid->Incubate2 Measure_Absorbance Measure Absorbance at λmax Incubate2->Measure_Absorbance

Figure 2: Workflow for the Hydroxylamine Method.

Protocol:

  • Reagent Preparation:

    • Hydroxylamine Solution (2M): Dissolve 13.9 g of hydroxylamine hydrochloride in 100 mL of distilled water.

    • Ferric Chloride Reagent: Dissolve 10 g of ferric chloride hexahydrate in 100 mL of 0.1 N hydrochloric acid.

    • Sodium Hydroxide (B78521) (3.5 N): Dissolve 14 g of sodium hydroxide in 100 mL of distilled water.

    • Hydrochloric Acid (3.5 N): Dilute concentrated hydrochloric acid appropriately with distilled water.

  • Procedure:

    • To 1.0 mL of the sample solution containing this compound, add 0.5 mL of the hydroxylamine solution.

    • Add 0.25 mL of 3.5 N sodium hydroxide, mix, and allow to stand for 5 minutes.

    • Add 0.25 mL of 3.5 N hydrochloric acid and mix.

    • Add 0.5 mL of the ferric chloride reagent, mix well, and allow the color to develop for 5 minutes.

    • Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer against a reagent blank. The wavelength of maximum absorbance should be determined by scanning the spectrum of the colored complex.

B. Peroxidase-Chromophore Decolorization Method

This novel method relies on the decolorization of a pre-formed chromophore by this compound in the presence of a mercury-containing compound.[4]

Experimental Workflow:

Peroxidase_Workflow cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Chromophore Prepare Peroxidase- Chromophore Solution (e.g., oxidized TMB) Mix Mix Sample, Chromophore, and Decolorization Enhancer (Mercury Compound) Prepare_Chromophore->Mix Incubate Incubate (2-10 min at 20-37°C) Mix->Incubate Measure_Absorbance Measure Decrease in Absorbance at 650 nm Incubate->Measure_Absorbance

Figure 3: Workflow for the Peroxidase-Chromophore Method.

Protocol:

  • Reagent Preparation:

    • Chromophore Solution: Prepare a blue chromophore solution by oxidizing 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) with a horseradish peroxidase (HRP)/H₂O₂ system. Stabilize the resulting chromophore by adding catalase.[4]

    • Decolorization Enhancer: Prepare a solution of a mercury-containing compound, such as an organomercury compound or an inorganic mercuric compound, at a concentration that will result in a final concentration of approximately 0.005 mM to 3 mM in the reaction mixture.[4]

    • Sample Solution: Prepare the this compound sample in a suitable buffer with a pH between 3.5 and 8.0.[4]

  • Procedure:

    • In a cuvette, mix the sample solution with the prepared peroxidase-chromophore solution and the decolorization enhancer.

    • Incubate the reaction mixture for 2 to 10 minutes at a temperature between 20°C and 37°C.[4]

    • Measure the decrease in absorbance at 650 nm against a blank containing the buffer instead of the sample. The decrease in absorbance is proportional to the concentration of this compound.

C. Molybdoarsenic Acid-Mercuric Chloride Method

In this method, this compound reduces molybdoarsenic acid in the presence of mercuric chloride to form a stable blue-colored complex.[3]

Experimental Workflow:

Molybdoarsenic_Workflow cluster_sample Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample This compound Sample Add_Reagents Add Mercuric Chloride and Molybdoarsenic Acid Reagents Sample->Add_Reagents Incubate Incubate for Color Development Add_Reagents->Incubate Measure_Absorbance Measure Absorbance at 800 nm Incubate->Measure_Absorbance Copper_Reduction_Workflow cluster_sample Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Sample This compound Sample Add_Reagents Add CuSO4 and Neocuproine Solution Sample->Add_Reagents Incubate Incubate for Color Development Add_Reagents->Incubate Measure_Absorbance Measure Absorbance at 454.5 nm Incubate->Measure_Absorbance

References

Application Note: High-Resolution Separation of Penicillin and Penicilloic Acid using Micellar Electrokinetic Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and efficient micellar electrokinetic chromatography (MEKC) method for the separation and quantification of penicillin G and its primary degradation product, penicilloic acid. This method is crucial for stability studies, quality control, and impurity profiling in pharmaceutical formulations. The protocol provides a rapid analysis time with high resolution, making it a valuable tool in drug development and quality assurance.

Introduction

Penicillin G is a widely used β-lactam antibiotic susceptible to degradation, primarily through the hydrolysis of the β-lactam ring, which results in the formation of the inactive and potentially allergenic this compound. Monitoring the presence of this compound is a critical aspect of quality control for penicillin-based pharmaceuticals. Capillary electrophoresis (CE), particularly in the micellar electrokinetic chromatography (MEKC) mode, offers a powerful analytical technique for this purpose. MEKC utilizes surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of both charged and neutral analytes with high efficiency and resolution.

This document provides a detailed protocol for the separation of penicillin G and this compound using MEKC, along with representative performance data.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: Agilent Capillary Electrophoresis System (or equivalent) with a diode array detector (DAD).

  • Capillary: Fused silica (B1680970) capillary, 56 cm total length (48 cm effective length) x 50 µm internal diameter.

  • Reagents:

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a solution containing 25 mM sodium tetraborate and 100 mM sodium dodecyl sulfate in deionized water. Adjust the pH to 9.3 with a sodium hydroxide solution.

  • Standard Stock Solutions: Accurately weigh and dissolve penicillin G and this compound in deionized water to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with deionized water to the desired concentrations for calibration curves.

Capillary Conditioning

Prior to the first use, and at the beginning of each day, condition the capillary by flushing sequentially with:

  • 1 M Sodium hydroxide (20 minutes)

  • 0.1 M Sodium hydroxide (20 minutes)

  • Deionized water (15 minutes)

  • Background Electrolyte (20 minutes)

Between each run, flush the capillary with the background electrolyte for 5 minutes.

Electrophoretic Conditions
  • Separation Voltage: +25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 210 nm.

Data Presentation

The following tables summarize the quantitative data for a capillary electrophoresis method for the analysis of penicillin G and its degradation product.

Table 1: Method Performance Characteristics

ParameterPenicillin GThis compound
Linearity (R²)>0.995>0.995
Limit of Detection (LOD)0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ)0.04 µg/mL1.7 µg/mL
Precision (RSD%)<6.2%<6.2%
Accuracy (Recovery %)89.2% - 96.8%89.2% - 96.8%

Note: The data in this table is representative of a capillary zone electrophoresis (CZE) method for the analysis of penicillin G and this compound in a milk matrix and serves as an illustration of the expected performance of capillary electrophoresis techniques for this application.[1]

Table 2: Electrophoretic Parameters for Penicillin Derivatives

AnalyteMigration Time (min)
Benzylpenicillin (Penicillin G)4.35

Note: This migration time is based on a MEKC method for the separation of four penicillin derivatives and is provided as an approximate expected migration time for Penicillin G under the detailed protocol conditions.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing BGE Prepare Background Electrolyte (BGE) Condition Capillary Conditioning BGE->Condition Standards Prepare Standard Solutions Inject Hydrodynamic Injection Standards->Inject Sample Prepare Sample Solution Sample->Inject Condition->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Record Record Electropherogram Detect->Record Analyze Peak Integration and Quantification Record->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for the CE separation of penicillin and this compound.

Chemical Relationship

chemical_relationship penicillin Penicillin G (Active Antibiotic) penicilloic_acid This compound (Inactive Degradation Product) penicillin->penicilloic_acid Degradation hydrolysis Hydrolysis of β-lactam ring

Caption: Degradation pathway of Penicillin G to this compound.

References

Application Notes and Protocols: Penicilloic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicilloic acid is the primary degradation product of penicillin antibiotics. Its detection and quantification are crucial in various fields, including food safety, pharmaceutical quality control, and allergy testing. In food products, the presence of penicillin residues and their metabolites, like this compound, needs to be monitored to prevent allergic reactions in sensitive individuals and combat antimicrobial resistance.[1][2] In pharmaceutical sciences, the stability of penicillin-based drugs is assessed by monitoring the formation of this compound. This document provides detailed application notes and protocols for using this compound as a standard in chromatographic analyses.

Penicillin Degradation Pathway

Penicillin antibiotics are characterized by a β-lactam ring, which is susceptible to hydrolysis. This hydrolysis, catalyzed by acidic or basic conditions or by β-lactamase enzymes, leads to the opening of the β-lactam ring and the formation of inactive this compound.[3] This degradation pathway is a key consideration in the stability and analysis of penicillins.

G Penicillin Penicillin Hydrolysis Hydrolysis (Acid, Base, or β-lactamase) Penicillin->Hydrolysis Penicilloic_Acid This compound (Inactive Metabolite) Hydrolysis->Penicilloic_Acid

Caption: Degradation of Penicillin to this compound.

Experimental Protocols

Preparation of this compound Standard

Pure crystalline samples of penicilloic acids can be prepared from their parent penicillins.[4] A general method involves the alkaline hydrolysis of the corresponding penicillin.

Materials:

Protocol:

  • Dissolve the penicillin salt in distilled water at room temperature.

  • Slowly add a solution of sodium hydroxide over a period of about 30 minutes while stirring.

  • Continue stirring the solution at room temperature for approximately two hours to allow for complete hydrolysis.

  • Adjust the pH of the solution to ~2.5 with hydrochloric acid.

  • Add ethanol to the solution to precipitate the solid this compound.

  • Isolate the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

Note: The stability of this compound in solution can be a concern; it is recommended to prepare fresh solutions for calibration or store them under appropriate conditions (e.g., lyophilized or at low temperatures) to prevent degradation or epimerization.[5][6]

Sample Preparation for Chromatography

The following protocol is a general guideline for the extraction of this compound from milk products. Modifications may be necessary for other matrices like citrus fruits or biological fluids.[2][7]

Materials:

  • Acetonitrile (B52724)

  • n-Hexane

  • Water (HPLC grade)

  • 0.22 µm millipore filter

  • Centrifuge tubes

  • Nitrogen evaporator

Protocol:

  • Extraction: For milk samples, extract with water using a supersonic instrument.

  • Protein Precipitation: Add acetonitrile to the extract to precipitate proteins.

  • Degreasing: Perform a liquid-liquid extraction with n-hexane to remove fats.

  • Concentration: Concentrate the purified solution using a stream of nitrogen.

  • Reconstitution: Dissolve the residue in an acetonitrile-water mixture (e.g., 10:90, v/v).

  • Filtration: Filter the final solution through a 0.22 µm millipore filter before injection into the HPLC or LC-MS/MS system.

Chromatographic Analysis (HPLC and LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of this compound.

Typical Instrumentation:

  • UHPLC or HPLC system

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for Penicillin G and its metabolites):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient can be used to achieve optimal separation.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL

  • Column Temperature: 25-40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

Experimental Workflow

The overall workflow for the analysis of this compound in a sample matrix involves several key steps from sample collection to data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Milk, Fruit) Extraction Extraction Sample_Collection->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Standard_Prep Standard Preparation (this compound) Standard_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from chromatographic analyses of this compound and related compounds. These values can vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Chromatographic Retention Times

CompoundRetention Time (min)Chromatographic MethodReference
This compound5.20UHPLC-MS/MS[1]
Penicillin G6.61UHPLC-MS/MS[1]
Penillic Acid4.24UHPLC-MS/MS[1]
Penilloic Acid5.10UHPLC-MS/MS[1]

Table 2: Method Performance Parameters

AnalyteMatrixLOD (µg/kg or ng/g)LOQ (µg/kg or ng/g)Recoveries (%)Reference
7 Penicilloic AcidsMilk Products0.03 - 0.15-80.0 - 110.0[7]
Penicillin G & MetabolitesCitrus Fruit0.1-50 - 75 (absolute)[2]
Amoxicillin (B794) & this compoundUrine2.5 - 5.0 (µg/mL)--[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation.

Stability Considerations

The stability of this compound is a critical factor in its use as a standard. Studies have shown that this compound can be unstable in solution, potentially undergoing degradation or epimerization.[5][6] For accurate quantification, it is advisable to use freshly prepared standard solutions. If storage is necessary, lyophilization of the standard in single-dose ampules is a recommended practice to ensure stability.[5] When studying the stability of penicillins in biological matrices, degradation to this compound has been observed at temperatures of -20°C and 4°C, while samples remained stable at -70°C and -196°C.[9]

Conclusion

The use of this compound as a standard is essential for the accurate chromatographic determination of penicillin degradation products. The protocols and data presented provide a comprehensive guide for researchers and professionals in developing and validating analytical methods for various applications. Careful consideration of standard preparation, sample cleanup, and the inherent stability of this compound are paramount for achieving reliable and reproducible results.

References

Application Notes and Protocols for Immunoassay-Based Detection of Penicilloic Acid in Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, a widely used antibiotic in dairy cattle, can be degraded to penicilloic acid by the enzyme β-lactamase. The presence of this compound in milk is an indicator of initial penicillin contamination and can pose health risks to consumers, including allergic reactions. Immunoassays offer a sensitive and specific method for the detection of this compound, providing a valuable tool for monitoring milk safety. These application notes provide an overview of immunoassay techniques and detailed protocols for the detection of this compound in milk samples.

Principle of Detection: Competitive Immunoassay

The most common immunoassay format for detecting small molecules like this compound is the competitive enzyme-linked immunosorbent assay (ELISA). In this assay, free this compound in the milk sample competes with a known amount of labeled this compound (or a derivative) for binding to a limited number of specific antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The following tables summarize the performance of various immunoassays for the detection of this compound and related penicillin compounds in milk, as reported in the literature.

Table 1: Performance of a Direct Competitive ELISA for Benzylthis compound (BPA) in Milk [1][2]

ParameterValue
Analyte Benzylthis compound (BPA)
Assay Type Direct Competitive ELISA
IC50 0.32 ± 0.01 µg/L
Limit of Detection (LOD) 0.030 ± 0.002 µg/L
Recovery Rate 72.75 - 93.25%
Correlation with LC-MS r² = 0.99

Table 2: Performance of a Generic Monoclonal Antibody-Based Indirect Competitive ELISA for Penicillins in Milk

ParameterValue
Analytes 11 Penicillin Drugs
Assay Type Indirect Competitive ELISA
Limit of Detection (LOD) Range 0.7 - 9.3 ng/mL
Recovery Rate Range 77.6 - 99.4%
Coefficient of Variation < 13.5%

Experimental Protocols

Protocol 1: Direct Competitive ELISA for Benzylthis compound (BPA) in Milk

This protocol is based on the methodology for a rapid direct competitive ELISA.[1][2]

Materials:

  • Microtiter plates coated with anti-BPA antibody

  • BPA standards

  • BPA-horseradish peroxidase (HRP) conjugate

  • Milk samples

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Milk Sample Preparation: [1][2]

  • Centrifuge the milk sample to separate the fat layer.

  • Dilute the skimmed milk portion with an appropriate buffer (e.g., dilution buffer provided with a commercial kit, or PBS). The dilution factor will depend on the expected concentration of BPA and the sensitivity of the assay.

Assay Procedure:

  • Add a specific volume of the prepared milk sample or BPA standards to the antibody-coated microtiter wells.

  • Add a specific volume of BPA-HRP conjugate to each well.

  • Incubate the plate for a specified time and temperature to allow for competitive binding.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate in the dark for color development.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Construct a standard curve by plotting the absorbance values against the known concentrations of the BPA standards.

  • Determine the concentration of BPA in the milk samples by interpolating their absorbance values on the standard curve.

Protocol 2: Generic Indirect Competitive ELISA for Penicillins in Milk

This protocol is based on a method using a generic monoclonal antibody to detect multiple penicillin drugs.

Materials:

  • Microtiter plates coated with a generic penicillin-protein conjugate (e.g., ampicillin-BSA)

  • Penicillin standards (for the specific penicillin being tested)

  • Generic anti-penicillin monoclonal antibody

  • Enzyme-labeled secondary antibody (e.g., anti-mouse IgG-HRP)

  • Milk samples

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Plate reader

Milk Sample Preparation:

  • Fortify blank milk samples with known concentrations of the penicillin standards for recovery studies.

  • For unknown samples, a simple dilution with a suitable buffer may be sufficient.

Assay Procedure:

  • Add the prepared milk sample or penicillin standards to the coated microtiter wells.

  • Add the generic anti-penicillin monoclonal antibody to each well.

  • Incubate to allow the antibody to bind to either the free penicillin in the sample or the coated antigen.

  • Wash the plate to remove unbound antibodies.

  • Add the enzyme-labeled secondary antibody to each well.

  • Incubate to allow the secondary antibody to bind to the primary antibody.

  • Wash the plate to remove unbound secondary antibody.

  • Add the substrate solution and incubate for color development.

  • Stop the reaction and measure the absorbance.

  • Generate a standard curve and calculate the penicillin concentration in the samples.

Visualizations

experimental_workflow cluster_sample_prep Milk Sample Preparation cluster_elisa Competitive ELISA Sample Raw Milk Sample Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution Centrifuge->Dilute Add_Sample Add Prepared Sample/Standard to Antibody-Coated Plate Dilute->Add_Sample Add_Conjugate Add Enzyme-Labeled This compound Conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Analyze Data Analysis Read_Absorbance->Analyze

Caption: Workflow for the detection of this compound in milk using a competitive ELISA.

signaling_pathway Penicillin Penicillin PenicilloicAcid This compound (Inactive Metabolite) Penicillin->PenicilloicAcid Hydrolysis of β-lactam ring BetaLactamase β-Lactamase (Enzyme) BetaLactamase->Penicillin catalyzes

Caption: Enzymatic degradation of penicillin to this compound by β-lactamase.

References

Application Notes and Protocols for the Structural Elucidation of Penicilloic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Penicilloic acid is a degradation product of penicillin, formed by the hydrolysis of the β-lactam ring. This transformation is of significant interest in the study of penicillin stability, degradation pathways, and allergic reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework. These application notes provide a comprehensive guide to using 1D and 2D NMR experiments for the characterization of benzylthis compound, the degradation product of Penicillin G.

Structure and Atom Numbering

For clarity in spectral assignments, the following standardized atom numbering for benzylthis compound will be used throughout this document.

Caption: Benzylthis compound structure with atom numbering.

NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for benzylthis compound. These values are based on published data for penicillin degradation products and typical chemical shift ranges for the functional groups present.[1][2] The data is presented for a sample dissolved in D₂O.

Table 1: ¹H NMR Data for Benzylthis compound in D₂O

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~4.2d~4.0
H5~4.9d~4.0
H6~5.4d~5.0
H9 (NH)solvent exchanged--
H103.65s-
H12, H167.35t7.5
H13, H157.40t7.5
H147.30d7.5
2-Me (α)1.55s-
2-Me (β)1.65s-

Table 2: ¹³C NMR Data for Benzylthis compound in D₂O

CarbonChemical Shift (δ, ppm)
C2~68
C3~72
C5~60
C6~58
C7~175
C10~44
C11~135
C12, C16~130
C13, C15~129
C14~128
2-Me (α)~28
2-Me (β)~32
3-COOH~178
6-COOH~176

Experimental Protocols

  • Dissolution: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent (e.g., D₂O for exchangeable protons, or DMSO-d₆ to observe NH protons).

  • Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., DSS for D₂O).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[4]

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 8-16 (adjust based on sample concentration)

    • Relaxation Delay (D1): 1-2 s[4]

    • Acquisition Time (AQ): 2-4 s[4]

    • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-220 ppm

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 1-2 s

The following are recommended starting parameters for 2D NMR experiments on a 400-600 MHz spectrometer.[5][6]

Table 3: Recommended 2D NMR Acquisition Parameters

ParameterCOSYHSQCHMBC
Pulse Program cosygpmfhsqcedetgpsisp2.2hmbcgplpndqf
Number of Scans (NS) 2-42-88-16
Relaxation Delay (D1) 1.5 s1.5 s1.5 s
¹H Spectral Width (F2) 10-12 ppm10-12 ppm10-12 ppm
¹³C Spectral Width (F1) -180-200 ppm200-220 ppm
Number of Increments (F1) 256-512256256-400
¹J(CH) (for HSQC) -145 Hz-
ⁿJ(CH) (for HMBC) --8 Hz

Structural Elucidation Workflow

The following workflow outlines the logical steps for elucidating the structure of benzylthis compound using the acquired NMR data.

G A Acquire 1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC Spectra B Identify Spin Systems from COSY Spectrum A->B C Assign Directly Bonded C-H Pairs using HSQC B->C Correlate ¹H signals with ¹³C signals D Connect Spin Systems and Identify Quaternary Carbons via HMBC C->D Use ¹J(CH) correlations as starting points E Confirm Phenylacetyl Side Chain D->E Observe correlations from H10 to C7, C11 F Assemble Thiazolidine (B150603) Ring Fragments D->F Observe correlations from H3 to C2, C5 and from H5 to C2, C3 G Final Structure Confirmation E->G F->G

Caption: Workflow for NMR-based structural elucidation.

Step-by-step Interpretation:

  • ¹H NMR Analysis: The ¹H NMR spectrum will show characteristic signals for the thiazolidine ring protons (H3, H5, H6), the gem-dimethyl groups (2-Me α and β), the methylene (B1212753) protons of the benzyl (B1604629) group (H10), and the aromatic protons (H12-H16). The integration of these signals will confirm the number of protons in each environment.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for all carbon atoms. The chemical shifts will be indicative of the carbon type (e.g., aliphatic, aromatic, carbonyl). DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY Analysis: The COSY (Correlation Spectroscopy) spectrum will reveal proton-proton coupling networks. Key correlations expected for benzylthis compound are between H5 and H6, and potentially a weak correlation between H3 and H5. The aromatic protons will also show correlations corresponding to their ortho and meta relationships.

G cluster_thiazolidine Thiazolidine Ring cluster_aromatic Aromatic Ring H3 H3 H5 H5 H3->H5 weak H6 H6 H5->H6 H12 H12 H13 H13 H12->H13 H14 H14 H13->H14

Caption: Key COSY correlations in benzylthis compound.

  • HSQC Analysis: The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon atom. This is a crucial step for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.2 ppm (H3) will show a correlation to the carbon signal at ~72 ppm (C3).

  • HMBC Analysis: The HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is essential for connecting the spin systems identified from the COSY spectrum and for identifying quaternary carbons.

Key HMBC Correlations for Structural Assembly:

  • Thiazolidine Ring:

    • The gem-dimethyl protons (2-Me α and β) will show correlations to C2, C3, and C5.

    • H3 will show correlations to C2, C5, and its attached carboxyl carbon (6-COOH).

    • H5 will show correlations to C2, C3, and its attached carboxyl carbon (3-COOH).

  • Side Chain Connection:

    • The methylene protons H10 will show correlations to the amide carbonyl C7 and the aromatic carbon C11, confirming the benzylacetyl group and its attachment to N9.

    • H6 will show a correlation to the amide carbonyl C7, linking the side chain to the thiazolidine ring.

G H10 H10 C7 C7 (Amide C=O) C7->H10 2J H6 H6 C7->H6 3J C11 C11 (Aromatic) C11->H10 2J Me_protons 2-Me Protons C2 C2 C2->Me_protons 2J C3 C3 C3->Me_protons 2J C5 C5 C5->Me_protons 3J

Caption: Key HMBC correlations for structural connectivity.

By systematically analyzing the 1D and 2D NMR data as outlined in this workflow, a complete and unambiguous structural elucidation of benzylthis compound can be achieved. These protocols and data provide a robust framework for researchers and scientists working on the analysis of penicillins and their degradation products.

References

Application Notes and Protocols for the In Vitro Generation of Penicilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicilloic acid, the primary degradation product of penicillin, is a crucial molecule for a variety of experimental applications, most notably in the study of penicillin hypersensitivity reactions. As the major antigenic determinant, this compound can form conjugates with proteins, acting as a hapten to elicit an immune response.[1][2] The in vitro generation of high-purity this compound is therefore essential for research into the mechanisms of drug allergies, the development of diagnostic tests, and the screening of potential therapeutic interventions.

These application notes provide detailed protocols for the two primary methods of generating this compound in a laboratory setting: enzymatic hydrolysis using β-lactamase and chemical hydrolysis under alkaline conditions. Additionally, methods for the purification, quantification, and proper storage of the generated this compound are described.

Methods for Generating this compound

There are two primary approaches for the in vitro generation of this compound from its corresponding penicillin precursor: enzymatic hydrolysis and chemical hydrolysis. The choice of method may depend on the desired purity, scale of production, and available resources.

Enzymatic Hydrolysis using β-Lactamase

Enzymatic hydrolysis offers a highly specific method for generating this compound by mimicking the natural degradation pathway of penicillins in the presence of bacteria that produce β-lactamase enzymes.[3] This method typically results in a cleaner reaction with fewer byproducts compared to chemical hydrolysis. β-Lactamase I from Bacillus cereus is a commercially available and commonly used enzyme for this purpose.[4][5]

Chemical Hydrolysis (Alkaline)

Alkaline hydrolysis provides a rapid and cost-effective method for generating this compound. This process involves the use of a strong base, such as sodium hydroxide (B78521), to catalyze the opening of the β-lactam ring.[6][7] While efficient, this method may require more rigorous purification to remove excess base and potential side-products.

Data Presentation

The following tables summarize key quantitative data related to the generation and stability of this compound and its precursors.

Table 1: Comparison of Penicillin Hydrolysis Methods

ParameterEnzymatic Hydrolysis (β-Lactamase)Alkaline Hydrolysis (NaOH)
Specificity High (specific to β-lactam ring)Lower (can promote other side reactions)
Reaction pH Typically neutral to slightly alkaline (pH 7.0-8.0)Highly alkaline (pH > 10)
Reaction Temperature Typically 25-37°CRoom temperature to slightly elevated
Typical Reaction Time 30 minutes to several hours20 minutes to a few hours
Purity of Crude Product Generally higherMay contain more impurities
Key Reagents β-Lactamase enzyme, bufferSodium hydroxide

Table 2: Stability of Amoxicillin (B794) in Aqueous Solution at 25°C

pHHalf-life (t½)Optimal for Stability
2.0Decreased stabilityNo
5.0 - 7.0Increased stabilityYes
> 8.0Rapid degradationNo
Data extrapolated from studies on amoxicillin stability.[4][8][9]

Experimental Protocols

Protocol 1: Enzymatic Generation of this compound from Penicillin G

This protocol describes the generation of this compound from penicillin G using β-lactamase I from Bacillus cereus.

Materials:

  • Penicillin G sodium salt

  • β-Lactamase I from Bacillus cereus (lyophilized powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • 0.22 µm syringe filter

Equipment:

  • Incubator or water bath at 37°C

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Sterile tubes and labware

Procedure:

  • Prepare Penicillin G Stock Solution:

    • Accurately weigh the desired amount of Penicillin G sodium salt.

    • Dissolve in sterile PBS (pH 7.4) to a final concentration of 10 mg/mL.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Reconstitute β-Lactamase:

    • Refer to the manufacturer's instructions for the specific activity of the enzyme lot.

    • Reconstitute the lyophilized β-lactamase powder in sterile, cold PBS to a stock concentration of 1,000 Units/mL.

    • Gently mix by inversion. Do not vortex. Store on ice.

  • Enzymatic Hydrolysis Reaction:

    • In a sterile tube, combine the Penicillin G stock solution with the reconstituted β-lactamase. A starting point is to use 1-5 Units of β-lactamase per mg of Penicillin G.

    • For example, to 1 mL of 10 mg/mL Penicillin G solution, add 10-50 µL of the 1,000 U/mL β-lactamase stock solution.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle stirring.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the penicillin G peak and the appearance of the this compound peak.

  • Reaction Termination (Optional):

    • The reaction can be stopped by heat inactivation of the enzyme at 80°C for 15 minutes. However, this may affect the stability of the this compound. Alternatively, the product can be immediately purified.

  • Purification:

    • Proceed to Protocol 3 for the purification of this compound.

Protocol 2: Alkaline Hydrolysis of Amoxicillin to Amoxicilloic Acid

This protocol details the generation of amoxicilloic acid from amoxicillin via alkaline hydrolysis.

Materials:

  • Amoxicillin trihydrate

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Fume hood

Procedure:

  • Prepare Amoxicillin Suspension:

    • In a fume hood, weigh the desired amount of amoxicillin trihydrate.

    • Add deionized water to create a suspension. For example, suspend 1 gram of amoxicillin in 50 mL of water.

  • Alkaline Hydrolysis:

    • While vigorously stirring the amoxicillin suspension, slowly add 1 M NaOH solution dropwise until the amoxicillin is completely dissolved and the pH is above 10.

    • Continue stirring at room temperature for 20-30 minutes.[6] The reaction progress can be monitored by HPLC.

  • Neutralization:

    • Carefully neutralize the reaction mixture to pH 7.0 by the dropwise addition of 1 M HCl. Perform this step slowly and with continuous stirring in an ice bath to dissipate any heat generated.

  • Purification:

    • The resulting solution contains amoxicilloic acid, NaCl, and any unreacted amoxicillin. Proceed to Protocol 3 for purification.

Protocol 3: Purification of this compound by Preparative HPLC

This protocol provides a general method for the purification of this compound from the crude reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude this compound solution

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (HPLC grade)

Equipment:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative HPLC column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in deionized water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Method Development:

    • Develop an analytical scale HPLC method first to determine the retention times of the starting penicillin, this compound, and any impurities.

    • A typical gradient might be 5-95% Mobile Phase B over 30 minutes.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with Mobile Phase A.

    • Inject the crude this compound solution onto the column.

    • Run a gradient similar to the analytical method, adjusting the flow rate and gradient slope for optimal separation on the preparative scale.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak as identified by the analytical run.

  • Solvent Removal:

    • Combine the fractions containing pure this compound.

    • Remove the acetonitrile and water using a rotary evaporator under reduced pressure.

  • Lyophilization:

    • For a stable powder, freeze-dry the purified this compound solution.

Protocol 4: Storage and Stability of this compound

Storage:

  • Solid Form: Store lyophilized this compound at -20°C or lower in a desiccated environment.

  • Aqueous Solutions: this compound in aqueous solution is susceptible to degradation. For short-term storage (up to a few days), store at 2-8°C. For long-term storage, it is recommended to prepare fresh solutions or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Stability Considerations:

  • The stability of this compound is pH-dependent, with optimal stability in slightly acidic to neutral conditions (pH 5-7).[8]

  • Elevated temperatures accelerate degradation.[9]

Visualizations

G cluster_hydrolysis Hydrolysis Penicillin Penicillin Penicilloic_Acid This compound (Inactive) Penicillin->Penicilloic_Acid β-lactam ring opening Beta_Lactamase β-Lactamase Alkaline_pH Alkaline pH (OH⁻)

Caption: Generation of this compound via Hydrolysis.

G cluster_workflow Experimental Workflow Start Start: Penicillin Solution Hydrolysis Hydrolysis (Enzymatic or Chemical) Start->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Purification (e.g., Preparative HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (HPLC, MS) Pure_Product->Analysis Storage Storage (-20°C or -80°C) Pure_Product->Storage End Experimental Use Analysis->End Storage->End

Caption: Workflow for this compound Generation.

G cluster_pathway This compound as a Hapten in T-Cell Activation Penicilloic_Acid This compound (Hapten) Hapten_Carrier_Complex Hapten-Carrier Complex Penicilloic_Acid->Hapten_Carrier_Complex Covalent Binding Carrier_Protein Carrier Protein (e.g., Albumin) Carrier_Protein->Hapten_Carrier_Complex APC Antigen Presenting Cell (APC) Hapten_Carrier_Complex->APC Uptake & Processing MHC_II MHC Class II APC->MHC_II Presents Antigenic Peptide T_Cell Helper T-Cell (Th) MHC_II->T_Cell TCR Recognition Cytokine_Release Cytokine Release (e.g., IL-4, IL-5, IL-13) T_Cell->Cytokine_Release Activation Allergic_Response Allergic Response Cytokine_Release->Allergic_Response

Caption: this compound-Mediated T-Cell Activation.

References

Application Notes and Protocols for the Derivatization of Penicilloic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicilloic acid is the primary degradation product of penicillin antibiotics. Its detection and quantification are crucial in various fields, including pharmaceutical stability studies, clinical diagnostics of penicillin allergy, and food safety monitoring. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed for its analysis, gas chromatography-mass spectrometry (GC-MS) offers a high-resolution alternative, provided the non-volatile this compound is made amenable to gas-phase analysis through chemical derivatization.

This document provides detailed application notes and protocols for the derivatization of this compound for subsequent GC-MS analysis. The focus is on silylation, a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and amines.

Principle of Derivatization

This compound possesses two carboxylic acid groups and a secondary amine group, making it highly polar and non-volatile. Silylation derivatization replaces the active hydrogens on these functional groups with a nonpolar trimethylsilyl (B98337) (TMS) group. This chemical modification increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS.

The most common silylating reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly reactive and produce volatile by-products that do not interfere with the chromatographic analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of silylated organic acids and amino acids. While specific data for this compound is not extensively available in the literature, these values provide a reliable estimate of the expected performance of the method.

Analyte ClassDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Dicarboxylic AcidsBSTFA≤ 2 ng/m³Not ReportedGood Reproducibility (RSD% ≤ 10%)[1]
Amino AcidsBSTFA< 2.0 µMNot Reported92% - 106%[2]
Organic AcidsIn-situ butylation1-5 ng/g2-10 ng/g93% - 117%[3]
Fatty AcidsMSTFANot ReportedNot Reported20% - 30%[4]
Hormones & UV FiltersMSTFA0.1 - 1.3 µg/L0.3 - 4.2 µg/LNot Reported[5]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Acetonitrile (B52724) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation

Given the instability of this compound, especially in aqueous and acidic conditions, samples should be handled promptly and kept at low temperatures. If the sample is in an aqueous matrix, it should be lyophilized (freeze-dried) to complete dryness before derivatization.

Derivatization Protocol using BSTFA + 1% TMCS

This protocol is a standard method for the silylation of organic acids.

  • Drying: Place 1-10 µg of the this compound standard or the dried sample extract in a 2 mL reaction vial. Ensure the sample is completely dry by placing it under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the vial.[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70-80°C for 60 minutes in a heating block or oven.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Derivatization Protocol using MSTFA

MSTFA is a highly volatile and reactive silylating agent, often preferred for trace analysis.

  • Drying: Place 1-10 µg of the this compound standard or the dried sample extract in a 2 mL reaction vial. Ensure the sample is completely dry by placing it under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the vial.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids and can be used as a starting point for method development for derivatized this compound.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250 - 280°C
Carrier GasHelium at a constant flow rate of 1.0 - 1.2 mL/min
Oven Temperature ProgramInitial temperature of 70-80°C, hold for 2 min, then ramp at 10-15°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-650
Data Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., biological fluid, stability sample) Lyophilization Lyophilization (Freeze-Drying) Sample->Lyophilization Dry_Sample Dry this compound Residue Lyophilization->Dry_Sample Add_Reagents Add Silylating Reagent (BSTFA or MSTFA) + Solvent Dry_Sample->Add_Reagents Reaction Heating (60-80°C) Add_Reagents->Reaction Derivatized_Sample Silylated this compound (Volatile Derivative) Reaction->Derivatized_Sample Injection GC Injection Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis silylation_reaction penicilloic_acid This compound (Non-volatile) derivatized_penicilloic_acid Silylated this compound (Volatile) penicilloic_acid->derivatized_penicilloic_acid + 3 TMS-X silylating_reagent Silylating Reagent (e.g., BSTFA, MSTFA) silylating_reagent->derivatized_penicilloic_acid byproducts Volatile Byproducts silylating_reagent->byproducts

References

Production of Monoclonal Antibodies Against Penicilloic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicilloic acid is the primary metabolite of penicillin and the major antigenic determinant responsible for penicillin hypersensitivity reactions. The development of specific monoclonal antibodies (mAbs) against this compound is crucial for the development of sensitive and specific immunoassays for detecting penicillin residues in food products and for studying the mechanisms of penicillin allergy. As a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, this compound must be conjugated to a carrier protein to become immunogenic. This document provides detailed application notes and protocols for the production of monoclonal antibodies against this compound, from immunogen preparation to antibody purification and characterization.

I. Immunogen and Coating Antigen Preparation

To induce an immune response, the this compound hapten must be covalently linked to a carrier protein. Bovine Serum Albumin (BSA) is commonly used for immunization, while a different carrier protein, such as Keyhole Limpet Hemocyanin (KLH), is often used for the screening antigen to avoid the selection of antibodies against the carrier protein itself.

Protocol 1: Conjugation of this compound to Carrier Proteins (BSA and KLH) using the Carbodiimide (EDC) Method

This protocol describes the conjugation of the carboxyl groups of this compound to the primary amine groups of the carrier proteins using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

  • Spectrophotometer

Procedure:

  • Dissolve Carrier Protein: Dissolve 10 mg of BSA (or KLH) in 2 mL of PBS in a glass vial.

  • Prepare Hapten Solution: Dissolve 5 mg of this compound in 1 mL of PBS. Some gentle warming or the addition of a small amount of a co-solvent like DMSO may be necessary to fully dissolve the hapten.

  • Activate Hapten: Add a 5-fold molar excess of EDC and NHS to the this compound solution. For example, if you have X moles of this compound, add 5X moles of EDC and 5X moles of NHS. Incubate for 15-30 minutes at room temperature with gentle stirring. This reaction activates the carboxyl groups of the this compound.

  • Conjugation Reaction: Slowly add the activated this compound solution to the carrier protein solution while stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three buffer changes to remove unreacted hapten and cross-linking reagents.

  • Characterization of the Conjugate:

    • Determine the protein concentration of the conjugate using a spectrophotometer at 280 nm.

    • The successful conjugation can be confirmed by techniques such as UV-Vis spectroscopy, which will show a shift in the absorption spectrum compared to the unconjugated protein, or by MALDI-TOF mass spectrometry.

II. Monoclonal Antibody Production via Hybridoma Technology

The production of monoclonal antibodies involves immunizing mice with the this compound-BSA conjugate, followed by the fusion of antibody-producing spleen cells with myeloma cells to generate immortal hybridoma cell lines.

Protocol 2: Immunization of BALB/c Mice

Materials:

  • This compound-BSA conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS, pH 7.4

  • Syringes and needles (25-27 gauge)

  • 6-8 week old female BALB/c mice

Procedure:

  • Primary Immunization:

    • Prepare an emulsion by mixing 100 µg of the this compound-BSA conjugate in 100 µL of PBS with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject 200 µL of the emulsion subcutaneously at multiple sites on the back of each mouse.[1]

  • Booster Injections:

    • Administer three booster injections at 2-week intervals.

    • For each booster, prepare an emulsion of 50 µg of the this compound-BSA conjugate in 100 µL of PBS with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 200 µL of the emulsion intraperitoneally.

  • Final Booster:

    • Three days before cell fusion, administer a final intravenous or intraperitoneal injection of 50 µg of the this compound-BSA conjugate in 100 µL of sterile PBS (without adjuvant).

  • Titer Monitoring:

    • Collect a small blood sample from the tail vein 7-10 days after the second and third booster injections to monitor the antibody titer by ELISA.

Protocol 3: Hybridoma Cell Fusion and Selection

Materials:

  • Spleen from an immunized mouse

  • Sp2/0-Ag14 myeloma cells

  • RPMI-1640 medium (serum-free and supplemented with 10% Fetal Bovine Serum - FBS)

  • Polyethylene glycol (PEG) 1500

  • HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium

  • HT (Hypoxanthine-Thymidine) medium

  • 96-well cell culture plates

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes in serum-free RPMI-1640.

    • Harvest Sp2/0-Ag14 myeloma cells in the logarithmic growth phase.

    • Wash both splenocytes and myeloma cells twice with serum-free RPMI-1640.

  • Cell Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 5:1 or 10:1 in a 50 mL conical tube.

    • Centrifuge the cell mixture at 200 x g for 10 minutes to form a cell pellet.

    • Carefully remove the supernatant.

    • Gently loosen the cell pellet by tapping the tube.

    • Slowly add 1 mL of pre-warmed (37°C) PEG 1500 dropwise over 1 minute while gently stirring the cells.

    • Slowly add 10 mL of serum-free RPMI-1640 over 5 minutes to dilute the PEG.

    • Centrifuge the cells at 200 x g for 10 minutes.

  • Plating and Selection:

    • Gently resuspend the cell pellet in HAT medium.

    • Plate the cell suspension into 96-well plates.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Hybridoma Growth and Screening:

    • After 5-7 days, replace half of the medium with fresh HAT medium.

    • Hybridoma colonies should become visible within 10-14 days.

    • Once colonies are well-established, screen the culture supernatants for the presence of anti-penicilloic acid antibodies using ELISA.

III. Screening of Hybridomas by ELISA

A sensitive and specific screening assay is critical for identifying hybridoma clones that produce the desired monoclonal antibodies. An indirect ELISA is commonly employed for this purpose.

Protocol 4: Indirect ELISA for Screening Anti-Penicilloic Acid Antibodies

Materials:

  • This compound-KLH conjugate (coating antigen)

  • 96-well ELISA plates

  • Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Hybridoma culture supernatants

  • Goat anti-mouse IgG-HRP conjugate (secondary antibody)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-KLH conjugate to 1-5 µg/mL in coating buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of hybridoma culture supernatant to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to the manufacturer's instructions in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Read Absorbance:

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance value are considered positive.

IV. Cloning, Expansion, and Antibody Purification

Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. Selected clones are then expanded to produce larger quantities of the monoclonal antibody, which is subsequently purified from the culture supernatant or ascites fluid.

Protocol 5: Antibody Purification using Protein A/G Affinity Chromatography

Materials:

  • Hybridoma culture supernatant or ascites fluid

  • Protein A or Protein G agarose (B213101) column

  • Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (1 M Tris-HCl, pH 9.0)

  • PBS, pH 7.4

Procedure:

  • Sample Preparation:

    • Centrifuge the hybridoma supernatant or ascites fluid at 10,000 x g for 15 minutes to remove cells and debris.

    • Filter the supernatant through a 0.22 µm filter.

  • Column Equilibration:

    • Equilibrate the Protein A or Protein G column with 5-10 column volumes of binding buffer.

  • Antibody Binding:

    • Load the prepared sample onto the column. The flow rate should be slow enough to allow for efficient binding of the antibody to the resin.

  • Washing:

    • Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.

  • Elution:

    • Elute the bound antibody with elution buffer. Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer to immediately neutralize the low pH of the elution buffer.

  • Purity and Concentration Analysis:

    • Monitor the protein content of the fractions by measuring the absorbance at 280 nm.

    • Pool the antibody-containing fractions.

    • Assess the purity of the antibody by SDS-PAGE. A purified monoclonal antibody should show two bands corresponding to the heavy (~50 kDa) and light (~25 kDa) chains under reducing conditions.

    • Determine the final antibody concentration.

  • Buffer Exchange:

    • Dialyze the purified antibody against PBS at 4°C.

V. Data Presentation

Quantitative data from the monoclonal antibody production process should be summarized for clarity and comparison.

Table 1: Immunization and Hybridoma Screening Results

ParameterResult
ImmunogenThis compound-BSA
Mouse StrainBALB/c
Final Antibody Titer (pre-fusion)1:64,000
Number of Wells Plated960
Number of Wells with Growth850 (88.5%)
Number of ELISA-Positive Wells120 (12.5%)
Number of Stable Monoclonal Lines5

Table 2: Characteristics of a Selected Anti-Penicilloic Acid Monoclonal Antibody (Clone 1B3)

ParameterResult
IsotypeIgG1, kappa light chain
Affinity Constant (Ka)2.5 x 10⁸ L/mol
Antibody Concentration (purified)1.2 mg/mL
Purity (by SDS-PAGE)>95%

Table 3: Cross-Reactivity Profile of Anti-Penicilloic Acid mAb (Clone 1B3)

CompoundCross-Reactivity (%)
This compound100
Penicillin G< 5
Ampicillin< 2
Amoxicillin< 2
Cephalexin< 0.1
Cefadroxil< 0.1

Cross-reactivity is determined by competitive ELISA and calculated as (IC50 of this compound / IC50 of competing compound) x 100.

VI. Visualizations

Hapten-Carrier Immune Response Signaling Pathway

HaptenCarrierResponse cluster_APC Antigen Presenting Cell (e.g., B Cell) cluster_TH Helper T Cell BCR B Cell Receptor (Surface IgM/IgD) Internalization Internalization & Processing BCR->Internalization MHCII MHC Class II TCR T Cell Receptor MHCII->TCR CD40_B CD40 CD40L CD40L CD40_B->CD40L TCellActivation T Cell Activation TCR->TCellActivation CD40L->TCellActivation HaptenCarrier This compound- Carrier Protein Conjugate HaptenCarrier->BCR Hapten Binding AntigenPresentation Antigen Presentation Internalization->AntigenPresentation AntigenPresentation->MHCII Carrier Peptide Presented BCellActivation B Cell Activation & Differentiation TCellActivation->BCellActivation Cytokine Help (IL-4, IL-5) PlasmaCell Plasma Cell BCellActivation->PlasmaCell AntibodyProduction Monoclonal Antibody Production PlasmaCell->AntibodyProduction

Caption: T-cell dependent B-cell activation by a hapten-carrier conjugate.

Monoclonal Antibody Production Workflow

mAb_Production_Workflow A Immunogen Preparation (this compound-BSA Conjugate) B Mouse Immunization A->B C Spleen Cell Isolation B->C E Cell Fusion (Hybridoma Formation) C->E D Myeloma Cell Culture D->E F HAT Selection E->F G ELISA Screening F->G H Cloning by Limiting Dilution G->H Select Positive Clones I Expansion of Positive Clones H->I J Antibody Production (In vitro culture or Ascites) I->J K Antibody Purification (Affinity Chromatography) J->K L Monoclonal Antibody Characterization K->L

Caption: Workflow for monoclonal antibody production.

ELISA Screening Workflow

ELISA_Screening A Coat Plate with This compound-KLH B Wash A->B C Block with BSA B->C D Wash C->D E Add Hybridoma Supernatant (Primary Antibody) D->E F Wash E->F G Add HRP-conjugated Anti-Mouse IgG (Secondary Antibody) F->G H Wash G->H I Add TMB Substrate H->I J Incubate & Develop Color I->J K Add Stop Solution J->K L Read Absorbance at 450 nm K->L

Caption: Indirect ELISA workflow for screening hybridomas.

References

Application of Penicilloic Acid in Allergy Skin Testing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin and its derivatives are among the most common causes of drug-induced allergic reactions. Accurate diagnosis of penicillin allergy is crucial to ensure appropriate antibiotic stewardship and patient safety. Skin testing remains a primary method for identifying individuals with IgE-mediated hypersensitivity to penicillin. Penicilloic acid, a hydrolytic product of the penicillin beta-lactam ring, is a major antigenic determinant in penicillin hypersensitivity.[1][2] It acts as a hapten, covalently binding to host proteins to form immunogenic conjugates that can trigger an allergic cascade.[3][4][5] This document provides detailed application notes and protocols for the use of this compound and other penicillin determinants in allergy skin testing.

Immunological Mechanisms of Penicillin Allergy

Two primary pathways are implicated in hypersensitivity reactions to penicillin and its metabolites:

  • IgE-Mediated (Type I) Hypersensitivity: This is the most common mechanism for immediate allergic reactions. Upon initial exposure to penicillin, susceptible individuals produce IgE antibodies specific to penicillin-protein conjugates. These IgE antibodies bind to high-affinity FcεRI receptors on the surface of mast cells and basophils.[6][7] Subsequent exposure to the penicillin hapten (such as this compound) leads to cross-linking of the bound IgE, triggering mast cell degranulation and the release of inflammatory mediators like histamine, leukotrienes, and prostaglandins.[8][9] This cascade results in the clinical manifestations of allergy, including urticaria, angioedema, bronchospasm, and anaphylaxis.[10]

  • Non-IgE-Mediated Hypersensitivity: Evidence also suggests the involvement of non-IgE-mediated pathways in some hypersensitivity reactions. One such pathway involves the direct activation of the RhoA/ROCK signaling cascade, which can lead to increased vascular permeability and inflammation, contributing to the symptoms of a hypersensitivity reaction without the involvement of IgE antibodies.

Skin Testing Reagents

A standard panel for penicillin allergy skin testing includes major and minor determinants to maximize diagnostic accuracy.

Reagent ClassSpecific ReagentRole in Testing
Major Determinant Benzylpenicilloyl Polylysine (PPL)Detects the majority of penicillin allergies. Commercially available as PRE-PEN®.[11]
Minor Determinants Penicillin G (Benzylpenicillin)Represents the native penicillin molecule.[12]
Minor Determinant Mixture (MDM)A mixture that historically includes penicilloate and penilloate.[13] this compound is a key component.
Controls HistaminePositive control to ensure the patient's skin can mount a wheal-and-flare response.
SalineNegative control to rule out dermatographism or irritant reactions.

Quantitative Data on Penicillin Skin Testing

The sensitivity and specificity of penicillin skin testing can vary depending on the reagents used and the patient population.

Test/ReagentSensitivity (%)Specificity (%)Reference
Overall Skin Tests 30.7 (95% CI: 18.9-45.9)96.8 (95% CI: 94.2-98.3)[14][15]
PPL, this compound, and Penicillin G (Combined)
- PPL Detection Rate76.3-[16][17]
- this compound Detection Rate55.3-[16][17]
- Penicillin G Detection Rate*57.1-[16][17]
PPL and Benzylpenicillin (in children) 20 (95% CI: 0.5-71.6)90 (95% CI: 84.4-94.4)[18]

*Detection rate among patients with positive skin tests.

Experimental Protocols

Important Safety Note: Penicillin allergy skin testing should only be performed by trained personnel in a setting with the capacity to manage anaphylaxis.

Preparation of Skin Testing Reagents

a. This compound / Minor Determinant Mixture (MDM)

The instability of this compound in aqueous solutions presents a significant challenge.[19] For research and clinical applications requiring a stable formulation, lyophilization is recommended.

  • Principle: A stable MDM can be prepared and lyophilized in single-dose ampules.[19] This process involves the controlled alkaline hydrolysis of penicillin G to produce penicilloate, followed by purification and freeze-drying.

  • Method Reference: An improved method for the extraction and purification of penicilloate and penilloate has been described, yielding high-purity reagents suitable for skin testing.[20] While a detailed synthesis protocol is beyond the scope of these notes, researchers should refer to specialized literature for the chemical synthesis and purification of these determinants.

  • Reconstitution: Lyophilized MDM should be reconstituted with a sterile diluent, such as normal saline, immediately before use.

b. Penicillin G

  • Stock Solution (1,000,000 U/mL): Reconstitute a vial of Penicillin G powder according to the manufacturer's instructions.

  • Testing Concentration (10,000 U/mL): Perform serial dilutions in sterile, preservative-free normal saline. For example, add 0.1 mL of a 100,000 U/mL solution to 0.9 mL of saline.[10] Undiluted penicillin G can cause skin irritation.[4]

c. Controls

  • Positive Control: Histamine phosphate (B84403) at a concentration of 1 mg/mL.

  • Negative Control: Sterile, preservative-free 0.9% sodium chloride (saline).

Skin Testing Procedure

The standard procedure involves a two-step process: skin prick testing followed by intradermal testing if the prick test is negative.

a. Step 1: Skin Prick Test (SPT)

  • Patient Preparation: Ensure the patient has discontinued (B1498344) antihistamines and other interfering medications for the appropriate duration.

  • Site Selection: Use the volar surface of the forearm. Clean the area with an alcohol swab.

  • Application of Reagents: Place a small drop of each reagent (PPL, Penicillin G, Histamine, Saline) on the skin, ensuring adequate spacing between them.

  • Pricking: Pass a sterile lancet through each drop at a 45- to 60-degree angle, lifting the epidermis slightly.

  • Reading: After 15-20 minutes, measure the diameter of the wheal (raised, blanched bump) and flare (surrounding erythema). A positive result is typically defined as a wheal diameter 3 mm larger than the negative control.[21]

b. Step 2: Intradermal Test (IDT)

Proceed to intradermal testing only if the skin prick test is negative.

  • Site Selection: The upper arm is a common site.

  • Injection: Using a tuberculin syringe with a 27- or 30-gauge needle, inject approximately 0.02 mL of each reagent (PPL, Penicillin G, Saline) intradermally, raising a small bleb.

  • Reading: After 15-20 minutes, measure the diameter of the wheal. A positive result is generally considered a wheal diameter of 5 mm or greater and at least 2 mm larger than the initial bleb.

Interpretation of Results
Test ResultInterpretationAction
Positive SPT or IDT to PPL, Penicillin G, or MDM IgE-mediated allergy to penicillin is likely.Avoid all penicillin-class antibiotics. Consider alternative antibiotics or desensitization if penicillin is essential.
Negative SPT and IDT IgE-mediated allergy to penicillin is unlikely. The negative predictive value is high (97-99%).[22]An oral challenge with a penicillin, such as amoxicillin (B794), may be performed under medical supervision to confirm tolerance.
Positive Histamine Control Validates that the patient's skin is reactive.
Negative Saline Control Rules out dermatographism.

Visualizations

Signaling Pathways and Experimental Workflows

IgE_Mediated_Pathway cluster_mast_cell Mast Cell IgE Penicillin-specific IgE FceRI FcεRI Receptor IgE->FceRI Binds to Degranulation Degranulation FceRI->Degranulation Cross-linking leads to Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms Cause Penicillin_Hapten This compound- Protein Conjugate Penicillin_Hapten->IgE Binds and cross-links

Figure 1: IgE-Mediated Penicillin Allergy Pathway.

Non_IgE_Mediated_Pathway Penicilloic_Acid This compound Cell_Membrane Cell Membrane Receptor Penicilloic_Acid->Cell_Membrane Directly Interacts with RhoA RhoA Activation Cell_Membrane->RhoA ROCK ROCK Activation RhoA->ROCK Vascular_Permeability Increased Vascular Permeability and Inflammation ROCK->Vascular_Permeability Symptoms Hypersensitivity Symptoms Vascular_Permeability->Symptoms

Figure 2: Non-IgE-Mediated Hypersensitivity Pathway.

Penicillin_Skin_Testing_Workflow Start Patient with History of Penicillin Allergy Risk_Stratification Risk Stratification (History and Symptoms) Start->Risk_Stratification SPT Skin Prick Test (SPT) (PPL, Pen G, Controls) Risk_Stratification->SPT Moderate to High Risk SPT_Result SPT Result? SPT->SPT_Result IDT Intradermal Test (IDT) (PPL, Pen G, Controls) SPT_Result->IDT Negative Positive_Allergy Penicillin Allergy Confirmed SPT_Result->Positive_Allergy Positive IDT_Result IDT Result? IDT->IDT_Result IDT_Result->Positive_Allergy Positive Negative_Allergy Penicillin Allergy Unlikely IDT_Result->Negative_Allergy Negative Oral_Challenge Consider Oral Challenge (under supervision) Negative_Allergy->Oral_Challenge

Figure 3: Penicillin Allergy Skin Testing Workflow.

References

Troubleshooting & Optimization

Penicilloic Acid Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) concerning the stability of penicilloic acid under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the primary hydrolysis product of penicillin antibiotics, formed by the opening of the characteristic β-lactam ring.[1] This transformation can be catalyzed by β-lactamase enzymes or occur spontaneously under certain environmental conditions, including variations in pH. The stability of this compound is a critical factor in pharmaceutical research for several reasons:

  • Allergenic Responses: this compound and its subsequent degradation products can act as haptens, binding to proteins and triggering an immune response, which is a major cause of penicillin allergies.[1]

  • Pharmacokinetics and Efficacy: The degradation of penicillin to this compound results in a loss of antibacterial activity. Understanding the stability of this intermediate is crucial for predicting the shelf-life and in-vivo efficacy of penicillin-based drugs.

  • Analytical Method Development: Accurate quantification of penicillins and their degradation products requires knowledge of their respective stabilities to ensure reliable results.

Q2: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on the pH of the solution. It is generally unstable in both acidic and alkaline conditions, with maximum stability observed in the neutral pH range.

  • Acidic Conditions (pH < 6): In acidic environments, this compound is known to be unstable and can undergo further degradation.[2] A primary degradation pathway in acidic media is the conversion to penilloic acid.[2] For instance, the degradation of benzylthis compound at a pH of 2.5 leads to the rapid formation of benzylpenillic acid.[3]

  • Neutral Conditions (pH 6-8): this compound exhibits its greatest stability in the neutral pH range.

  • Alkaline Conditions (pH > 8): Under alkaline conditions, this compound can undergo epimerization at the C-5 position.[4][5] For example, 5R,6R-Benzylthis compound can slowly isomerize to its 5S,6R-epimer in alkaline media until equilibrium is reached.[4][5]

Q3: What are the main degradation products of this compound?

The primary degradation products of this compound are influenced by the pH of the solution:

  • Penilloic Acid: This is a common degradation product formed from this compound under acidic conditions.[2]

  • Epimers of this compound: In alkaline solutions, this compound can isomerize to form different stereoisomers, such as the 5S,6R-epimer of benzylthis compound.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of penicillin activity in solution. The pH of the solution is outside the optimal stability range for the parent penicillin, leading to rapid hydrolysis to this compound and its subsequent degradation products.Ensure the pH of all buffers and solutions is maintained within the optimal stability range for the specific penicillin being studied (typically pH 6-8). Use a reliable buffer system to maintain a constant pH.
Inconsistent or irreproducible results in penicillin degradation studies. Fluctuations in pH or temperature during the experiment. Inaccurate initial concentration of the parent penicillin.Use a calibrated pH meter and a temperature-controlled environment. Prepare fresh stock solutions of penicillin for each experiment to ensure accurate starting concentrations.
Difficulty in detecting and quantifying this compound. The inherent instability of this compound, especially at non-neutral pH, can lead to its rapid degradation before or during analysis.Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store samples at low temperatures (-70°C or lower) to minimize degradation.[6] Use an analytical method, such as HPLC, that is validated for the separation and quantification of this compound and its degradation products.
Appearance of unexpected peaks in chromatograms. Formation of various degradation products of this compound due to pH instability.Characterize the unexpected peaks using techniques like mass spectrometry (MS) to identify the degradation products. This can provide further insight into the specific degradation pathways occurring under your experimental conditions.

Quantitative Data on Stability

Direct quantitative data on the stability of this compound across a wide range of pH values is limited in publicly available literature. However, the stability of the parent penicillin molecule provides a strong indication of the conditions under which this compound is formed and subsequently degrades. The hydrolysis of the β-lactam ring to form this compound is the primary degradation step for penicillins.

The following table summarizes the degradation rate constants and half-lives for Penicillin G at different pH values, which reflects the rate of formation of this compound. Given the inherent instability of this compound, its degradation can be expected to proceed rapidly, especially under acidic and alkaline conditions.

pH Temperature (°C) Degradation Rate Constant (k, min⁻¹) Half-life (t½, min)
480-1000.16034.32
780-1000.0039177.73
1080-1000.048514.29

Data adapted from a study on the hydrothermal treatment of penicillin. The degradation follows pseudo-first-order kinetics.[7]

Experimental Protocols

1. Kinetic Analysis of this compound Degradation

This protocol outlines a general method for studying the degradation kinetics of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

a. Materials:

  • This compound standard

  • Buffers of various pH values (e.g., phosphate (B84403), citrate, borate)

  • HPLC-grade acetonitrile (B52724) and water

  • Acids (e.g., phosphoric acid, formic acid) for mobile phase adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

b. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH where it is most stable).

  • Prepare a series of buffers at the desired pH values for the stability study.

  • Initiate the degradation study by diluting the this compound stock solution into each of the pH buffers to a known concentration.

  • Maintain the solutions at a constant temperature.

c. HPLC Analysis:

  • At specified time intervals, withdraw an aliquot from each solution.

  • If necessary, quench the degradation reaction (e.g., by neutralizing the pH or freezing the sample).

  • Inject the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[8]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile). The pH of the mobile phase should be optimized for the separation of this compound and its degradation products.[4][9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength suitable for this compound (e.g., 220-240 nm).

    • Injection Volume: 10-20 µL.

d. Data Analysis:

  • Integrate the peak area of this compound at each time point.

  • Plot the natural logarithm of the this compound concentration versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the degradation rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Penicilloic_Acid_Stability cluster_degradation Penicillin Degradation Pathway penicillin Penicillin penicilloic_acid This compound penicillin->penicilloic_acid Hydrolysis of β-lactam ring (catalyzed by acid, base, or β-lactamase) penilloic_acid Penilloic Acid penicilloic_acid->penilloic_acid Acidic Conditions (pH < 6) epimers Epimers of This compound penicilloic_acid->epimers Alkaline Conditions (pH > 8)

Caption: Degradation pathway of penicillin to this compound and its subsequent products under different pH conditions.

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow start Prepare this compound Stock Solution prepare_buffers Prepare Buffers at Various pH Values start->prepare_buffers initiate_degradation Initiate Degradation (Dilute stock in buffers) prepare_buffers->initiate_degradation sampling Sample at Time Intervals initiate_degradation->sampling hplc HPLC Analysis (Quantify remaining This compound) sampling->hplc data_analysis Data Analysis (Calculate rate constant and half-life) hplc->data_analysis end Determine Stability at each pH data_analysis->end

References

Technical Support Center: Preventing Penicilloic Acid Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of penicilloic acid during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a primary degradation product of penicillin antibiotics. It is formed by the hydrolytic opening of the β-lactam ring of the parent penicillin molecule.[1] The stability of this compound in samples is crucial for several reasons:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Accurate measurement of both the parent drug (penicillin) and its metabolites, like this compound, is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Allergenicity: this compound is a major antigenic determinant in penicillin hypersensitivity.[1] It can react with proteins to form haptens, triggering an immune response.[1]

  • Antibiotic Resistance Monitoring: The presence of this compound can indicate the enzymatic degradation of penicillin by β-lactamases, which is a common mechanism of antibiotic resistance.[2]

Q2: What are the main factors that contribute to the degradation of this compound?

A2: The stability of this compound is primarily influenced by:

  • pH: this compound is unstable in acidic conditions and can further degrade to other products like penilloic acid.[2][3][4] The degradation of its precursor, Penicillin G, is significantly accelerated under acidic conditions (below pH 5) and alkaline conditions (above pH 8).[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5][6]

  • Enzymatic Activity: The presence of β-lactamase enzymes will rapidly hydrolyze penicillins to this compound.[2][3]

Q3: What are the recommended storage conditions to minimize this compound degradation?

A3: To ensure the stability of this compound in biological samples, the following storage conditions are recommended:

  • Temperature: Samples should be stored at low temperatures. For short-term storage, 2-8°C is acceptable. For long-term stability, freezing at -20°C, -70°C, or -80°C is recommended.[4][5][7][8][9] Studies on mezlocillin (B1676548), a type of penicillin, showed it remained stable at -70°C and -196°C, while degradation was observed at -20°C and 4°C over a 6-month period.[5] For ampicillin (B1664943) in meat tissue, no significant decrease was observed for the first 3 months at -20°C and -75°C, but a significant decrease was noted after 8 months at -20°C, which was not seen at -75°C.[8]

  • pH: If possible, the sample pH should be maintained in a neutral range (around pH 6.0-7.0) to minimize acid- or base-catalyzed degradation.[6] This can be achieved by using appropriate buffer systems.

  • Light Exposure: To prevent potential photodegradation, samples should be stored in amber vials or otherwise protected from light.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of this compound concentration in stored samples. Incorrect Storage Temperature: Samples stored at room temperature or 4°C for extended periods.Immediately transfer samples to a -70°C or -80°C freezer for long-term storage.[5][8][9]
Suboptimal pH: The sample matrix is acidic, leading to the further degradation of this compound to penilloic acid.[2][3][4]Before freezing, adjust the sample pH to a neutral range (6.0-7.0) using a suitable buffer (e.g., phosphate (B84403) buffer), if compatible with downstream analytical methods.[6]
Enzymatic Degradation: Contamination with β-lactamase from microbial growth.Ensure samples are collected and processed under sterile conditions. Consider adding a β-lactamase inhibitor if sample integrity is a major concern and it does not interfere with analysis.
Inconsistent results between sample aliquots. Freeze-Thaw Cycles: Repeated freezing and thawing of samples can accelerate degradation.Prepare single-use aliquots of samples before freezing to avoid multiple freeze-thaw cycles.[7]
Non-Homogeneous Sample: If the sample is not properly mixed, different aliquots may have different concentrations.Ensure the sample is thoroughly mixed before aliquoting.
Unexpected peaks appearing in chromatograms during analysis. Formation of Degradation Products: The unexpected peaks may correspond to further degradation products of this compound, such as penilloic acid.[4][10]Confirm the identity of the new peaks using a mass spectrometer. Review and optimize storage conditions to prevent further degradation.
Matrix Effects: Components in the biological matrix may interfere with the analysis.Employ a sample clean-up method such as solid-phase extraction (SPE) to remove interfering substances.

Data Summary

Table 1: Influence of Storage Temperature on Penicillin Stability

Penicillin Derivative Storage Temperature Observation Reference
Mezlocillin4°C and -20°CDegradation observed over 6 months.[5]
Mezlocillin-70°C and -196°CRemained stable over 6 months.[5]
Ampicillin-20°CNo significant decrease in the first 3 months, but a significant decrease after 8 months.[8]
Ampicillin-75°CNo significant decrease observed after 8 months.[8]

Table 2: Degradation Products of Penicillin G under Different pH Conditions

Condition Major Degradation Products Reference
Acidic (e.g., pH 2.5)Penillic acid, this compound, Penamaldic acid, Penilloic acid[11][12]
AlkalineThis compound[2]

Experimental Protocols

Protocol 1: Sample Handling and Storage for this compound Analysis

  • Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) using appropriate sterile techniques to prevent microbial contamination.

  • pH Adjustment (Optional): If the sample matrix is known to be acidic and the analytical method allows, adjust the pH to approximately 7.0 with a minimal volume of a suitable buffer (e.g., 1M phosphate buffer).

  • Aliquoting: Immediately after collection and any initial processing, aliquot the sample into single-use cryovials. This is crucial to avoid repeated freeze-thaw cycles.[7]

  • Freezing: Flash-freeze the aliquots in dry ice or a -80°C freezer.

  • Long-Term Storage: Store the frozen aliquots at -70°C or colder until analysis.[5][8]

  • Thawing: When ready for analysis, thaw the required number of aliquots rapidly in a water bath at room temperature and keep them on ice until extraction.

Protocol 2: HPLC-MS/MS Method for Quantification of this compound

This is a general protocol and should be optimized for your specific instrument and sample matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of thawed sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from the parent drug and other metabolites (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[13]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.

Visualizations

Penicillin_Degradation_Pathway Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid β-lactamase or Hydrolysis (pH dependent) Penillic_Acid Penillic Acid Penicillin->Penillic_Acid Strong Acid Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Acidic Conditions

Caption: Degradation pathway of penicillin.

Sample_Handling_Workflow cluster_pre_storage Pre-Storage cluster_storage Storage cluster_analysis Analysis A 1. Sample Collection (Sterile Technique) B 2. pH Adjustment (Optional, to ~7.0) A->B C 3. Aliquot into Single-Use Vials B->C D 4. Flash Freeze (-80°C) C->D E 5. Long-Term Storage (≤ -70°C) D->E F 6. Rapid Thawing E->F G 7. Sample Preparation (e.g., Protein Precipitation) F->G H 8. HPLC-MS/MS Analysis G->H

Caption: Recommended sample handling workflow.

References

Troubleshooting low recovery of penicilloic acid in extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of penicilloic acid. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your experimental workflow and achieve higher recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound during extraction?

Low recovery of this compound can stem from several factors throughout the extraction process. The most common issues include:

  • Chemical Instability: this compound, a hydrolysis product of penicillin, is susceptible to degradation, especially under suboptimal pH and temperature conditions.[1][2] Penicillins are known to be unstable in both acidic and alkaline environments, with degradation accelerated at higher temperatures.[2][3][4]

  • Suboptimal pH for Extraction: The pH of the aqueous sample and the extraction solvent is critical for efficient partitioning. For liquid-liquid extraction (LLE), the aqueous phase is typically acidified to a pH of around 2 to 3.5 to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents.[5][6] Failure to achieve the optimal pH will result in poor extraction efficiency.

  • Improper Solvent Selection: The choice of organic solvent is crucial. Solvents like methyl isobutyl ketone, ethyl acetate, and chloroform (B151607) have been used for penicillin-related extractions.[6][7] The polarity and selectivity of the solvent for this compound will directly impact recovery.

  • Issues with Solid-Phase Extraction (SPE): Common problems with SPE include using an inappropriate sorbent type for the analyte's chemistry, insufficient elution solvent strength, or allowing the cartridge to dry out before sample loading.[8][9][10][11][12]

  • Incomplete Phase Separation in LLE: Incomplete separation of the aqueous and organic phases can lead to loss of the analyte. Emulsion formation can also trap the analyte at the interface.

  • Sample Matrix Effects: Complex sample matrices can interfere with the extraction process, either by binding to the analyte or by competing for binding sites on an SPE sorbent.[11]

Q2: At what pH and temperature is this compound most stable?

This compound's stability is intrinsically linked to the stability of its parent penicillin molecule. Penicillins are generally most stable in the pH range of 6.5-7.5.[3] Both acidic (pH < 4) and alkaline (pH > 8) conditions can lead to accelerated degradation.[2] Temperature also plays a significant role, with higher temperatures increasing the rate of degradation.[2][3] For optimal stability during storage and processing, it is recommended to maintain samples at a neutral pH and at low temperatures (e.g., 4°C or below).[3][13]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound using LLE, consider the following troubleshooting steps:

Troubleshooting Workflow for Low LLE Recovery

LLE_Troubleshooting Start Low this compound Recovery in LLE Check_pH Verify pH of Aqueous Phase Start->Check_pH Adjust_pH Adjust pH to 2.0-3.5 with dilute acid Check_pH->Adjust_pH Incorrect pH Check_Solvent Evaluate Extraction Solvent Check_pH->Check_Solvent Correct pH Adjust_pH->Check_Solvent Test_Solvents Test alternative solvents (e.g., MIBK, Ethyl Acetate) Check_Solvent->Test_Solvents Suboptimal Solvent Check_Phase_Sep Assess Phase Separation Check_Solvent->Check_Phase_Sep Optimal Solvent Test_Solvents->Check_Phase_Sep Improve_Phase_Sep Centrifuge to break emulsions Increase settling time Check_Phase_Sep->Improve_Phase_Sep Emulsion/ Poor Separation Check_Temp Monitor Extraction Temperature Check_Phase_Sep->Check_Temp Good Separation Improve_Phase_Sep->Check_Temp Control_Temp Perform extraction on ice or at 4°C Check_Temp->Control_Temp High Temp End Improved Recovery Check_Temp->End Controlled Temp Control_Temp->End

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Quantitative Data on LLE Parameters

ParameterRecommended Range/ValuePotential Impact of Deviation on Recovery
Aqueous Phase pH 2.0 - 3.5Significantly reduced partitioning into organic phase.
Extraction Solvent Methyl isobutyl ketone, Ethyl acetate, ChloroformLower recovery due to poor solubility of this compound.
Temperature 0 - 5°CIncreased degradation of this compound at higher temperatures.[6]
Phase Separation Complete separation with no emulsionLoss of analyte in the emulsion layer or incomplete extraction.
Low Recovery in Solid-Phase Extraction (SPE)

For issues with low this compound recovery during SPE, consult the following guide:

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting Start Low this compound Recovery in SPE Check_Sorbent Verify Sorbent Choice Start->Check_Sorbent Select_Sorbent Choose sorbent matching analyte polarity (e.g., C18) Check_Sorbent->Select_Sorbent Mismatch Check_Conditioning Assess Cartridge Conditioning Check_Sorbent->Check_Conditioning Correct Select_Sorbent->Check_Conditioning Proper_Conditioning Ensure proper wetting and do not let dry Check_Conditioning->Proper_Conditioning Improper Check_Eluent Evaluate Elution Solvent Check_Conditioning->Check_Eluent Proper Proper_Conditioning->Check_Eluent Optimize_Eluent Increase eluent strength or adjust pH Check_Eluent->Optimize_Eluent Too Weak Check_Flow_Rate Monitor Flow Rate Check_Eluent->Check_Flow_Rate Sufficient Optimize_Eluent->Check_Flow_Rate Adjust_Flow_Rate Decrease loading flow rate to ensure binding Check_Flow_Rate->Adjust_Flow_Rate Too High End Improved Recovery Check_Flow_Rate->End Optimal Adjust_Flow_Rate->End

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Quantitative Data on SPE Parameters

A study on the determination of penicillins and their penicilloic acids in milk products reported recoveries ranging from 80.0% to 110.0% using an optimized SPE method.[14]

ParameterRecommendationPotential Impact of Deviation on Recovery
Sorbent Choice Reversed-phase (e.g., C18) for polar analytes from aqueous matrices.Poor retention of this compound on the column.[8]
Conditioning Properly wet the sorbent and do not allow it to dry out before loading the sample.[8][11]Incomplete binding of the analyte to the sorbent.[11]
Sample pH Adjust to ensure the analyte is in a form that will be retained by the sorbent.Poor retention if the analyte is ionized and the sorbent is not ion-exchange.[11]
Elution Solvent Strong enough to disrupt the interaction between the analyte and the sorbent.[8]Incomplete elution of the analyte from the column.[8][9]
Flow Rate Slower flow rates during sample loading can improve retention.[8]Analyte may not have sufficient time to interact with the sorbent.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction of this compound

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Preparation:

    • Start with a known volume of your aqueous sample containing this compound.

    • Cool the sample to 4°C in an ice bath.

  • pH Adjustment:

    • Slowly add a dilute acid (e.g., 1M HCl or phosphoric acid) to the sample while gently stirring until the pH reaches 2.0-2.5.[5][6] Monitor the pH using a calibrated pH meter.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of a suitable, pre-chilled organic solvent (e.g., methyl isobutyl ketone or ethyl acetate).[5]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Collection of Organic Phase:

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer containing the this compound.

    • For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent.

  • Back-Extraction (Optional):

    • To transfer the this compound back into an aqueous phase, add a small volume of a buffered aqueous solution at a pH of about 6-7 to the collected organic phase.[5]

    • Shake vigorously and allow the layers to separate. The this compound will now be in the aqueous phase.

Detailed Protocol for Solid-Phase Extraction of this compound

This protocol is a general guideline for using a reversed-phase SPE cartridge and may need optimization.

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the SPE cartridge.

    • Follow with 1-2 cartridge volumes of deionized water.

    • Finally, pass 1-2 cartridge volumes of the equilibration buffer (e.g., water or a buffer at the same pH as your sample). Do not let the cartridge dry out. [8]

  • Sample Loading:

    • Ensure your sample is at the appropriate pH for retention on the reversed-phase sorbent (typically acidic for this compound).

    • Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[8]

  • Washing:

    • Wash the cartridge with a weak, aqueous-organic solvent mixture to remove interfering compounds. The organic content of this wash solution should be low enough to not elute the this compound.

  • Elution:

    • Elute the this compound from the cartridge using a small volume of a strong organic solvent or a solvent mixture with adjusted pH.

    • Collect the eluate for analysis.

Factors Affecting this compound Stability

The stability of this compound is paramount for accurate quantification. The following diagram illustrates the key factors that can lead to its degradation.

Stability_Factors cluster_factors Degradation Factors Penicilloic_Acid This compound (Stable) Degradation Degradation Products Penicilloic_Acid->Degradation leads to High_Temp High Temperature (> 25°C) High_Temp->Degradation Acidic_pH Acidic pH (< 4.0) Acidic_pH->Degradation Alkaline_pH Alkaline pH (> 8.0) Alkaline_pH->Degradation

Caption: Factors influencing the degradation of this compound.

References

Optimizing mobile phase for penicilloic acid HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of penicilloic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound?

A1: The most widely used method for this compound separation is reversed-phase HPLC (RP-HPLC). This technique typically employs a non-polar stationary phase (the column) and a polar mobile phase.

Q2: Which type of column is best suited for this compound analysis?

A2: C18 columns are the most frequently used stationary phases for the analysis of this compound and other penicillin degradation products.[1] These columns provide sufficient hydrophobic interactions for the separation of these amphiphilic analytes.[1] For highly polar versions of this compound, a column designed for polar compounds, such as a polar-embedded or polar-endcapped C18 column, may provide better retention and peak shape.[2]

Q3: What are the typical components of a mobile phase for this compound HPLC?

A3: A typical mobile phase is a mixture of an aqueous buffer and an organic solvent.

  • Organic Solvents: Acetonitrile is often preferred over methanol (B129727) due to its higher elution strength and lower viscosity, which results in better peak shapes and lower backpressure.[1]

  • Aqueous Phase: Phosphate or acetate (B1210297) buffers are commonly used to maintain a stable pH.[3][4] For mass spectrometry (MS) detection, volatile additives like formic acid or acetic acid are used instead of non-volatile salts like phosphate.[1][4]

Q4: Why is the pH of the mobile phase so critical for this compound separation?

A4: The pH of the mobile phase is a critical parameter because this compound is an ionizable compound.[5][6] Its retention time and peak shape are highly dependent on its ionization state.[2][3] Controlling the pH, typically in the acidic range (pH 2-4.5), suppresses the ionization of the carboxylic acid groups, leading to better retention on a reversed-phase column and improved peak symmetry.[5] It is recommended to operate at a pH at least one unit away from the analyte's pKa to ensure reproducible retention times.[5]

Q5: Should I use an isocratic or gradient elution for my separation?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) can be sufficient if you are only separating this compound from its parent penicillin.

  • Gradient elution (varying mobile phase composition during the run) is generally preferred for separating this compound from a mixture of other degradation products (like penilloic and penillic acids) as it provides better resolution for compounds with a wider range of polarities.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions

Cause Solution
Suboptimal Mobile Phase pH This compound has ionizable groups; an incorrect pH can lead to poor peak shape. Solution: Adjust the mobile phase pH. An acidic pH (e.g., adding 0.1% formic acid) generally improves peak shape for acidic compounds on reversed-phase columns.[1][2] Experiment with pH values to find the optimal separation.
Secondary Interactions with Column Active silanol (B1196071) groups on the silica-based column packing can interact with the analyte, causing peak tailing.[2] Solution: Use a well-endcapped column or add a competing base to the mobile phase to minimize these interactions. An acid wash of the column may also improve peak shape.
Column Overload Injecting too much sample can lead to peak fronting or broadening.[2] Solution: Reduce the injection volume or dilute the sample.
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Void Accumulation of sample matrix components or the formation of a void at the column inlet can lead to distorted peaks for all analytes.[7] Solution: Use a guard column to protect the analytical column.[7] If a void is suspected, reversing and flushing the column (if permissible by the manufacturer) may help. Otherwise, the column may need to be replaced.[8]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

Cause Solution
Unstable Mobile Phase pH If the mobile phase is not adequately buffered, its pH can change over time, leading to shifts in retention. Solution: Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is not close to the pKa of the buffer.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant and controlled temperature.
Mobile Phase Composition Error Inaccurate preparation of the mobile phase will lead to variability in retention. Solution: Prepare the mobile phase carefully and consistently. Premixing the aqueous and organic components can improve reproducibility.
HPLC System Leaks or Pump Issues Leaks in the system or inconsistent pump performance can cause fluctuating flow rates and retention times. Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters for this compound

Mobile Phase Composition (Aqueous:Organic)Organic ModifierAqueous Buffer/AdditivepHEffect on Retention TimeEffect on Peak Shape
85:15Acetonitrile0.05 M Phosphate Buffer3.0LongSymmetrical
70:30Acetonitrile0.05 M Phosphate Buffer3.0ModerateSymmetrical
50:50Acetonitrile0.1% Formic Acid~2.7ShortSymmetrical, sharp
70:30Methanol0.05 M Phosphate Buffer3.0Longer than with ACNMay be broader than ACN
70:30Acetonitrile0.05 M Phosphate Buffer5.0Shorter (more ionized)Potential for tailing
70:30AcetonitrileWater (no buffer)NeutralVery short, poor retentionPoor, likely significant tailing

Note: This table is a generalized representation based on typical chromatographic principles. Actual results may vary depending on the specific column and HPLC system used.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound

This protocol provides a starting point for the separation of this compound. Optimization will likely be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-17 min: Hold at 40% B

    • 17-18 min: Linear gradient back to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water with 0.1% Formic Acid:Acetonitrile).

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., Isolate this compound) select_column Select Column (e.g., C18) start->select_column initial_mp Choose Initial Mobile Phase (e.g., ACN/Water with 0.1% Formic Acid) select_column->initial_mp run_initial Perform Initial Run initial_mp->run_initial evaluate Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time run_initial->evaluate adjust_organic Adjust Organic Solvent % (Increase % to decrease retention) evaluate->adjust_organic Unacceptable (Retention Issue) adjust_ph Adjust Mobile Phase pH (Acidic pH improves peak shape) evaluate->adjust_ph Unacceptable (Peak Shape Issue) change_solvent Change Organic Solvent (e.g., ACN to Methanol) evaluate->change_solvent Unacceptable (Resolution Issue) end End: Optimized Method evaluate->end Acceptable adjust_organic->run_initial adjust_ph->run_initial change_solvent->run_initial

Caption: Workflow for Mobile Phase Optimization in HPLC.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH Appropriate? (Should be acidic for this compound) start->check_ph adjust_ph Solution: Adjust pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved replace_column Solution: Use Guard Column or Replace Analytical Column check_column->replace_column Yes check_overload Is Sample Concentration Too High? check_column->check_overload No replace_column->resolved dilute_sample Solution: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: Logical Steps for Troubleshooting Peak Tailing.

References

Technical Support Center: Penicilloic Acid Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of penicilloic acid using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte by co-eluting, undetected components of the sample matrix.[1][2][3][4] In the analysis of this compound, which is often conducted in complex biological matrices like plasma, milk, or fruit extracts, these effects can lead to inaccurate and imprecise quantification.[5][6][7] The presence of endogenous substances such as salts, proteins, and phospholipids (B1166683) can interfere with the ionization of this compound in the mass spectrometer's ion source, resulting in either a decreased (suppression) or increased (enhancement) signal response.[2] This variability can compromise the reliability and reproducibility of the analytical method.[8]

Q2: Why am I observing low and inconsistent recoveries for this compound?

A2: Low and inconsistent recoveries for this compound can be attributed to several factors, primarily related to matrix effects and sample preparation.[9][10] Without an appropriate internal standard, absolute recoveries for this compound can be as low as 50-70%, varying significantly with the sample matrix.[6][7][9][10] Inadequate sample cleanup can leave behind interfering substances that lead to ion suppression.[1] Furthermore, the stability of this compound during the extraction process can also influence recovery.

Q3: What is the recommended type of internal standard for this compound analysis?

A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and variability in sample preparation.[9][10] For this compound, a deuterated analog such as penilloic acid-D5 has been shown to be effective.[9][10] SIL internal standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal and leading to significantly improved recoveries, often in the range of 90-110%.[9][10]

Q4: Can I use an external standard calibration for this compound quantification?

A4: While external standard calibration can be used, it is not ideal for complex matrices due to the high susceptibility to matrix effects. If an external standard is used, it is crucial to prepare the calibration curve in a matrix that is representative of the samples being analyzed (matrix-matched calibration) to minimize quantification errors.[4][6] However, the most accurate and robust method involves the use of a stable isotope-labeled internal standard.[9][10]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Shifting Retention Times

  • Potential Cause: Contamination of the LC column or interference from matrix components. Poor peak shape can result from column overload, contamination, or temperature fluctuations.[11] Matrix components can also alter the retention time (Rt) of the analyte.[12]

  • Troubleshooting Steps:

    • Inject System Suitability Samples: Regularly inject a standard solution to check for retention time shifts and peak shape issues.[11]

    • Optimize Chromatographic Conditions: Adjust the mobile phase gradient and composition to achieve better separation of this compound from co-eluting matrix components.[3]

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of interfering compounds.[1][6][13]

    • Column Washing: Flush the column with a strong solvent to remove any adsorbed contaminants.

Issue 2: High Background Noise or Poor Signal-to-Noise Ratio

  • Potential Cause: Contamination from the sample matrix, mobile phase impurities, or column bleed.[11] This can interfere with the accurate detection of this compound.

  • Troubleshooting Steps:

    • Check Mobile Phase and Solvents: Ensure that high-purity solvents are used for both the mobile phase and sample preparation.

    • Clean the Ion Source: Contamination can build up in the mass spectrometer's ion source, leading to high background noise. Follow the manufacturer's instructions for cleaning the ion source.

    • Implement Robust Sample Preparation: Utilize techniques like protein precipitation followed by solid-phase extraction (SPE) to effectively remove matrix components.[1][6][13]

Issue 3: Inconsistent Quantitative Results (High %RSD)

  • Potential Cause: Uncompensated matrix effects are a primary cause of high relative standard deviation (%RSD) in quantitative results.[2] This is often due to the lack of an appropriate internal standard.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard: The use of a SIL internal standard, such as penilloic acid-D5, is the most effective way to correct for variations in matrix effects between samples.[9][10]

    • Matrix Effect Evaluation: Assess the matrix effect by comparing the response of the analyte in a clean solvent versus a post-extraction spiked matrix sample.[2]

    • Optimize Sample Preparation: Ensure the sample preparation method is reproducible and effectively removes interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[1][5]

Experimental Protocols & Data

Table 1: Analyte Recoveries With and Without Internal Standard Correction
AnalyteFortification Level (ng/g)Absolute Recovery (%)Recovery Corrected with IS (%)
Penilloic Acid0.150-7090-110
Penilloic Acid0.2550-7090-110
Penilloic Acid150-7090-110
Penilloic Acid1050-7090-110
Penillic Acid0.150-7090-110
Penillic Acid0.2550-7090-110
Penillic Acid150-7090-110
Penillic Acid1050-7090-110

Data synthesized from studies on penicillin metabolites in citrus fruit.[9][10]

Protocol 1: Sample Preparation of Milk Products for this compound Analysis

This protocol describes a liquid-liquid extraction and protein precipitation method.[5]

  • Extraction: Extract the milk sample with water using sonication.

  • Protein Precipitation: Add acetonitrile (B52724) to precipitate proteins.

  • Degreasing: Perform a liquid-liquid extraction with n-hexane to remove fats.

  • Concentration: Evaporate the purified solution to dryness under a stream of nitrogen.

  • Reconstitution: Dissolve the residue in an acetonitrile-water mixture (10:90, v/v).

  • Filtration: Filter the solution through a 0.22 µm filter before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Citrus Fruit

This protocol outlines a robust sample cleanup method using SPE.[6][13]

  • Homogenization: Homogenize 2g of the sample with a phosphate (B84403) buffer.

  • Centrifugation: Centrifuge the homogenate.

  • Hexane (B92381) Wash: Add hexane, shake, and centrifuge again. Remove the hexane layer.

  • Filtration: Filter the aqueous layer using a membrane filtration device.

  • SPE Loading: Load the filtrate onto an HLB SPE column.

  • Elution: Elute the analytes from the SPE column with acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in an ammonium (B1175870) acetate (B1210297) buffer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Homogenization protein_precip Protein Precipitation / LLE start->protein_precip Initial Cleanup spe Solid-Phase Extraction (SPE) protein_precip->spe Further Cleanup dry_recon Dry Down & Reconstitution spe->dry_recon Final Elution lc_separation LC Separation dry_recon->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection Ionization data_processing Data Processing ms_detection->data_processing Quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_guide issue Inconsistent Results (High %RSD) cause1 Matrix Effects? issue->cause1 solution1 Use Stable Isotope-Labeled Internal Standard cause1->solution1 Yes cause2 Inadequate Sample Prep? cause1->cause2 No solution2 Optimize Sample Cleanup (e.g., SPE) cause2->solution2 Yes cause3 LC-MS/MS System Issue? cause2->cause3 No solution3 System Suitability Check & Instrument Maintenance cause3->solution3 Yes

Caption: Troubleshooting logic for inconsistent quantitative results.

References

Improving the sensitivity of penicilloic acid ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of their penicilloic acid ELISA experiments.

Troubleshooting Guides

This section addresses common issues encountered during this compound ELISA, providing potential causes and actionable solutions.

Issue 1: High Background

A high background signal can mask the specific signal from your analyte, reducing the assay's sensitivity and dynamic range.

Potential Cause Solution
Insufficient Blocking Optimize the blocking buffer. Casein and non-fat dry milk can be more effective than BSA for reducing non-specific binding in some systems.[1] Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
Ineffective Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from the wells after each wash. Adding a soaking step of 30-60 seconds with the wash buffer in the wells can also be beneficial.
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Reactivity The detection antibody may be cross-reacting with the blocking agent. If using a BSA-based blocker and your primary antibody was generated using a BSA-conjugate, switch to a different blocking agent like casein or a commercial synthetic blocker.
Contamination of Reagents Use fresh, sterile reagents. Ensure pipette tips are changed between each reagent and sample.
Substrate Incubation Perform the substrate incubation in the dark to prevent photobleaching and reduce background. Do not incubate for longer than the recommended time.

Issue 2: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components or steps in the assay.

Potential Cause Solution
Low Antibody/Antigen Coating Increase the concentration of the coating antigen (this compound-protein conjugate). Ensure the coating buffer has the optimal pH (typically pH 9.6 for carbonate-bicarbonate buffer) for binding to the plate. Extend the coating incubation time (e.g., overnight at 4°C).
Suboptimal Antibody Concentration The concentration of the primary antibody may be too low. Perform a titration to find the optimal concentration.
Incorrect Incubation Times/Temperatures Ensure all incubation steps are carried out for the recommended duration and at the specified temperature.[2][3] In some cases, increasing the incubation time or temperature can enhance the signal.[2]
Inactive Enzyme Conjugate Ensure the enzyme conjugate has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
Problem with Substrate Use a fresh substrate solution. Ensure the substrate is compatible with the enzyme conjugate (e.g., TMB for HRP).
Sample Matrix Effects Components in the sample matrix (e.g., serum, milk) can interfere with antibody-antigen binding.[4][5] Diluting the sample in assay buffer can help mitigate these effects.[4]

Issue 3: Poor Precision (High Coefficient of Variation - CV)

High variability between replicate wells can lead to unreliable and inconclusive results.

Potential Cause Solution
Pipetting Errors Ensure pipettes are calibrated and used correctly. Use fresh pipette tips for each standard, sample, and reagent. When adding reagents, touch the pipette tip to the side of the well to ensure accurate dispensing.
Inadequate Mixing Thoroughly mix all reagents and samples before adding them to the wells. Gently tap the plate after adding reagents to ensure a uniform distribution.
Inconsistent Washing Use an automated plate washer for more consistent washing. If washing manually, ensure all wells are filled and emptied completely and uniformly.
"Edge Effect" This can be caused by temperature or evaporation differences across the plate. Avoid stacking plates during incubation. Using a plate sealer can help minimize evaporation.
Contamination Cross-contamination between wells can lead to high CVs. Be careful not to splash reagents between wells.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive ELISA for this compound?

A competitive ELISA is used for the detection of small molecules like this compound. In this format, a known amount of this compound-protein conjugate is coated onto the microplate wells. The sample containing an unknown amount of free this compound is mixed with a limited amount of anti-penicilloic acid antibody. This mixture is then added to the coated wells. The free this compound in the sample competes with the coated this compound for binding to the antibody. The more this compound present in the sample, the less antibody will be available to bind to the coated antigen. The amount of bound antibody is then detected using an enzyme-labeled secondary antibody. Therefore, the signal is inversely proportional to the concentration of this compound in the sample.

Q2: How can I improve the sensitivity of my this compound ELISA?

Improving sensitivity involves optimizing several factors to lower the detection limit of the assay.

  • Antibody Affinity: Use a high-affinity primary antibody specific for this compound.

  • Coating Concentration: Optimize the concentration of the this compound-protein conjugate used for coating the plate.

  • Antibody Concentration: Titrate the primary antibody to find a concentration that is limiting and allows for effective competition.

  • Blocking Buffer: Use an effective blocking buffer, such as casein or a commercial non-protein blocker, to minimize background noise.[1]

  • Incubation Times and Temperatures: Optimize incubation times and temperatures for each step. Longer incubation times at lower temperatures (e.g., overnight at 4°C) can sometimes increase binding and sensitivity.[2]

  • Substrate: Use a high-sensitivity substrate for signal detection.

Q3: What are matrix effects and how can I minimize them?

Matrix effects occur when components in the sample (e.g., proteins, lipids in serum or milk) interfere with the antibody-antigen binding, leading to inaccurate quantification.[4][5]

  • Sample Dilution: The simplest way to reduce matrix effects is to dilute the sample in an appropriate assay buffer.[4] A dilution of 1:5 or 1:10 is often sufficient, but the optimal dilution factor should be determined experimentally.

  • Matrix Matching: Prepare standards in a matrix that closely resembles the sample matrix (e.g., use this compound-free serum to prepare standards for serum samples).

  • Sample Preparation: For complex matrices like milk, a simple centrifugation and dilution step can often eliminate matrix effects.[6] For more complex samples, protein precipitation or solid-phase extraction may be necessary.

Q4: Which blocking buffer is best for a this compound ELISA?

The choice of blocking buffer can significantly impact assay performance. While Bovine Serum Albumin (BSA) is commonly used, it may not always be the most effective.

Blocking Agent Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5%Inexpensive, readily available.Can have lot-to-lot variability. May cross-react with antibodies raised against BSA-hapten conjugates.[7]
Non-fat Dry Milk / Casein 1-5%Inexpensive, often very effective at reducing background.[1]Can contain endogenous enzymes that may interfere with the assay. Not compatible with assays using anti-phosphotyrosine antibodies.
Fish Gelatin 0.1-1%Does not cross-react with mammalian-derived antibodies. Remains liquid at 4°C.Can be less effective than casein in some assays.
Commercial/Synthetic Blockers Per manufacturerOften protein-free, reducing the chance of cross-reactivity. High lot-to-lot consistency.More expensive than traditional blockers.

Quantitative Comparison of Blocking Agents:

While specific data for this compound ELISA is limited in the literature, a study comparing blocking agents in a general ELISA context demonstrated that casein was superior to BSA and newborn calf serum in preventing non-specific binding.[8] The effectiveness of blocking agents is assay-dependent, and empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol describes a general method for conjugating a hapten (this compound) to a carrier protein (BSA) to make it immunogenic for antibody production and for use as a coating antigen in an ELISA.

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Dissolve this compound and an equimolar amount of NHS in a small volume of DMF.

    • Add a slight molar excess of DCC to the solution and stir at room temperature for 4-6 hours in the dark to activate the carboxyl group of this compound.

    • Centrifuge the reaction mixture to remove the dicyclohexylurea precipitate.

    • Dissolve BSA in PBS (pH 7.4).

    • Slowly add the activated this compound solution to the BSA solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

    • Dialyze the conjugate extensively against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and other small molecules.

    • Determine the protein concentration and store the conjugate at -20°C.

Protocol 2: Direct Competitive ELISA for this compound in Milk

This protocol is adapted from a method for detecting benzylthis compound in milk and can be optimized for other types of this compound and sample matrices.[6][9]

  • Materials:

    • This compound-BSA conjugate (coating antigen)

    • Anti-penicilloic acid primary antibody

    • HRP-conjugated secondary antibody

    • This compound standard

    • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

    • Wash Buffer (PBS with 0.05% Tween-20, PBST)

    • Blocking Buffer (e.g., 1% Casein in PBS)

    • Assay/Dilution Buffer (e.g., PBST with 0.1% BSA)

    • TMB Substrate Solution

    • Stop Solution (2 M H₂SO₄)

    • 96-well ELISA plates

    • Milk samples

  • Procedure:

    • Coating: Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

    • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step as in step 2.

    • Sample/Standard Preparation: Prepare a standard curve of this compound in Assay Buffer. For milk samples, centrifuge to remove fat and dilute at least 1:1 with Assay Buffer.[9]

    • Competition: In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Incubation: Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step as in step 2, but increase to 4-5 washes.

    • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step as in step 8.

    • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

    • Stopping Reaction: Add 50 µL of Stop Solution to each well.

    • Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection A Coat Plate with This compound-Protein Conjugate B Wash Plate A->B C Block Non-specific Sites B->C D Wash Plate C->D G Add Mixture to Coated Plate D->G E Prepare Standards & Samples F Add Anti-Penicilloic Acid Ab to Standards/Samples (Pre-incubation) E->F F->G H Incubate G->H I Wash Plate H->I J Add Enzyme-conjugated Secondary Antibody I->J K Incubate J->K L Wash Plate K->L M Add Substrate L->M N Incubate (Color Development) M->N O Add Stop Solution N->O P Read Absorbance at 450 nm O->P

Caption: Workflow for a direct competitive this compound ELISA.

Troubleshooting_Logic Start Start ELISA Troubleshooting Problem Identify Primary Issue Start->Problem HighBg High Background Problem->HighBg High OD in Negative Controls WeakSig Weak/No Signal Problem->WeakSig Low OD in Positive Controls HighCV High Variability (CV) Problem->HighCV Poor Replicates Sol_Block Optimize Blocking (Buffer, Time) HighBg->Sol_Block Sol_Wash Improve Washing (Steps, Soaking) HighBg->Sol_Wash Sol_Ab Titrate Antibody Concentration HighBg->Sol_Ab WeakSig->Sol_Ab Sol_Coat Optimize Coating (Concentration, Time) WeakSig->Sol_Coat Sol_Incub Check Incubation (Time, Temp) WeakSig->Sol_Incub HighCV->Sol_Wash Sol_Pipette Review Pipetting Technique HighCV->Sol_Pipette Sol_Mix Ensure Thorough Mixing HighCV->Sol_Mix

Caption: A logical flowchart for troubleshooting common ELISA issues.

References

Cross-reactivity issues in penicilloic acid immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity and other common issues encountered in penicilloic acid immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cross-reactivity in a this compound immunoassay?

A1: The primary cause of cross-reactivity is the structural similarity between this compound and other related molecules. Antibodies developed against this compound may recognize and bind to other β-lactam antibiotics, their metabolites, or other degradation products that share similar structural features, particularly the R1 side chain.[1][2] this compound itself is the major antigenic determinant of penicillin hypersensitivity, formed by the hydrolytic opening of the β-lactam ring of a penicillin molecule.[3][4]

Q2: My assay is showing a positive result for a sample that should be negative. What could be the cause?

A2: A false-positive result can be due to several factors:

  • Cross-reactivity: The presence of other β-lactam antibiotics or their metabolites in the sample can lead to a positive signal. For example, some cephalosporins share R1 side chains with penicillins, which can cause cross-reactivity.[1][2]

  • Matrix Effects: Components in the sample matrix (e.g., serum, urine, milk) can interfere with the antibody-antigen binding, leading to a false-positive signal.[5][6]

  • Contamination: Contamination of reagents, samples, or labware can introduce interfering substances.[7][8]

  • Endogenous Interferences: The presence of heterophile antibodies or rheumatoid factor in patient samples can cross-link the assay antibodies, causing a false-positive signal.[9]

Q3: What is the difference in reactivity between this compound and penilloic acid in these immunoassays?

A3: this compound and penilloic acid are both degradation products of penicillin. In immunoassays using anti-benzylpenicilloyl antibodies, penicilloic acids have been found to be, on average, 11 times more reactive on a molar basis than their corresponding penilloic acids.[3] This suggests that antibodies raised against penicillin derivatives are more specific to the this compound structure.

Q4: How can I minimize matrix effects in my samples?

A4: Matrix effects can be minimized through proper sample preparation. Common strategies include:

  • Dilution: Diluting the sample with an appropriate buffer can reduce the concentration of interfering substances to a level where they no longer affect the assay.[5] For urine samples, a 1:9 dilution with an extraction buffer has been suggested. For serum or plasma, a 1:19 dilution may be effective.

  • Centrifugation: For particulate-heavy samples like milk or tissue homogenates, centrifugation can remove interfering solids.[5]

  • Extraction: For complex matrices, a liquid-liquid or solid-phase extraction step may be necessary to isolate the analyte from interfering components.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal 1. Insufficient washing. 2. Antibody concentration too high. 3. Ineffective blocking. 4. Contaminated substrate.[7][8][10]1. Increase the number of wash steps or the soaking time. Ensure complete removal of wash buffer. 2. Titrate the primary and/or secondary antibody to determine the optimal concentration. 3. Try a different blocking buffer or increase the blocking incubation time. 4. Use fresh, colorless substrate solution.
No Signal or Weak Signal 1. Reagents expired or improperly stored. 2. Incorrect reagent addition sequence. 3. Insufficient incubation times or incorrect temperature. 4. Analyte concentration is below the detection limit of the assay.[11]1. Check the expiration dates of all reagents and ensure they have been stored at the recommended temperature. 2. Carefully review the assay protocol to confirm the correct order of reagent addition. 3. Ensure all incubation steps are performed for the specified time and at the correct temperature. Allow reagents to reach room temperature before use. 4. Concentrate the sample or use a more sensitive assay if available.
Poor Reproducibility (High CV%) 1. Inconsistent pipetting technique. 2. Inconsistent washing. 3. Temperature variation across the plate ("edge effects"). 4. Reagents not mixed properly.[11]1. Ensure pipettes are calibrated and use fresh tips for each standard and sample. 2. Use an automated plate washer if available, or ensure manual washing is consistent for all wells. 3. Avoid stacking plates during incubation and ensure the plate is evenly warmed. 4. Gently vortex or invert all reagents before use.
Standard Curve is Poor 1. Improper preparation of standards. 2. Pipetting errors during serial dilution. 3. Incorrect curve fitting model used for data analysis.1. Re-prepare the standard dilutions using fresh stock. 2. Use calibrated pipettes and change tips for each dilution step. 3. Consult the assay protocol for the recommended curve fitting model (e.g., four-parameter logistic fit).

Data Presentation

Table 1: Cross-Reactivity of Various β-Lactams in a Penicillin Immunoassay

Note: This data is from a competitive ELISA for Penicillin G and may serve as an estimate for the cross-reactivity profile of a this compound immunoassay, as this compound is the primary metabolite and antigenic determinant of penicillin.

CompoundCross-Reactivity (%)
Penicillin G 100
Ampicillin115
Amoxicillin70
Oxacillin12
Cloxacillin25
Dicloxacillin10
Nafcillin4
Penicillin V70
Piperacillin<0.1
Ticarcillin<0.1
Cefadroxil<0.1
Cefalexin<0.1
Cefazolin<0.1
Ceftiofur2.5
Cefquinome<0.1

(Data adapted from a commercially available Penicillin ELISA kit manual)

Experimental Protocols

Protocol 1: Competitive ELISA for this compound

This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify this compound.

Materials:

  • Microtiter plate pre-coated with anti-penicilloic acid antibody

  • This compound standards

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Samples for analysis

Procedure:

  • Sample Preparation:

    • Serum/Plasma: Centrifuge blood samples at 1000 x g for 15 minutes. Dilute the resulting serum or plasma 1:19 with assay buffer.

    • Urine: Centrifuge urine samples at 4000 rpm for 10 minutes. Dilute the supernatant 1:9 with assay buffer.

    • Milk: Centrifuge milk samples to remove fat and particulates.[5] Dilute the aqueous fraction with an equal volume of assay buffer.

  • Standard and Sample Addition:

    • Add 50 µL of each standard, prepared sample, and control into the appropriate wells of the microtiter plate.

  • Competitive Reaction:

    • Add 50 µL of this compound-HRP conjugate to each well.

    • Incubate the plate for 60 minutes at room temperature on a shaker.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash each well 3-4 times with 300 µL of wash buffer.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Addition:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • The concentration of this compound in the samples is inversely proportional to the absorbance.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Caption: Principle of a competitive immunoassay for this compound.

Troubleshooting_Workflow Start Assay Problem (e.g., High Background, Poor Curve, No Signal) CheckReagents Check Reagents: - Expiration Dates - Storage Conditions - Preparation Start->CheckReagents CheckProtocol Review Protocol: - Incubation Times/Temps - Reagent Volumes - Plate Washing Technique CheckReagents->CheckProtocol Reagents OK ReRunAssay Re-run Assay with Fresh Reagents/Standards CheckReagents->ReRunAssay Issue Found CheckSample Evaluate Sample: - Correct Preparation? - Potential Matrix Effects? - Possible Cross-Reactivity? CheckProtocol->CheckSample Protocol OK OptimizeAssay Optimize Assay: - Titrate Antibodies - Test Different Blocker - Adjust Incubation CheckProtocol->OptimizeAssay Issue Found DiluteSample Dilute Sample Further or Perform Spike & Recovery Experiment CheckSample->DiluteSample Issue Suspected End Problem Resolved CheckSample->End No Issues ReRunAssay->End OptimizeAssay->End DiluteSample->End

Caption: A logical workflow for troubleshooting common immunoassay issues.

Structural_Relationships Penicillin Penicillin (e.g., Ampicillin) Penicilloic This compound (Target Analyte) Penicillin->Penicilloic Hydrolysis (β-lactamase) Cephalosporin Cephalosporin (Potential Cross-Reactant with similar R1 side chain) Penicillin->Cephalosporin Structural Similarity (R1 Side Chain) Penilloic Penilloic Acid (Lower Cross-Reactivity) Penicilloic->Penilloic Further Degradation Penicilloic->Cephalosporin Potential Cross-Reactivity

Caption: Structural relationships between penicillin and related compounds.

References

Technical Support Center: Overcoming Challenges in Penicilloic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of penicilloic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the hydrolysis of the β-lactam ring of a corresponding penicillin, such as penicillin G. This can be achieved through alkaline, acidic, or enzymatic hydrolysis. Alkaline hydrolysis is frequently employed due to its straightforward procedure.[1][2]

Q2: What are the main degradation products of this compound I should be aware of?

A2: this compound is inherently unstable and can further degrade, particularly in acidic conditions. The primary degradation products include penilloic acid and penicilloaldehyde.[3] Under certain conditions, further rearrangements can lead to the formation of penillic acids.[4]

Q3: Why is my final yield of this compound consistently low?

A3: Low yields can be attributed to several factors. The inherent instability of this compound can lead to degradation during the reaction or workup.[5] Incomplete hydrolysis of the starting penicillin, or suboptimal reaction conditions such as incorrect pH, temperature, or reaction time, can also significantly impact the yield. For enzymatic synthesis, the choice of enzyme and its activity are critical.[6]

Q4: What are the recommended analytical techniques for monitoring the synthesis and purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for monitoring the progress of the synthesis and assessing the purity of the final product.[7] For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8]

Troubleshooting Guides

Synthesis
Problem Possible Cause Solution
Low or No Product Formation Incomplete hydrolysis of penicillin.Ensure the pH is in the optimal range for hydrolysis (typically alkaline for chemical hydrolysis). Extend the reaction time or slightly increase the temperature, monitoring for degradation. For enzymatic hydrolysis, verify the activity of the enzyme.
Incorrect reagents or concentrations.Verify the identity and concentration of all reagents, especially the hydrolyzing agent (e.g., NaOH solution).
Degradation of starting material.Use fresh, high-quality penicillin as the starting material.
Presence of Multiple Impurities in the Crude Product Degradation of this compound.Maintain the reaction and workup at a low temperature and appropriate pH to minimize the formation of penilloic acid and other degradation products.[3]
Side reactions from the starting material.Ensure the starting penicillin is of high purity.
Difficulty in Isolating the Product from the Reaction Mixture Precipitation issues.Adjust the pH of the solution to the isoelectric point of this compound to induce precipitation. Cooling the solution can also aid in crystallization.
Product remains in solution.If precipitation is not effective, consider extraction with a suitable organic solvent after acidification of the aqueous layer.
Purification
Problem Possible Cause Solution
Oiling out during crystallization The compound's solubility in the chosen solvent system is too high at the crystallization temperature.Try a different solvent or a mixture of solvents. A solvent in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures is ideal.
Presence of impurities that inhibit crystallization.Perform a preliminary purification step, such as liquid-liquid extraction or a quick filtration through a small plug of silica (B1680970) gel, to remove major impurities.
Low Recovery After Column Chromatography Irreversible adsorption onto the stationary phase.This compound is polar and acidic; it may strongly interact with silica gel. Consider using a different stationary phase like reversed-phase silica (C18) or deactivating the silica gel with a small amount of acid in the eluent.
Product degradation on the column.Run the column quickly and at a low temperature if possible. The acidic nature of silica gel can promote degradation.
Co-elution of Impurities Similar polarity of the product and impurities.Optimize the solvent system for column chromatography. A shallow gradient of increasing polarity may improve separation.
Tailing of the product peak.Add a small amount of a competing acid (e.g., acetic acid) to the mobile phase to improve the peak shape of the acidic this compound.

Data Presentation

Table 1: HPLC Retention Times for Penicillin G and its Degradation Product

CompoundRetention Time (minutes)
Penicillin G9.23
This compound5.89

Data adapted from a study on the biodegradation of Penicillin G.[9]

Table 2: Degradation of Penicillin G at Various β-lactamase Concentrations

β-lactamase (U/mL)Penicillin G Degraded (%) after 3h
0< 5%
2.0~20%
4.0~35%
10.0~60%
20.0> 90%

Data extrapolated from degradation curves of Penicillin G in the presence of β-lactamase.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Penicillin G via Alkaline Hydrolysis

This protocol is adapted from a patented method for the hydrolysis of penicillin G.[10]

Materials:

  • Potassium benzylpenicillin (Penicillin G)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl) for pH adjustment

  • Ice bath

Procedure:

  • Dissolve 372 g (1 mole) of potassium benzylpenicillin in 940 mL of distilled water at room temperature.

  • Prepare a solution of 40 g (1 mole) of sodium hydroxide in 180 mL of distilled water.

  • Slowly add the sodium hydroxide solution to the penicillin solution over a period of 30 minutes while stirring. Maintain the temperature at or below room temperature using an ice bath if necessary.

  • Continue stirring the reaction mixture for two hours at room temperature to ensure complete hydrolysis.

  • Monitor the reaction progress by HPLC to confirm the disappearance of the penicillin G peak and the appearance of the this compound peak.

  • Once the reaction is complete, the resulting solution contains the sodium salt of this compound and can be used for further purification.

Protocol 2: Purification of this compound by Crystallization

This is a general protocol for the crystallization of an organic acid and may require optimization for this compound.

Materials:

  • Crude this compound solution

  • Appropriate solvent (e.g., ethanol, isopropanol)

  • Anti-solvent (e.g., water, hexane)

  • Hydrochloric acid (for pH adjustment)

  • Filter paper and funnel

  • Ice bath

Procedure:

  • To the aqueous solution of this compound salt from the synthesis, slowly add hydrochloric acid with stirring in an ice bath to adjust the pH to its isoelectric point, which will induce precipitation.

  • Filter the crude precipitate and wash with cold water.

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Slowly add an anti-solvent (a solvent in which this compound is insoluble) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizations

Penicillin_Degradation_Pathway Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Hydrolysis (Alkaline, Acidic, or Enzymatic) Penillic_Acid Penillic Acid Penicillin->Penillic_Acid Rearrangement (Minor pathway) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Degradation (Acidic conditions) Penicilloaldehyde Penicilloaldehyde Penicilloic_Acid->Penicilloaldehyde Degradation (Acidic conditions)

Caption: Penicillin degradation pathways.

Troubleshooting_Workflow Start Low Yield of this compound Check_Hydrolysis Check Hydrolysis Conditions (pH, Temp, Time) Start->Check_Hydrolysis Check_Purity Assess Purity of Starting Material Check_Hydrolysis->Check_Purity Optimal Optimize_Hydrolysis Optimize Hydrolysis Conditions Check_Hydrolysis->Optimize_Hydrolysis Suboptimal Analyze_Side_Products Analyze for Degradation Products (e.g., Penilloic Acid) Check_Purity->Analyze_Side_Products High Purity Use_High_Purity_Penicillin Use Higher Purity Penicillin Check_Purity->Use_High_Purity_Penicillin Low Purity Modify_Workup Modify Workup Conditions (Lower Temp, pH control) Analyze_Side_Products->Modify_Workup Degradation Products Present Solution Improved Yield Analyze_Side_Products->Solution No Degradation Products Optimize_Hydrolysis->Solution Use_High_Purity_Penicillin->Solution Modify_Workup->Solution

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Stabilizing Penicilloic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with penicilloic acid in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing degradation and ensuring the stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in aqueous solutions a concern?

This compound is the primary hydrolysis product of penicillin antibiotics. The opening of the β-lactam ring in penicillins leads to the formation of the corresponding this compound.[1] This reaction can occur spontaneously in aqueous solutions and is catalyzed by β-lactamase enzymes.[2] The stability of this compound is a significant concern because it is prone to further degradation, which can impact the accuracy of analytical measurements and the integrity of experimental results.[3]

Q2: What are the main degradation pathways of this compound in aqueous solutions?

In aqueous solutions, this compound can undergo further degradation, particularly under acidic conditions. The primary degradation pathways involve decarboxylation to form penilloic acid.[3][4] Under certain conditions, it can also be in equilibrium with other degradation products like penillic acid.[4] The specific degradation products and their ratios can be influenced by factors such as pH and temperature.[2][3]

Q3: What is the optimal pH for storing this compound solutions?

While specific stability data for this compound is limited, information on its precursor, penicillin G, suggests that a neutral to slightly acidic pH range is optimal for stability. For penicillins, the maximum stability is generally observed between pH 6.0 and 7.5.[5] Acidic conditions (below pH 5) and alkaline conditions (above pH 8) significantly accelerate degradation.[5] It is reasonable to infer that a similar pH range would be beneficial for the stability of this compound.

Q4: How does temperature affect the stability of this compound solutions?

Lower temperatures slow down the degradation rate of penicillins and their derivatives.[6] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable to minimize degradation.[6][7] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: What type of buffer is recommended for preparing this compound solutions?

Citrate (B86180) buffer has been shown to be effective in stabilizing penicillin solutions and is a good choice for preparing this compound solutions.[8] Phosphate buffers are also commonly used.[9] The buffer's capacity to resist pH changes is important, as the degradation of this compound can produce acidic byproducts.

Q6: Can co-solvents be used to improve the stability of this compound in aqueous solutions?

Q7: Is lyophilization a suitable method for long-term storage of this compound?

Lyophilization (freeze-drying) is an excellent method for the long-term preservation of labile molecules like this compound.[11] By removing water, it significantly reduces the potential for hydrolytic degradation, allowing for storage at room temperature or refrigerated conditions for extended periods.[11]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Possible Cause Recommended Solution
Incorrect pH of the solution. Verify the pH of your solution using a calibrated pH meter. Adjust the pH to a range of 6.0-7.5 using a suitable buffer, such as citrate buffer.[5][8]
High storage temperature. Prepare solutions on ice and store them at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures immediately after preparation.[6][7] Avoid leaving solutions at room temperature for extended periods.
Contamination with β-lactamases. Use sterile equipment, high-purity water, and sterile-filtered buffers to prevent enzymatic degradation.
Presence of metal ions. Use high-purity water and inert containers (e.g., borosilicate glass or polypropylene) to avoid catalytic degradation by metal ions.[7]

Issue 2: Inconsistent or Irreproducible Results in HPLC Analysis

Possible Cause Recommended Solution
Degradation during sample preparation. Minimize the time between sample thawing/preparation and injection. Keep samples in a cooled autosampler (e.g., 4°C) if possible.[7]
Inappropriate mobile phase pH. Ensure the mobile phase pH is optimized for the stability of this compound and for good chromatographic separation. A slightly acidic pH is often preferred for reversed-phase chromatography of penicillins.
Carryover from previous injections. Implement a robust needle and column wash protocol between injections to prevent carryover of this compound or its degradation products.
Column contamination. Use a guard column to protect the analytical column from contaminants in the sample matrix. If the column is contaminated, flush it with a strong solvent.

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of Penicillin G (as a proxy for this compound)

Disclaimer: The following data pertains to the degradation of Penicillin G, the precursor to this compound. While not direct data for this compound, it provides valuable insights into the conditions affecting its stability.

pHTemperature (°C)Half-life (t½) (hours)
4.024~2
5.024~20
6.524~300
7.024~200
8.024~5

Data extrapolated from various sources on penicillin stability.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

Objective: To prepare an aqueous solution of this compound with enhanced stability for use as an analytical standard or in experimental assays.

Materials:

  • This compound powder

  • Citrate buffer (0.1 M, pH 6.5) - sterile filtered (0.22 µm)[12][13]

  • High-purity, sterile water

  • Sterile vials (borosilicate glass or polypropylene)

  • Calibrated pH meter

  • Vortex mixer

  • Ice bath

Procedure:

  • Prepare the 0.1 M citrate buffer (pH 6.5) by dissolving the appropriate amounts of citric acid and sodium citrate in high-purity water. Adjust the pH using NaOH or HCl as needed and sterile-filter the buffer.[12][13]

  • Pre-cool all solutions and vials in an ice bath.

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add a small volume of the cold citrate buffer to the vial and vortex gently until the powder is completely dissolved.

  • Bring the solution to the final desired concentration by adding the remaining volume of cold citrate buffer.

  • Verify the final pH of the solution and adjust if necessary with dilute NaOH or HCl.

  • Aliquot the solution into single-use sterile vials to avoid repeated freeze-thaw cycles.

  • For short-term storage (up to 24 hours), store the vials at 2-8°C.

  • For long-term storage, immediately freeze the aliquots at -20°C or -80°C.[6][7]

Protocol 2: Lyophilization of this compound for Long-Term Storage

Objective: To prepare a lyophilized powder of this compound for stable long-term storage.

Materials:

  • Stabilized this compound solution (prepared as in Protocol 1)

  • Lyophilizer (freeze-dryer)

  • Sterile lyophilization vials and stoppers

  • Cryoprotectant (e.g., mannitol (B672) or sucrose (B13894), optional)

Procedure:

  • Prepare a stabilized this compound solution in a suitable buffer (e.g., citrate buffer, pH 6.5). For improved cake formation during lyophilization, a low concentration of a cryoprotectant like mannitol or sucrose (e.g., 1-2%) can be added.

  • Aseptically dispense the solution into sterile lyophilization vials.

  • Partially insert the sterile stoppers into the vials.

  • Freeze the samples in the lyophilizer or in a -80°C freezer until completely frozen.[11]

  • Begin the primary drying phase by applying a vacuum and gradually increasing the shelf temperature to facilitate the sublimation of ice.[11]

  • Once the primary drying is complete, initiate the secondary drying phase by further increasing the temperature to remove residual moisture.[11]

  • After the cycle is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.

  • Store the lyophilized vials at 2-8°C or room temperature, protected from light and moisture.

Reconstitution of Lyophilized this compound: To use the lyophilized powder, reconstitute it with the appropriate volume of high-purity, sterile water or a suitable buffer to achieve the desired concentration. Gently swirl the vial to ensure complete dissolution.

Visualizations

Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Hydrolysis (H₂O, β-lactamase) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation (Acidic pH) Penillic_Acid Penillic Acid Penicilloic_Acid->Penillic_Acid Rearrangement

Caption: Degradation pathway of penicillin to this compound and its subsequent degradation products.

cluster_prep Solution Preparation cluster_storage Storage Start Weigh this compound Powder Dissolve Dissolve in Cold Citrate Buffer (pH 6.5) Start->Dissolve Adjust Adjust to Final Volume Dissolve->Adjust Check_pH Verify Final pH Adjust->Check_pH Aliquot Aliquot into Vials Check_pH->Aliquot Short_Term Short-Term: 2-8°C Aliquot->Short_Term < 24 hours Long_Term Long-Term: -20°C to -80°C Aliquot->Long_Term > 24 hours

Caption: Experimental workflow for preparing a stabilized this compound solution.

Problem Rapid Degradation of this compound Check_pH Check pH Problem->Check_pH Check_Temp Check Storage Temperature Problem->Check_Temp Check_Sterility Check for Contamination Problem->Check_Sterility Adjust_pH Adjust pH to 6.0-7.5 with Buffer Check_pH->Adjust_pH Incorrect Store_Cold Store at 2-8°C or Frozen Check_Temp->Store_Cold Too High Use_Sterile Use Sterile Technique and Reagents Check_Sterility->Use_Sterile Suspected

Caption: Troubleshooting logic for rapid this compound degradation.

References

Minimizing penicilloic acid formation in penicillin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of penicilloic acid in penicillin formulations. This compound is a primary degradation product of penicillin, resulting from the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of penicillin degradation in aqueous solutions?

The primary cause of penicillin degradation in aqueous solutions is the hydrolytic cleavage of the amide bond in the β-lactam ring. This process leads to the formation of inactive this compound.[1][2] This reaction is influenced by several factors, including pH, temperature, and the presence of certain excipients.[3][4][5]

Q2: What is the optimal pH range to ensure the stability of penicillin formulations?

Penicillin is most stable in a neutral pH environment, typically between pH 6.0 and 7.5.[4][5][6] Both acidic and alkaline conditions significantly accelerate the rate of degradation to this compound.[5]

Q3: How does temperature affect the stability of penicillin solutions?

Higher temperatures accelerate the degradation of penicillin.[5][6] To maintain potency, reconstituted penicillin solutions should be stored at refrigerated temperatures (e.g., 4°C).[5] Storing solutions at room temperature (25°C) can lead to significant loss of potency in a short period.[5] For long-term storage, freezing solutions at -10°C to -20°C can preserve at least 90% of the activity for an extended period.[5]

Q4: Which buffer system is most effective for stabilizing penicillin solutions?

Studies have shown that citrate (B86180) buffer is more effective at preventing penicillin degradation compared to other common buffers like acetate (B1210297) or phosphate (B84403) buffers.[3][7] A molar ratio of citrate buffer to penicillin of 0.75 or greater is recommended for enhanced stability.[3][7]

Q5: Are there any substances that are incompatible with penicillin and can accelerate its degradation?

Yes, several substances are known to be incompatible with penicillin and can catalyze its degradation. These include:

  • Acids and alkalis[5]

  • Oxidizing agents[5]

  • Heavy metal ions such as copper, lead, zinc, and mercury[5]

  • Certain alcohols and surface-active agents[5]

  • Compounds that may leach from materials like vulcanized rubber[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid loss of penicillin potency in a liquid formulation. Incorrect pH: The pH of the solution may be outside the optimal stability range of 6.0-7.5.[5]Verify the pH of the formulation and adjust it to within the 6.5-7.5 range using a suitable buffer, preferably a citrate buffer.[3][7][8]
High Storage Temperature: The formulation is being stored at room temperature or elevated temperatures.[5]Store the penicillin solution at refrigerated temperatures (2-8°C).[5] For longer-term storage, consider freezing (-10°C to -20°C).[5]
Inappropriate Buffer System: The buffer used may not be optimal for penicillin stability.Switch to a citrate buffer system, which has been shown to provide better stability for penicillin compared to phosphate or acetate buffers.[3][7][8] Ensure a sufficient molar ratio of buffer to penicillin (≥ 0.75).[3][7]
Discoloration or precipitation in the penicillin formulation. Incompatible Excipients: Presence of heavy metal ions, oxidizing agents, or other incompatible substances.[5]Review the formulation for any incompatible excipients. Use high-purity reagents and consider the use of chelating agents if metal ion contamination is suspected.[5]
Leaching from Packaging: The container or closure system may be leaching incompatible compounds.[5]Ensure that the packaging materials (e.g., vials, stoppers) are compatible with the penicillin formulation. Studies have shown that repackaging can affect stability.[5]
Variability in stability between different batches of the same formulation. Inconsistent Raw Material Quality: Variations in the purity of penicillin or excipients.Implement stringent quality control measures for all incoming raw materials.
Manufacturing Process Variables: Differences in mixing times, exposure to heat, or sterilization methods.[4]Standardize all manufacturing process parameters and validate them to ensure batch-to-batch consistency.

Quantitative Data Summary

Table 1: Stability of Reconstituted Penicillin V Potassium Solution at Various Temperatures

Storage Temperature (°C)Time to Reach 90% PotencyDegradation Kinetics
25°C (Room Temperature)< 37 hours[5][9]First-Order[5][9]
4°C (Refrigerated)~11.5 days[5][9]First-Order[5][9]
-10°C (Frozen)> 60 days[5]First-Order[5]

Table 2: Effect of pH on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer at 5°C

pHDegradation Rate Constant (k) x 10⁻⁴ h⁻¹
4.054.0 ± 0.90[3]
5.07.35 ± 0.094[3]
6.00.891 ± 0.012[3]
7.50.339 ± 0.048 (from pH 10.0)[3]

Data extracted from a study on the effect of buffer solution and temperature on the stability of Penicillin G.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of Penicillin and this compound

This protocol provides a general method for the separation and quantification of penicillin and its primary degradation product, this compound. Method optimization may be required for specific penicillin derivatives or formulation matrices.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase Preparation:

  • A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Example Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (pH adjusted to 4.5 with acetic acid) and acetonitrile (B52724) in a 75:25 (v/v) ratio.

  • All mobile phase components should be HPLC grade and filtered through a 0.22 µm filter before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Prepare stock solutions of penicillin and this compound standards in the mobile phase at a known concentration (e.g., 100 µg/mL).

  • Dilute samples of the penicillin formulation with the mobile phase to a concentration within the linear range of the assay.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the samples to determine the concentrations of penicillin and this compound.

  • The stability of the penicillin formulation is assessed by monitoring the decrease in the penicillin peak area and the increase in the this compound peak area over time.

Protocol 2: Accelerated Stability Study

Accelerated stability studies are used to predict the long-term stability of a formulation by subjecting it to elevated stress conditions.[4]

1. Sample Preparation:

  • Prepare multiple units of the final penicillin formulation.

  • Divide the units into different groups for storage at various temperature and humidity conditions.

2. Storage Conditions:

  • Accelerated Conditions: A common condition is 40°C ± 2°C with 75% ± 5% relative humidity (RH).[4]

  • Real-Time (Control) Conditions: Store a set of samples at the recommended storage condition, for example, 25°C ± 2°C with 60% ± 5% RH or refrigerated at 5°C ± 3°C.[4]

3. Time Points:

  • Define specific time points for sample withdrawal and analysis (e.g., 0, 1, 3, and 6 months for an accelerated study).

4. Analysis:

  • At each time point, withdraw samples from each storage condition.

  • Analyze the samples for the concentration of penicillin and this compound using a validated stability-indicating method, such as the HPLC method described in Protocol 1.

  • Other parameters such as pH, appearance, and physical properties should also be evaluated.

5. Data Evaluation:

  • Plot the concentration of penicillin remaining versus time for each condition.

  • Use the data from the accelerated conditions to predict the shelf-life of the formulation at the intended storage conditions, often using the Arrhenius equation to relate the degradation rate to temperature.

Visualizations

Penicillin_Degradation cluster_factors Influencing Factors Penicillin Penicillin (Active) Penicilloic_Acid This compound (Inactive) Penicillin->Penicilloic_Acid Hydrolysis of β-lactam ring pH pH (Acidic/Alkaline) pH->Penicillin Temp High Temperature Temp->Penicillin Enzyme β-lactamase Enzyme->Penicillin

Caption: Penicillin degradation pathway to inactive this compound.

Experimental_Workflow cluster_prep Formulation & Storage cluster_analysis Analysis cluster_outcome Outcome Formulation Prepare Penicillin Formulation Storage Store under Controlled Conditions (T, pH) Formulation->Storage Sampling Sample at Time Points Storage->Sampling HPLC HPLC Analysis (Penicillin & this compound) Sampling->HPLC Data Data Evaluation (Degradation Kinetics) HPLC->Data Stability Determine Formulation Stability & Shelf-life Data->Stability

Caption: Workflow for assessing penicillin formulation stability.

References

Technical Support Center: Penicilloic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of penicilloic acid, a primary degradation product of penicillin. Understanding its stability is crucial for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the main product of the hydrolytic degradation of the β-lactam ring in penicillins. Its stability is a critical factor in pharmaceutical research and development for several reasons:

  • Immunological Reactions: this compound can react with proteins to form conjugates that may elicit an allergic response in sensitive individuals.

  • Formulation Development: Understanding the degradation kinetics of this compound is essential for developing stable penicillin formulations with a longer shelf-life.

Q2: What are the main factors influencing the stability of this compound in solution?

The stability of this compound in an aqueous solution is primarily influenced by two key factors:

  • Temperature: Higher temperatures significantly accelerate the degradation of this compound.

  • pH: this compound is notably unstable in acidic environments, where it can undergo further degradation to penilloic acid.[1]

Q3: What are the typical degradation products of this compound?

Under acidic conditions, this compound can further degrade, with penilloic acid being a major resulting product.[1]

Q4: What are the recommended storage conditions for solutions containing this compound?

To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is recommended to slow down the degradation process.

  • Maintained at a neutral pH: Buffering the solution to a pH around 7.0 can help to improve stability.

  • Protected from light: While the primary degradation pathway is hydrolysis, protection from light is a general good practice for storing chemical standards.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Rapid disappearance of this compound peak in HPLC analysis. High Temperature: The experimental or storage temperature may be too high, leading to accelerated degradation.Ensure all solutions are kept on ice or refrigerated whenever possible. Maintain strict temperature control during the experiment.
Acidic pH: The pH of the solution may have dropped, causing rapid degradation of this compound to penilloic acid.Verify and adjust the pH of all buffers and solutions to be near neutral (pH 7.0). Use a reliable buffer system to maintain a stable pH.
Inconsistent or irreproducible results in stability studies. Temperature Fluctuations: Inconsistent temperature control between experimental runs.Use a calibrated and stable incubator or water bath. Monitor and record the temperature throughout the experiment.
pH Variability: Inconsistent pH of the buffer or sample solutions.Prepare fresh buffers for each experiment and verify the pH before use. Ensure thorough mixing of solutions.
Inaccurate Initial Concentration: Errors in the preparation of the initial this compound solution.Carefully prepare and verify the concentration of the stock and working solutions using a calibrated analytical balance and volumetric flasks.
Appearance of unexpected peaks in the chromatogram. Further Degradation: The unexpected peaks may correspond to secondary degradation products of this compound (e.g., penilloic acid).Analyze the degradation products using techniques like mass spectrometry (MS) to identify the unknown peaks. Adjust experimental conditions (lower temperature, neutral pH) to minimize further degradation if necessary.
Contamination: Contamination of the sample, mobile phase, or HPLC system.Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly between analyses.

Data on Penicillin Degradation to this compound

While specific kinetic data for the degradation of isolated this compound is not extensively available, the rate of its formation from penicillin G provides insight into its stability under various conditions. The degradation of penicillin G to this compound generally follows pseudo-first-order kinetics.

Table 1: Effect of Temperature on the Degradation Rate Constant (k) of Penicillin G

Temperature (°C)pHRate Constant (k) (min⁻¹)Reference
8040.1603[2]
8070.0039[2]
80100.0485[2]
1004> 0.2 (complete degradation in < 20 min)[2]
1007~0.01[2]
10010~0.04[2]

Note: The data in this table reflects the degradation of the parent penicillin molecule, which leads to the formation of this compound. A higher rate constant indicates faster formation and subsequent potential degradation of this compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under thermal stress.

1. Materials:

  • This compound standard
  • Buffer solutions (e.g., phosphate (B84403) buffer, pH 7.0)
  • High-purity water
  • Temperature-controlled incubator or water bath
  • HPLC system with UV detector
  • Volumetric flasks and pipettes
  • pH meter

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (if necessary) before diluting with the buffer solution to a final known concentration.
  • Working Solutions: Prepare working solutions by diluting the stock solution with the buffer to the desired concentration for the stability study.

3. Experimental Procedure:

  • Place the working solutions in the temperature-controlled incubator or water bath set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
  • Immediately cool the withdrawn samples in an ice bath to quench the degradation reaction.
  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each temperature.
  • Determine the order of the degradation reaction and calculate the degradation rate constant (k) at each temperature.
  • The relationship between temperature and the rate constant can be evaluated using the Arrhenius equation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its parent compound (penicillin) and its primary degradation product (penilloic acid). Method optimization will be required based on the specific penicillin derivative and available equipment.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a mixture of methanol (B129727) and a phosphate buffer (e.g., 0.004 mol/L KH₂PO₄ adjusted to pH 4.5) in a 50:50 (v/v) ratio has been used.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection Wavelength: UV detection at 230 nm is often suitable.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples (from the forced degradation study) into the HPLC system.

  • Record the chromatograms and integrate the peak areas corresponding to this compound and its degradation products.

  • Quantify the concentration of this compound by comparing the peak area with that of a standard of known concentration.

Visualizations

Penicillin_Degradation_Pathway Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Hydrolysis (β-lactamase or OH⁻) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Degradation (Acidic conditions)

Caption: Simplified degradation pathway of penicillin to this compound and subsequently to penilloic acid.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Standard Prepare this compound Standard Solution Incubate Incubate at Controlled Temperature Prep_Standard->Incubate Prep_Buffer Prepare Buffer Solution (e.g., pH 7.0) Prep_Buffer->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Calculate k) HPLC->Data

Caption: General experimental workflow for a thermal stability study of this compound.

References

Addressing poor peak shape of penicilloic acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of penicilloic acid, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis important?

This compound is the primary degradation product of penicillin antibiotics. The hydrolytic opening of the β-lactam ring in penicillins, often facilitated by β-lactamase enzymes, results in the formation of the corresponding this compound.[1] Its analysis is crucial in various fields, including pharmaceutical quality control to assess the stability of penicillin-based drugs, and in clinical and toxicological studies as it is a major antigenic determinant in penicillin hypersensitivity reactions.[1]

Q2: What are the common causes of poor peak shape, specifically peak tailing, for this compound in reversed-phase HPLC?

Poor peak shape, particularly tailing, for this compound in reversed-phase high-performance liquid chromatography (HPLC) can stem from several factors:

  • Secondary Interactions: this compound, being a carboxylic acid, can exhibit strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the column.[2][3] These interactions can lead to a secondary, undesirable retention mechanism, causing the peak to tail.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the carboxylic acid groups of this compound, a mixed population of ionized and non-ionized forms will exist, leading to peak broadening and tailing.[4][5][6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when operating at extreme pH values. This can expose more active silanol sites, leading to increased peak tailing.[7]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in a distorted peak shape, often with a fronting or tailing appearance.[5]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volumes, or poorly made connections, can contribute to band broadening and peak tailing.[5]

Q3: How can I improve the peak shape of this compound?

Improving the peak shape of this compound typically involves addressing the root causes mentioned above. Here are some effective strategies:

  • Mobile Phase pH Adjustment: A common approach is to lower the pH of the mobile phase to approximately 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid. At this low pH, the carboxylic acid groups of this compound are fully protonated, minimizing secondary interactions with silanol groups and promoting a single retention mechanism.[8]

  • Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column can significantly reduce the number of accessible residual silanol groups, thereby minimizing secondary interactions and improving peak symmetry.

  • Mobile Phase Modifiers: In addition to pH adjustment, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. Experimenting with different modifiers and their proportions in the mobile phase can lead to better peak symmetry.

  • Optimize Injection Volume and Concentration: Ensure that the amount of this compound injected is within the linear range of the column to avoid overloading. Diluting the sample may be necessary.

  • System Maintenance: Regularly inspect and maintain the HPLC system to minimize extra-column volume. Use tubing with a small internal diameter and ensure all connections are secure.

Troubleshooting Guide: Poor Peak Shape for this compound

This guide provides a systematic approach to troubleshooting and resolving poor peak shape issues for this compound.

Problem: Significant Peak Tailing
  • Symptom: The peak for this compound has a pronounced tail, making accurate integration and quantification difficult. The tailing factor is significantly greater than 1.2.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase pH The pH of the mobile phase may be too close to the pKa of this compound, causing partial ionization. Action: Lower the mobile phase pH to a range of 2.5-3.5 by adding 0.1% formic acid or phosphoric acid. This will ensure the complete protonation of the carboxylic acid groups.
Secondary Silanol Interactions The analyte is interacting with active silanol groups on the column's stationary phase. Action: 1. Use a high-purity, end-capped C18 or C8 column. 2. If using an older column, consider adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites. Note: TEA can suppress MS signals.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Action: 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase columns). 2. If the problem persists, replace the column.
Sample Overload The concentration of the injected sample is too high. Action: Dilute the sample and re-inject.
Problem: Peak Broadening
  • Symptom: The peak is wider than expected, leading to decreased resolution and sensitivity.

  • Possible Causes & Solutions:

CauseSolution
Extra-Column Volume Dead volume in the system is causing the analyte band to spread. Action: 1. Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected.
Low Column Efficiency The column may be old or poorly packed. Action: Replace the column with a new, high-efficiency column.
Inappropriate Flow Rate The flow rate may be too high or too low for optimal efficiency. Action: Perform a flow rate optimization study to determine the optimal flow rate for your column dimensions and particle size.
Problem: Split Peaks
  • Symptom: The peak for this compound appears as two or more merged peaks.

  • Possible Causes & Solutions:

CauseSolution
Column Inlet Frit Blockage Particulates from the sample or mobile phase may have blocked the column inlet frit. Action: 1. Try back-flushing the column (if the manufacturer's instructions permit). 2. If the problem persists, replace the inlet frit or the column.
Sample Solvent Incompatibility The sample is dissolved in a solvent that is much stronger than the mobile phase. Action: Dissolve the sample in the mobile phase or a weaker solvent.
Co-elution Another compound is co-eluting with this compound. Action: Adjust the mobile phase composition or gradient to improve the resolution between the two compounds.

Data Presentation

The following table provides representative data illustrating the effect of mobile phase pH on the peak shape of this compound. This data is for illustrative purposes to demonstrate the expected trend.

Table 1: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHTailing Factor (Tf)Asymmetry Factor (As)
5.52.12.3
4.51.81.9
3.51.31.4
2.51.11.2

Note: The tailing factor and asymmetry factor are calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Experimental Protocols

Representative HPLC Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on the specific sample matrix and instrumentation.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (≥98% purity)

  • Syringe filters (0.22 µm)

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 220 nm

3. Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 100 µg/mL.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a simple aqueous sample, filter it through a 0.22 µm syringe filter before injection. For more complex matrices like plasma or milk, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

4. System Suitability

Before running samples, perform a system suitability test by injecting the standard solution five times. The acceptance criteria should be:

  • Tailing Factor (Tf): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Visualizations

Logical Workflow for Troubleshooting Poor Peak Shape

Troubleshooting_Workflow start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_broadening Is the peak broad? check_tailing->check_broadening No cause_tailing Potential Causes: - Inappropriate Mobile Phase pH - Secondary Silanol Interactions - Column Contamination - Sample Overload check_tailing->cause_tailing Yes check_splitting Is the peak split? check_broadening->check_splitting No cause_broadening Potential Causes: - Extra-Column Volume - Low Column Efficiency - Inappropriate Flow Rate check_broadening->cause_broadening Yes cause_splitting Potential Causes: - Column Inlet Frit Blockage - Sample Solvent Mismatch - Co-elution check_splitting->cause_splitting Yes solution_tailing Solutions: - Adjust pH to 2.5-3.5 - Use end-capped column - Flush/replace column - Dilute sample cause_tailing->solution_tailing solution_broadening Solutions: - Minimize tubing length - Replace column - Optimize flow rate cause_broadening->solution_broadening solution_splitting Solutions: - Back-flush/replace column - Use mobile phase as solvent - Adjust mobile phase cause_splitting->solution_splitting end Peak Shape Improved solution_tailing->end solution_broadening->end solution_splitting->end

Caption: Troubleshooting workflow for poor peak shape.

Degradation of Penicillin to this compound

Penicillin_Degradation penicillin Penicillin hydrolysis Hydrolysis of β-lactam ring penicillin->hydrolysis penicilloic_acid This compound hydrolysis->penicilloic_acid

References

Technical Support Center: Penicilloic Acid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of penicilloic acid using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis. In complex matrices such as plasma, urine, or food samples, endogenous components like salts, proteins, and phospholipids (B1166683) are common causes of ion suppression.[1]

Q2: How can I determine if ion suppression is affecting my this compound signal?

A2: A common method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected onto the column. A drop in the constant baseline signal at the retention time of any eluting matrix components indicates the presence of ion suppression.

Q3: What are the most effective strategies to minimize ion suppression for this compound?

A3: The most effective strategies involve a combination of:

  • Robust Sample Preparation: To remove interfering matrix components before analysis. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., penilloic acid-D5) is the gold standard for compensating for matrix effects.[2] Since it has nearly identical physicochemical properties, it experiences the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.[2][3][4][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound by LC-MS/MS.

Problem 1: Low or no signal for this compound in my sample, but the standard in solvent looks fine.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Solutions:

    • Improve Sample Cleanup: If you are using a simple protein precipitation method, consider implementing a more rigorous sample preparation technique like liquid-liquid extraction followed by solid-phase extraction (LLE-SPE).

    • Optimize Chromatography: Adjust the gradient of your mobile phase to better separate this compound from the interfering compounds.

    • Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.

Problem 2: Inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as LLE-SPE, will minimize variability in matrix effects.

    • Employ a Stable Isotope-Labeled Internal Standard: Using a SIL-IS like penilloic acid-D5 is highly effective in correcting for variability in ion suppression between different samples.[2]

    • Use Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

Problem 3: The this compound peak shape is poor (e.g., tailing or fronting).

  • Possible Cause:

    • Interaction with the metal surfaces of the HPLC column.

    • Suboptimal mobile phase composition.

  • Solutions:

    • Consider a Metal-Free Column: For chelating compounds like this compound, interactions with the stainless steel components of a standard HPLC column can lead to poor peak shape and signal loss. Using a metal-free or PEEK-lined column can significantly improve performance.

    • Adjust Mobile Phase Additives: The choice and concentration of mobile phase additives can impact peak shape. Formic acid (typically 0.1%) is a common choice for LC-MS analysis of this compound as it aids in protonation for positive ion mode ESI.[6] Experiment with the concentration to optimize peak shape and sensitivity. While trifluoroacetic acid (TFA) can improve peak shape, it is a strong ion-pairing agent that can cause significant signal suppression in the mass spectrometer.[7]

Quantitative Data on Ion Suppression and Recovery

The following tables summarize quantitative data from a validated LC-MS/MS method for this compound analysis in citrus matrices, demonstrating the impact of the matrix and the effectiveness of a robust sample preparation protocol.

Table 1: Matrix-Dependent Ion Suppression of this compound

MatrixIon Suppression (%)
Lemon39
Orange42
Grapefruit42

Data from a study on citrus fruit analysis, indicating that different matrices can cause varying degrees of ion suppression for this compound.[6]

Table 2: Absolute and Corrected Recoveries of this compound

Sample Preparation MethodAnalyteAbsolute Recovery (%)Corrected Recovery with SIL-IS (%)
LLE-SPEPenilloic Acid50-7590-110
LLE-SPEPenillic Acid50-7590-110

This table illustrates the effectiveness of a combined Liquid-Liquid Extraction and Solid-Phase Extraction (LLE-SPE) method. While absolute recoveries are moderate due to matrix effects, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) allows for corrected recoveries close to 100%, ensuring accurate quantification.[2][6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction and Solid-Phase Extraction (LLE-SPE) for this compound from a Complex Matrix

This protocol is adapted from a validated method for the analysis of penicillin G and its metabolites, including this compound, in citrus fruits.[6]

1. Sample Homogenization and Initial Extraction:

  • Weigh 2 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., penilloic acid-D5).
  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile).
  • Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes.
  • Collect the supernatant.

2. Liquid-Liquid Extraction:

  • To the supernatant, add 10 mL of a non-polar solvent (e.g., hexane) for defatting.
  • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
  • Discard the upper hexane (B92381) layer.

3. Solid-Phase Extraction (SPE):

  • Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
  • Load the aqueous extract from the LLE step onto the SPE cartridge.
  • Wash the cartridge with 2 mL of phosphate (B84403) buffer to remove polar interferences.
  • Apply a slight vacuum to dry the SPE column.
  • Elute the this compound and other analytes with 3 mL of acetonitrile (B52724) into a clean tube.

4. Final Sample Preparation:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 800 µL of an appropriate buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer).
  • Filter the reconstituted sample through a 0.2 µm PVDF filter prior to LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This is a representative UHPLC-MS/MS method for the analysis of this compound.[6]

  • UHPLC System: ACQUITY UPLC I-Class System

  • Column: Acquity C18 column (150 mm × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2 mL/min (with changes during the gradient)

  • Gradient:

    • Start at 5% B

    • Ramp to 95% B over 10 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B and re-equilibrate

  • Mass Spectrometer: API 6500 Qtrap triple-quadrupole

  • Ionization Mode: Electrospray Ionization (ESI) in positive-ion mode

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation sample 1. Sample Homogenization & Internal Standard Spiking lle 2. Liquid-Liquid Extraction (Acetonitrile/Hexane) sample->lle Supernatant spe 3. Solid-Phase Extraction (Oasis HLB) lle->spe Aqueous Extract reconstitution 4. Evaporation & Reconstitution spe->reconstitution Eluate lcms 5. UHPLC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for sample preparation and analysis of this compound.

troubleshooting_ion_suppression start Low or Inconsistent This compound Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS (e.g., penilloic acid-D5) check_is->implement_is No check_sample_prep Review Sample Preparation Method check_is->check_sample_prep Yes end Improved Signal and Reproducibility implement_is->end ppt Protein Precipitation Only? check_sample_prep->ppt enhance_sample_prep Implement LLE and/or SPE ppt->enhance_sample_prep Yes check_chromatography Optimize Chromatographic Separation ppt->check_chromatography No enhance_sample_prep->end dilute_sample Consider Sample Dilution check_chromatography->dilute_sample dilute_sample->end

Caption: Troubleshooting decision tree for ion suppression issues.

References

Technical Support Center: Optimizing Penicilloic Acid-Protein Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of penicilloic acid to carrier proteins.

Frequently Asked Questions (FAQs)

Q1: Why is the molar ratio of this compound to carrier protein a critical parameter in conjugation?

The molar ratio of this compound to the carrier protein is a critical parameter as it directly influences the hapten density, which is the number of this compound molecules conjugated to each protein molecule.[1] An optimal hapten density is crucial for eliciting a strong and specific immune response.[1] While a higher ratio of hapten to protein can increase the strength and specificity of the immune response, an excessively high degree of substitution can sometimes adversely affect the specificity of the antibodies produced.[2] Therefore, it is essential to optimize this ratio to achieve a balance between immunogenicity and specificity.

Q2: What are the recommended starting molar ratios for this compound-protein conjugation?

For initial experiments, it is advisable to test a range of molar ratios to determine the optimal conditions for your specific carrier protein and experimental goals. A common starting point for hapten-carrier conjugation using EDC chemistry is a molar excess of the hapten.

Table 1: Recommended Starting Molar Ratios for this compound-Protein Conjugation

Carrier ProteinThis compound : Protein Molar Ratio (Initial Range)EDC : this compound Molar RatioNHS/sulfo-NHS : EDC Molar Ratio
BSA (Bovine Serum Albumin)20:1 to 100:11:1 to 2:11:1 to 1.2:1
KLH (Keyhole Limpet Hemocyanin)50:1 to 200:11:1 to 2:11:1 to 1.2:1
OVA (Ovalbumin)20:1 to 100:11:1 to 2:11:1 to 1.2:1

Q3: What is the optimal pH for the conjugation reaction?

The optimal pH for the conjugation of this compound to a carrier protein using the EDC/NHS chemistry is a two-step process. The activation of the carboxyl group on this compound with EDC is most efficient in a slightly acidic buffer, typically MES buffer at a pH of 4.5-6.0.[3] The subsequent reaction of the activated this compound with the primary amines on the carrier protein is more efficient at a slightly basic pH, typically between 7.2 and 8.0 in a buffer such as PBS.[4]

Q4: How can I prevent protein aggregation during and after the conjugation reaction?

Protein aggregation is a common issue that can lead to low yields of functional conjugates. To mitigate aggregation, consider the following:

  • Control the Molar Ratio: Avoid excessively high molar ratios of this compound to the protein, as over-conjugation can alter the protein's surface properties and lead to aggregation.

  • Optimize pH: Maintain the recommended pH ranges for the reaction to avoid exposing the protein to harsh conditions that could promote denaturation and aggregation.

  • Gentle Mixing: Avoid vigorous vortexing or stirring during the reaction and purification steps.

  • Solubility of this compound: Ensure that the this compound is fully dissolved in the reaction buffer before adding it to the protein solution. If solubility is an issue, a small amount of a water-miscible organic solvent like DMSO or DMF can be used, but the final concentration should be kept low (typically <10%) to avoid denaturing the protein.[5]

  • Storage Conditions: Store the final conjugate in a suitable buffer, often containing a cryoprotectant like glycerol (B35011) if frozen, and at an appropriate concentration to minimize aggregation.[6]

Q5: How can I determine the success and efficiency of the conjugation reaction?

Several methods can be used to confirm and quantify the conjugation of this compound to the carrier protein:

  • SDS-PAGE Analysis: Successful conjugation will result in an increase in the molecular weight of the carrier protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.

  • UV-Vis Spectrophotometry: If the hapten has a unique absorbance spectrum, the degree of conjugation can be estimated by measuring the absorbance of the conjugate at specific wavelengths.

  • MALDI-TOF Mass Spectrometry: This technique can be used to determine the exact mass of the conjugate, allowing for a precise calculation of the number of hapten molecules per protein.[7][8]

  • Fluorescence-based methods: The intrinsic tryptophan fluorescence of the protein can be used to quantify the hapten-protein conjugation density.[1]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound-Protein Conjugation

Problem Possible Cause Recommended Solution
Low or No Conjugate Formation Inactive EDC/NHS reagents due to hydrolysis.Store EDC and NHS desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare fresh solutions immediately before use.[9]
Suboptimal pH of reaction buffers.Verify the pH of your MES (4.5-6.0) and PBS (7.2-8.0) buffers.[3]
Presence of interfering substances in the protein solution (e.g., Tris, glycine, sodium azide).Perform buffer exchange into an appropriate conjugation buffer (e.g., MES or PBS) using dialysis or a desalting column prior to conjugation.
Insufficient molar ratio of reagents.Optimize the molar ratios of this compound, EDC, and NHS by testing a range of concentrations.
Protein Precipitation/ Aggregation Over-conjugation of the protein.Reduce the molar ratio of this compound to the carrier protein.
Harsh reaction conditions (e.g., extreme pH, vigorous mixing).Ensure gentle mixing and maintain the recommended pH throughout the procedure.
Low solubility of this compound.Ensure complete dissolution of this compound before adding it to the protein. Consider using a small amount of DMSO or DMF if necessary.[10]
High Background in Immunoassays Antibodies are generated against the linker, not the hapten.Use a different linker for the immunogen and the coating antigen in your immunoassay.
Non-specific binding.Optimize blocking and washing steps in your immunoassay protocol.
Inconsistent Results Variability in hapten density between batches.Standardize the conjugation protocol, including precise control of molar ratios, reaction times, and temperature. Characterize each batch of conjugate to ensure consistency.[7]
Degradation of this compound.This compound can be unstable in aqueous solutions. Prepare fresh solutions for each conjugation reaction.[11][12][13]

Experimental Protocols

Detailed Methodology for Two-Step EDC/NHS Conjugation of this compound to a Carrier Protein

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Carrier Protein (e.g., BSA, KLH)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting Columns

  • Reaction tubes

  • Stir plate and stir bars

Procedure:

Step 1: Preparation of Reagents

  • Prepare Activation Buffer and Coupling Buffer.

  • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[14]

  • Prepare a stock solution of this compound in the Activation Buffer. If solubility is an issue, a minimal amount of DMSO can be used to dissolve the this compound first, and then it can be diluted in the Activation Buffer.

  • Prepare a solution of the carrier protein in the Coupling Buffer at a concentration of 5-10 mg/mL.

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with the desired molar excess of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 1:2:2 molar ratio of this compound:EDC:Sulfo-NHS.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation to Carrier Protein

  • Immediately add the activated this compound solution to the carrier protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Purify the this compound-protein conjugate from unreacted small molecules and byproducts using a desalting column or dialysis. Equilibrate the column or dialysis membrane with a suitable storage buffer (e.g., PBS).

Step 6: Characterization of the Conjugate

  • Determine the protein concentration of the purified conjugate using a protein assay such as the BCA assay.

  • Analyze the conjugate by SDS-PAGE to confirm a shift in molecular weight.

  • Quantify the hapten density using MALDI-TOF mass spectrometry or other suitable methods.

Visualizations

experimental_workflow prep Reagent Preparation (this compound, Protein, Buffers) activation Activation of this compound (EDC/NHS, pH 4.5-6.0) prep->activation Add EDC/NHS conjugation Conjugation to Carrier Protein (pH 7.2-8.0) activation->conjugation Add to Protein quenching Quenching (Tris or Glycine) conjugation->quenching Stop Reaction purification Purification (Desalting/Dialysis) quenching->purification Remove Unreacted Components characterization Characterization (SDS-PAGE, MALDI-TOF) purification->characterization Analyze Conjugate

Caption: Experimental workflow for this compound-protein conjugation.

troubleshooting_workflow start Low Conjugation Efficiency? q_reagents Reagents Fresh & Stored Properly? start->q_reagents q_ph Correct pH for Activation & Conjugation? q_reagents->q_ph Yes sol_reagents Use Fresh Reagents q_reagents->sol_reagents No q_buffer Buffer Free of Interfering Amines? q_ph->q_buffer Yes sol_ph Verify and Adjust Buffer pH q_ph->sol_ph No q_ratio Molar Ratios Optimized? q_buffer->q_ratio Yes sol_buffer Perform Buffer Exchange q_buffer->sol_buffer No q_aggregation Protein Aggregation Observed? q_ratio->q_aggregation Yes sol_ratio Test a Range of Molar Ratios q_ratio->sol_ratio No sol_aggregation Reduce Molar Ratio / Gentle Mixing q_aggregation->sol_aggregation Yes success Improved Efficiency q_aggregation->success No sol_reagents->q_ph sol_ph->q_buffer sol_buffer->q_ratio sol_ratio->q_aggregation sol_aggregation->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Troubleshooting inconsistent results in penicilloic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during penicilloic acid assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of most this compound assays?

A1: The majority of this compound assays are based on the hydrolysis of the β-lactam ring in penicillin, which is catalyzed by β-lactamase enzymes. This reaction produces this compound. The quantification of this reaction can be achieved through various methods, including iodometric titration, spectrophotometry, and high-performance liquid chromatography (HPLC).

Q2: My assay results show high variability between replicates. What are the common causes?

A2: High variability can stem from several factors:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Temperature Fluctuations: Maintain a constant and optimal temperature throughout the assay, as enzyme activity is highly temperature-dependent.

  • Inconsistent Incubation Times: Use a calibrated timer for all incubation steps.

  • Reagent Instability: Prepare fresh reagents and standards for each assay, as their stability can affect results.

  • pH Variations: Ensure the buffer pH is accurate and stable, as minor shifts can significantly impact enzyme activity.

Q3: I am observing lower than expected or no this compound formation. What could be the issue?

A3: This could be due to:

  • Inactive Enzyme: The β-lactamase may have lost its activity due to improper storage or handling. Verify the enzyme's activity with a positive control.

  • Suboptimal pH or Temperature: The assay conditions may not be optimal for the specific β-lactamase being used. Refer to the enzyme's datasheet for recommended conditions.

  • Presence of Inhibitors: Your sample may contain inhibitors of β-lactamase.

  • Incorrect Substrate Concentration: Ensure the penicillin concentration is appropriate for the assay.

Q4: How do pH and temperature affect the stability of penicillin and this compound?

A4: Both pH and temperature significantly influence the stability of penicillin. Penicillin is most stable in the pH range of 6.5-7.5.[1] Under acidic (pH < 4) or alkaline (pH > 8) conditions, the degradation of penicillin is accelerated.[1][2][3] Higher temperatures also increase the rate of degradation.[1] For long-term storage of solutions, refrigeration (e.g., 4°C) is recommended to minimize degradation.[1][4]

Troubleshooting Guides

Iodometric Assay Issues

Problem: Inconsistent titration endpoints.

  • Possible Cause: Instability of the starch indicator.

  • Solution: Prepare fresh starch indicator solution for each set of experiments. Ensure the solution is not old or contaminated.

Problem: Fading or reappearing endpoint.

  • Possible Cause: Aerial oxidation of iodide.

  • Solution: Perform the titration in a flask with a stopper to minimize contact with air. Titrate promptly after adding the iodine solution.

Spectrophotometric Assay Issues

Problem: High background absorbance.

  • Possible Cause: Interference from sample components or turbidity.

  • Solution: Use a sample blank that contains all components except the enzyme or substrate to zero the spectrophotometer. If the sample is turbid, centrifuge or filter it before the assay. Common interfering substances include bilirubin (B190676) and lipids.[5]

Problem: Non-linear reaction rate.

  • Possible Cause: Substrate depletion or enzyme instability.

  • Solution: Ensure the substrate concentration is not limiting. If the reaction rate decreases over time, it may indicate enzyme instability under the assay conditions. Consider using a lower enzyme concentration or a more stable enzyme.

HPLC Assay Issues

Problem: Peak tailing for this compound.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol (B1196071) groups on the column.[6][7][8][9] This is common for basic compounds.[7][8]

  • Solution:

    • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically lower pH, around 2-3).[6]

    • Use an end-capped column or a column with a different stationary phase (e.g., polar-embedded).[10]

    • Add a competing base to the mobile phase.

Problem: Shifting retention times.

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column degradation.

  • Solution:

    • Prepare the mobile phase accurately and consistently.

    • Use a column oven to maintain a constant temperature.

    • Flush the column regularly and replace it if performance degrades.

Problem: Ghost peaks.

  • Possible Cause: Contamination in the sample, mobile phase, or carryover from previous injections.

  • Solution:

    • Ensure high purity of solvents and reagents.

    • Filter samples before injection.

    • Implement a robust needle wash protocol and inject a blank solvent run between samples.

Quantitative Data Summary

Table 1: Effect of pH on Penicillin G Degradation Rate at 100°C

pHReaction Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
40.1603Not specified
70.0039174.88
100.048512.62

Data adapted from a study on the hydrothermal treatment of penicillin. The degradation follows a pseudo-first-order model.[2]

Table 2: Effect of Temperature on Penicillin G Degradation at pH 7

Temperature (°C)Reaction Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
800.0010686.25
900.0012577.50
1000.0039174.88

Data adapted from the same study on hydrothermal treatment, showing that higher temperatures accelerate degradation.[2]

Table 3: Optimal Conditions for Beta-Lactamase from Neisseria gonorrhoeae

ParameterOptimal Value/Range
Temperature37°C
pH7.0 - 7.2

The enzyme is inactivated at temperatures above 60°C but remains active for months at low temperatures (4°C, -30°C, -70°C).[11]

Experimental Protocols

Iodometric Assay for Penicillin

This method is based on the USP <425> iodometric assay for antibiotics.[12][13]

Materials:

  • 1.0 N Sodium Hydroxide (NaOH)

  • 1.2 N Hydrochloric Acid (HCl)

  • 0.01 N Iodine VS (Volumetric Solution)

  • 0.01 N Sodium Thiosulfate (B1220275) VS

  • Starch Iodide Paste TS (Test Solution)

  • Appropriate solvent for the penicillin being tested

Procedure:

  • Standard and Sample Preparation: Accurately weigh and dissolve the penicillin standard and sample in the specified solvent to achieve the desired concentration.[12]

  • Inactivation: Pipette 2.0 mL of the standard and sample solutions into separate 125-mL glass-stoppered conical flasks. Add 2.0 mL of 1.0 N NaOH to each flask, swirl, and let stand for 15 minutes. This step hydrolyzes the penicillin to this compound.[12]

  • Acidification and Iodination: To each flask, add 2.0 mL of 1.2 N HCl, followed immediately by 10.0 mL of 0.01 N iodine VS. Stopper the flasks and let them stand for 15 minutes.

  • Titration: Titrate the excess iodine with 0.01 N sodium thiosulfate VS. As the endpoint is approached (the solution becomes pale yellow), add 1 drop of starch iodide paste TS and continue titrating until the blue color is discharged.[12]

  • Blank Determination: To a flask containing 2.0 mL of the standard solution, add 10.0 mL of 0.01 N iodine VS and immediately titrate with 0.01 N sodium thiosulfate VS as described above.[12]

  • Calculation: Calculate the potency of the penicillin sample based on the volumes of titrant consumed by the standard, sample, and blank.

Spectrophotometric Beta-Lactamase Activity Assay

This protocol is based on the use of nitrocefin (B1678963) as a chromogenic substrate.[14][15]

Materials:

  • Nitrocefin solution

  • Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Beta-Lactamase enzyme standard

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of a hydrolyzed nitrocefin standard in assay buffer to create a standard curve (e.g., 0 to 20 nmole/well).[15]

  • Sample Preparation: Prepare your samples containing beta-lactamase. If necessary, dilute them in assay buffer to ensure the activity falls within the range of the standard curve.

  • Assay Setup: Add 50 µL of each standard, sample, and a buffer blank to separate wells of the 96-well plate.

  • Reaction Initiation: Prepare a reaction mix containing nitrocefin in assay buffer. Add 50 µL of the reaction mix to each well containing the samples and blank.

  • Measurement: Immediately measure the absorbance at 490 nm in a microplate reader. For kinetic assays, take readings every minute for 30-60 minutes at room temperature, protected from light.[15]

  • Calculation: Subtract the blank reading from all measurements. Determine the rate of nitrocefin hydrolysis for your samples from the linear portion of the kinetic curve and quantify the beta-lactamase activity by comparing it to the standard curve.

HPLC Method for this compound Quantification

This is a general reverse-phase HPLC method. Specific conditions may need to be optimized for your particular instrument and sample matrix.

Materials:

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 3.7). A common starting ratio is 40:60 (v/v) acetonitrile to buffer.[16]

  • This compound standard

  • HPLC-grade solvents

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve (e.g., 1.0 to 200 µg/kg).[17]

  • Sample Preparation: Extract this compound from your sample matrix. This may involve protein precipitation (e.g., with acetonitrile) and/or solid-phase extraction.[17] The final sample should be dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm[16]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of this compound in your samples.

Visualizations

G cluster_workflow This compound Assay Workflow cluster_detection Detection Methods SamplePrep Sample Preparation (e.g., extraction, dilution) EnzymeReaction Enzymatic Reaction (Penicillin + Beta-Lactamase) SamplePrep->EnzymeReaction Add Sample Detection Detection Method EnzymeReaction->Detection Measure Product DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis Raw Data Iodometric Iodometric Titration Detection->Iodometric Spectro Spectrophotometry Detection->Spectro HPLC HPLC Detection->HPLC

Caption: General experimental workflow for a this compound assay.

G Start Inconsistent Results CheckPipetting Verify Pipette Calibration and Technique Start->CheckPipetting Replicates Vary? CheckTemp Ensure Constant Temperature CheckPipetting->CheckTemp Still Inconsistent ProblemSolved Problem Resolved CheckPipetting->ProblemSolved Consistent CheckReagents Prepare Fresh Reagents and Standards CheckTemp->CheckReagents Still Inconsistent CheckTemp->ProblemSolved Consistent CheckpH Verify Buffer pH CheckReagents->CheckpH Still Inconsistent CheckReagents->ProblemSolved Consistent CheckpH->ProblemSolved Consistent G Penicillin Penicillin (β-Lactam Ring Intact) PenicilloicAcid This compound (Hydrolyzed β-Lactam Ring) Penicillin->PenicilloicAcid Beta-Lactamase or High/Low pH, Heat OtherProducts Further Degradation Products (e.g., Penilloic Acid) PenicilloicAcid->OtherProducts Acidic Conditions

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Penicilloic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of penicilloic acid, a primary degradation product of penicillin, is critical for ensuring the safety and efficacy of penicillin-based pharmaceuticals. This guide provides a comprehensive comparison of the validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for this compound with alternative analytical techniques.

This compound is the major antigenic determinant in penicillin allergies, making its detection and quantification crucial in drug formulation and stability studies. The choice of analytical method can significantly impact the accuracy and reliability of these measurements. This guide offers an objective comparison of the well-established HPLC-MS/MS method with microbiological and colorimetric assays, supported by experimental data and detailed protocols in line with international regulatory guidelines.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound determination depends on various factors, including sensitivity, specificity, accuracy, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-MS/MS and its alternatives.

ParameterHPLC-MS/MSMicrobiological AssayColorimetric Method
Limit of Detection (LOD) 0.03 - 0.1 ng/mL[1][2]~1 µg/mL (for penicillic acid)[3]Not explicitly found for this compound
Limit of Quantification (LOQ) 0.1 - 0.3 µg/kg[4]Not explicitly found for this compoundNot explicitly found for this compound
Accuracy (% Recovery) 80.0% - 110.0%[1]Comparable to TLC[3]Not explicitly found
Precision (% RSD) ≤ 7.06%[1]Not explicitly foundNot explicitly found
Linearity (R²) > 0.999[1]Linear relationship observed[3]Not explicitly found
Specificity HighLow to ModerateModerate
Analysis Time RapidSlow (15-17 hours incubation)[3]Rapid
Cost & Complexity HighLowLow

Note: Quantitative validation data for microbiological and colorimetric assays specifically for this compound is limited in the reviewed literature. The data for the microbiological assay is for the related compound, penicillic acid.

Experimental Workflow for HPLC-MS/MS Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC-MS/MS method for this compound, adhering to regulatory guidelines.

HPLC-MS/MS Method Validation Workflow start Start: Method Development method_dev Define Analyte & Internal Standard Optimize Chromatography & Mass Spectrometry start->method_dev protocol Develop Validation Protocol (Based on ICH Q2(R1) & FDA Guidelines) method_dev->protocol validation_params Perform Validation Experiments protocol->validation_params specificity Specificity & Selectivity (Interference from matrix & related compounds) validation_params->specificity linearity Linearity & Range (Calibration curve with at least 5 concentrations) validation_params->linearity accuracy Accuracy (% Recovery at different concentrations) validation_params->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) validation_params->precision lod_loq LOD & LOQ (Signal-to-noise ratio or standard deviation of response) validation_params->lod_loq stability Stability (Freeze-thaw, short-term, long-term, stock solution) validation_params->stability data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis stability->data_analysis report Prepare Validation Report (Summarize results and conclusions) data_analysis->report end End: Method Validated report->end

HPLC-MS/MS method validation workflow.

Detailed Experimental Protocols

The validation of an analytical method must be performed according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7][8][9][10][11] The following protocol outlines the key experiments for validating an HPLC-MS/MS method for this compound.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze blank matrix samples (e.g., plasma, formulation buffer) from at least six different sources to assess for interfering peaks at the retention time of this compound and the internal standard.

    • Analyze samples spiked with this compound and potential interfering substances (e.g., penicillin G, other related penicillins, and their degradation products).

    • Compare the chromatograms of the blank, spiked, and standard solutions to ensure no significant interference at the retention time of the analyte and internal standard.

Linearity and Range
  • Objective: To establish the range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of this compound.

    • Analyze each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.99.[1]

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC sample.

    • Calculate the percent recovery at each concentration level. The mean recovery should be within 85-115% of the nominal value (or 80-120% at the LLOQ).

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicates (n≥5) in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze the low, medium, and high QC samples on at least three different days with different analysts and/or equipment.

    • Calculate the relative standard deviation (RSD) for each concentration level. The RSD should not exceed 15% (20% at the LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Procedure:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by calculating the standard deviation of the response of multiple blank samples.

    • LOQ: The lowest concentration on the calibration curve that can be quantitatively determined with an acceptable level of accuracy (e.g., within 20% of the nominal value) and precision (e.g., RSD ≤ 20%).

Stability
  • Objective: To evaluate the stability of this compound in the biological matrix under different storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for a period equal to or longer than the study duration.

    • Stock Solution Stability: Evaluate the stability of the stock solutions of this compound and the internal standard at their storage temperature.

Conclusion

The validation of an analytical method is paramount for ensuring the reliability of data in drug development and research. For the quantification of this compound, HPLC-MS/MS stands out as a highly sensitive, specific, and accurate method, as demonstrated by extensive validation data. While alternative methods like microbiological and colorimetric assays offer advantages in terms of cost and simplicity, their application for quantitative analysis is limited by lower sensitivity, specificity, and a lack of comprehensive validation data specifically for this compound. For rigorous quantitative analysis in regulated environments, a fully validated HPLC-MS/MS method is the recommended approach.

References

A Comparative Analysis of Penicilloic Acid and Penilloic Acid: Key Degradation Products of Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of penicilloic acid and penilloic acid, two critical degradation products of penicillin. Understanding the distinct physicochemical properties, formation pathways, and immunological activities of these molecules is paramount for research into penicillin hypersensitivity, the development of improved diagnostic tools, and the formulation of more stable penicillin-based therapeutics. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes complex pathways to facilitate a deeper understanding of these compounds.

Chemical Structure and Formation

This compound and penilloic acid are both metabolites of penicillin, arising from the degradation of the core β-lactam structure. However, their formation pathways and resulting chemical structures differ significantly.

This compound is formed through the hydrolytic cleavage of the amide bond within the β-lactam ring of penicillin.[1][2][3] This reaction can be catalyzed by β-lactamase enzymes produced by various bacteria, or it can occur spontaneously, particularly in aqueous solutions.[3][4] The opening of the β-lactam ring results in the formation of a dicarboxylic acid derivative.

Penilloic Acid , on the other hand, is a decarboxylation product of this compound. This transformation occurs under acidic conditions, leading to the loss of a carboxyl group and a structural rearrangement.

Diagram: Penicillin Degradation Pathways

The following diagram illustrates the primary degradation pathways of penicillin, leading to the formation of this compound and subsequently penilloic acid, among other products.

Penicillin_Degradation Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid β-lactamase or hydrolysis Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation (acidic conditions) Other_Products Other Degradation Products Penicilloic_Acid->Other_Products

Caption: Formation of penicilloic and penilloic acid from penicillin.

Physicochemical Properties

PropertyThis compoundPenilloic AcidReference
Molecular Formula C₉H₁₄N₂O₅S (for the core structure)C₈H₁₄N₂O₃S (for the core structure)[3]
Molecular Weight ~262.28 g/mol (for the core structure)~218.29 g/mol (for the core structure)[3]
Formation pH Neutral to alkalineAcidic[5]
Key Structural Feature Contains two carboxylic acid groupsContains one carboxylic acid group

Note: The exact molecular formula and weight can vary depending on the side chain (R-group) of the parent penicillin.

Further research is warranted to fully characterize and compare the solubility, pKa, and stability profiles of these two compounds under various physiological and pharmaceutical formulation conditions.

Immunological Reactivity and Biological Significance

The most significant distinction between this compound and penilloic acid lies in their roles in mediating penicillin hypersensitivity reactions.

This compound: The Major Antigenic Determinant in IgE-Mediated Allergy

This compound is widely recognized as the major antigenic determinant in immediate, IgE-mediated penicillin allergies.[2][6] Upon its formation in the body, the reactive this compound can covalently bind to host proteins, forming a hapten-carrier conjugate.[7] This complex is then recognized by the immune system, leading to the production of penicillin-specific IgE antibodies in sensitized individuals. Subsequent exposure to penicillin results in the cross-linking of these IgE antibodies on the surface of mast cells and basophils, triggering the release of histamine (B1213489) and other inflammatory mediators, which manifest as allergic symptoms ranging from urticaria to life-threatening anaphylaxis.

Experimental evidence suggests that penicilloic acids are significantly more reactive with anti-benzylpenicilloyl antibodies than their corresponding penilloic acids. In one study, penicilloic acids were found to be, on average, 11 times more reactive on a molar basis in a hemagglutination inhibition assay.[8]

Penilloic Acid: A Key Player in Non-IgE-Mediated Hypersensitivity

Recent research has highlighted the crucial role of penilloic acid in non-IgE-mediated, immediate hypersensitivity reactions to penicillin.[9] These reactions are not dependent on prior sensitization and the presence of specific IgE antibodies. Instead, penilloic acid appears to directly induce vascular hyperpermeability and inflammation.[9]

The underlying mechanism involves the activation of the RhoA/ROCK signaling pathway.[9] Molecular docking studies have shown that penilloic acid has a significantly higher binding affinity for the active GTP-bound form of RhoA compared to this compound and other penicillin degradation products.[9]

ParameterThis compoundPenilloic AcidReference
Hypersensitivity Type Primarily IgE-mediated (Type I)Non-IgE-mediated[2][9]
Mechanism of Action Acts as a hapten, forming immunogenic protein conjugatesDirectly induces vascular permeability via RhoA/ROCK activation[7][9]
Reactivity with Anti-benzylpenicilloyl Antibodies High (approx. 11-fold higher than penilloic acid)Low[8]
Molecular Docking Score with RhoA-GTPγS (kcal/mol) -4.7-7.0[9]

Diagram: Penilloic Acid-Induced Vascular Permeability

This diagram illustrates the signaling pathway initiated by penilloic acid, leading to increased vascular permeability.

Penilloic_Acid_Pathway cluster_cell Endothelial Cell RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP Penilloic Acid ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actin Actin Cytoskeleton Rearrangement pMLC->Actin Permeability Increased Vascular Permeability Actin->Permeability Penilloic_Acid Penilloic Acid Penilloic_Acid->RhoA_GDP

Caption: RhoA/ROCK signaling pathway activated by penilloic acid.

Experimental Protocols

Quantification of this compound and Penilloic Acid by HPLC-MS/MS

This method allows for the sensitive and specific quantification of penicilloic and penilloic acids in various biological matrices.

A. Sample Preparation (Example: Milk Products) [7]

  • Extraction: Extract the sample with water using sonication.

  • Protein Precipitation: Precipitate proteins by adding acetonitrile (B52724).

  • Degreasing: Remove lipids by liquid-liquid extraction with n-hexane.

  • Concentration: Concentrate the purified solution under a stream of nitrogen.

  • Reconstitution: Dissolve the residue in an acetonitrile-water mixture (e.g., 10:90, v/v).

  • Filtration: Clean the final solution using a 0.22 µm filter.

B. HPLC-MS/MS Analysis [7][10]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium (B1175870) acetate, is employed.

    • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte.

    • Quantification: Use external standards or isotopically labeled internal standards for accurate quantification.

Diagram: HPLC-MS/MS Workflow

The following workflow outlines the key steps in the HPLC-MS/MS analysis of penicilloic and penilloic acids.

HPLC_MSMS_Workflow Sample_Prep Sample Preparation (Extraction, Cleanup) HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Caption: Workflow for HPLC-MS/MS analysis.

In Vivo Vascular Permeability Assessment (Miles Assay)

The Miles assay is a widely used method to assess changes in vascular permeability in vivo.[11][12][13][14][15]

A. Procedure

  • Animal Model: The assay is typically performed in mice.

  • Dye Injection: Inject Evans blue dye (which binds to serum albumin) intravenously (e.g., via the tail vein).

  • Circulation: Allow the dye to circulate for a defined period (e.g., 30 minutes).

  • Intradermal Injection: Intradermally inject the test substances (e.g., penilloic acid, histamine as a positive control) and a vehicle control (e.g., saline) into the dorsal skin of the mouse.

  • Incubation: Allow time for vascular leakage to occur (e.g., 20-30 minutes).

  • Euthanasia and Skin Excision: Euthanize the animal and excise the skin at the injection sites.

  • Dye Extraction: Incubate the skin samples in a solvent (e.g., formamide) to extract the extravasated Evans blue dye.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (typically at ~620 nm). The amount of dye is proportional to the degree of vascular permeability.

Conclusion

This compound and penilloic acid, while both degradation products of penicillin, exhibit distinct chemical properties and play fundamentally different roles in mediating hypersensitivity reactions. This compound is the primary culprit in IgE-mediated allergies, acting as a hapten to trigger a classic allergic cascade. In contrast, penilloic acid has emerged as a key mediator of non-IgE-dependent hypersensitivity, directly inducing vascular permeability through the activation of the RhoA/ROCK signaling pathway.

This comparative analysis underscores the importance of considering the full spectrum of penicillin degradation products in both clinical and research settings. A thorough understanding of their individual contributions to adverse drug reactions is essential for the development of safer and more effective antibiotic therapies and for the design of accurate diagnostic tests to distinguish between different types of penicillin hypersensitivity. Further research focusing on a direct comparison of their physicochemical properties will provide valuable insights for formulation scientists aiming to improve the stability of penicillin-based drugs.

References

Antibody Cross-Reactivity: A Comparative Analysis of Penicilloic Acid and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-reactivity of antibodies between a parent drug and its metabolites is a critical factor in drug hypersensitivity reactions. In the case of penicillin antibiotics, the formation of penicilloic acid, the major metabolite, is a key event in the development of allergic responses. This guide provides a comparative analysis of antibody cross-reactivity between ampicillin (B1664943) and its corresponding this compound, supported by experimental data and detailed protocols.

Quantitative Data on Antibody Cross-Reactivity

The interaction between anti-penicillin antibodies and both the parent drug and its metabolites has been investigated using various immunoassays. The following tables summarize key quantitative findings from these studies.

AnalyteAntibody TypeAssay MethodKey FindingReference
Penicilloic AcidsRabbit anti-benzylpenicilloylHemagglutination InhibitionOn a molar basis, penicilloic acids were, on average, 11 times more reactive than the corresponding penilloic acids.[1]Munro, A. C., et al. (1978)
AmpicillinMonoclonal (Abp4)ELISA InhibitionShowed broad cross-reaction with several β-lactams, suggesting recognition of the core thiazolidine (B150603) ring.[2]Harada, T., et al. (1995)
AmpicillinMonoclonal (Abp7)ELISA InhibitionReacted only with ampicillin and cephalexin, which share the same acyl side chain, indicating side-chain specificity.[2]Harada, T., et al. (1995)
Commercial ELISA Kit for AmpicillinCross-Reactivity (%)
Ampicillin100%
Penicillin180%
Amoxicillin1200%
Nafcillin27%
Oxacillin80%
Cloxacillin70%
Dicloxacillin130%
Azlocillin165%
Methicillin58%
Cefalexin2%
(Data from a representative commercial competitive ELISA kit for ampicillin)[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are protocols for two common immunoassays used for this purpose.

Competitive Inhibition ELISA Protocol

This protocol is designed to determine the cross-reactivity of anti-ampicillin antibodies with this compound.

Materials:

  • 96-well microtiter plate pre-coated with ampicillin-protein conjugate

  • Anti-ampicillin antibody

  • Ampicillin standards

  • Ampicillin this compound

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of ampicillin standards in assay buffer.

    • Prepare a serial dilution of ampicillin this compound in assay buffer.

  • Competitive Binding:

    • Add 50 µL of either standard, sample (this compound), or blank to the appropriate wells of the pre-coated microtiter plate.

    • Add 50 µL of the anti-ampicillin antibody solution to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 3-5 times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of HRP-conjugated secondary antibody to each well.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Repeat the washing step.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus ampicillin concentration.

    • Determine the concentration of ampicillin this compound that gives 50% inhibition (IC50) and compare it to the IC50 of ampicillin to calculate the percent cross-reactivity.

Hemagglutination Inhibition Assay Protocol

This method assesses the ability of ampicillin and this compound to inhibit the agglutination of red blood cells sensitized with a penicillin-protein conjugate.

Materials:

  • Red blood cells (RBCs)

  • Penicillin-protein conjugate for sensitizing RBCs

  • Anti-penicillin serum

  • Ampicillin

  • Ampicillin this compound

  • Phosphate-buffered saline (PBS)

  • 96-well V-bottom microtiter plate

Procedure:

  • RBC Sensitization:

    • Wash RBCs with PBS.

    • Incubate the RBCs with the penicillin-protein conjugate to sensitize them.

    • Wash the sensitized RBCs to remove excess conjugate.

  • Assay Procedure:

    • Prepare serial dilutions of ampicillin and ampicillin this compound in PBS in the wells of the microtiter plate.

    • Add a fixed, predetermined amount of anti-penicillin serum to each well.

    • Incubate for 30 minutes at room temperature to allow for antigen-antibody interaction.

    • Add the sensitized RBCs to each well.

    • Gently mix and incubate at room temperature until a cell button forms in the control wells (approximately 1-2 hours).

  • Data Interpretation:

    • Positive reaction (no inhibition): A mat of agglutinated RBCs at the bottom of the well.

    • Negative reaction (inhibition): A tight button of non-agglutinated RBCs at the bottom of the well.

    • The inhibition titer is the highest dilution of the inhibitor (ampicillin or this compound) that completely prevents hemagglutination. The relative reactivity can be compared based on these titers.

Visualizing the Mechanisms

Experimental Workflow: Competitive Inhibition ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Ampicillin Standards Plate Pre-coated Plate Standards->Plate Sample This compound Sample Sample->Plate Add_Ab Add Anti-Ampicillin Ab Plate->Add_Ab Incubate1 Incubate Add_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Secondary Add HRP-Secondary Ab Wash1->Add_Secondary Incubate2 Incubate Add_Secondary->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Stop Add Stop Solution Add_Substrate->Stop Read Read Absorbance (450 nm) Stop->Read Analyze Calculate % Cross-Reactivity Read->Analyze

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

IgE-Mediated Hypersensitivity Pathway

IgE_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Ampicillin Ampicillin -> this compound Hapten Hapten-Protein Conjugate Ampicillin->Hapten APC Antigen Presenting Cell (APC) Hapten->APC uptake TH2 T Helper 2 Cell APC->TH2 presentation B_Cell B Cell TH2->B_Cell activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE IgE Antibodies Plasma_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell binds to FcεRI Crosslinking Antigen Cross-links Bound IgE Degranulation Mast Cell Degranulation Crosslinking->Degranulation Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms Hapten2 Hapten-Protein (on re-exposure) Hapten2->Crosslinking

Caption: Simplified signaling in IgE-mediated penicillin hypersensitivity.

T-Cell Mediated Hypersensitivity Models

TCell_Models cluster_hapten Hapten Model cluster_pi p-i Model (Pharmacological Interaction) cluster_altered Altered Peptide Model Hapten Drug covalently binds to self-peptide APC_Hapten APC processes and presents haptenated peptide via MHC Hapten->APC_Hapten TCell_Hapten T-Cell Activation APC_Hapten->TCell_Hapten PI Drug binds non-covalently to MHC or TCR TCell_PI T-Cell Activation PI->TCell_PI Altered Drug binds to MHC, altering peptide binding cleft NewPeptide Presentation of novel self-peptides Altered->NewPeptide TCell_Altered T-Cell Activation NewPeptide->TCell_Altered

Caption: Models of T-cell activation in delayed drug hypersensitivity.

References

A Head-to-Head Battle: ELISA vs. LC-MS/MS for the Detection of Penicilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of penicilloic acid, a primary degradation product of penicillin, is critical for various applications, including allergy testing, drug stability studies, and food safety monitoring. Two powerful analytical techniques, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are often employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your research needs.

This compound is the main antigenic determinant responsible for penicillin allergies. Its detection is crucial to avoid severe allergic reactions in sensitized individuals. Both ELISA and LC-MS/MS offer distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.

Quantitative Performance at a Glance

The selection of an analytical method often hinges on its quantitative performance characteristics. The following table summarizes the key metrics for both ELISA and LC-MS/MS in the context of this compound detection.

Performance MetricELISA (for Benzylthis compound)LC-MS/MS
Principle Antigen-antibody bindingPhysicochemical separation and mass-to-charge ratio
Limit of Detection (LOD) 0.030 ± 0.002 µg/L[1][2]0.1 ng/g to 2.0 ng/mL
Limit of Quantification (LOQ) Not explicitly stated, but assay range is implied0.5 ng/mL to 5.0 ng/mL
Sensitivity (IC50) 0.32 ± 0.01 µg/L[1][2]High, capable of detecting trace levels
Specificity Can be highly specific to the target hapten, but potential for cross-reactivity with structurally similar molecules exists.Very high, based on chromatographic retention time and specific mass transitions.
Accuracy (Recovery) 72.75–93.25%[1][2]Typically 80-120%
Precision (RSD/CV) Intra-assay and inter-assay CVs are generally <15% for commercial kits.[3]Typically <15%
Throughput High (96-well plate format)Lower, sequential sample analysis
Cost per Sample LowerHigher
Expertise Required ModerateHigh

Experimental Methodologies: A Detailed Look

Understanding the experimental protocols is essential for appreciating the practical differences between the two techniques.

This compound Detection via Competitive ELISA

The Enzyme-Linked Immunosorbent Assay for this compound is typically a competitive immunoassay. In this format, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies coated on a microplate. The signal generated is inversely proportional to the amount of this compound in the sample.

A representative protocol for a direct competitive ELISA for benzylthis compound (BPA) is as follows: [1][2]

  • Sample Preparation: Milk samples are centrifuged and diluted to eliminate matrix effects.

  • Coating: Microtiter plates are coated with anti-BPA antibodies.

  • Competitive Reaction: A known amount of BPA-horseradish peroxidase (HRP) conjugate is added to the wells along with the prepared samples or standards. The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colorimetric signal.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding an acid.

  • Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the standards. The concentration of BPA in the samples is then interpolated from this curve.

This compound Detection via LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.

A typical LC-MS/MS workflow for the analysis of this compound involves:

  • Sample Preparation: This is a critical step and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the sample matrix. For instance, a common method for blood samples involves deproteinization with acetonitrile (B52724).

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The this compound is separated from other components in the sample on a C18 column using a mobile phase gradient, typically consisting of acetonitrile and water with a modifier like formic acid.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which ionizes the this compound molecules.

  • Mass Analysis: The ionized molecules are then transferred to the mass analyzer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to this compound is selected in the first quadrupole.

  • Fragmentation: The selected precursor ion is fragmented in the collision cell (second quadrupole).

  • Detection: Specific product ions generated from the fragmentation are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.

  • Data Analysis: The analyte is identified based on its retention time and the specific precursor-product ion transitions. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of a this compound standard.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Sample (e.g., Milk) Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution Centrifuge->Dilute Plate Antibody-Coated Plate Add_Reagents Add Sample/Standard & HRP-Conjugate Plate->Add_Reagents Incubate Incubation (Competitive Binding) Add_Reagents->Incubate Wash1 Wash Incubate->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubation (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate Calculate Concentration Standard_Curve->Calculate

ELISA Workflow for this compound Detection

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis Sample Sample (e.g., Blood, Urine) Extraction Extraction (e.g., Protein Precipitation, SPE) Sample->Extraction Inject Inject into LC System Extraction->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Select_Precursor Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment Fragmentation (Q2) Select_Precursor->Fragment Detect_Product Detect Product Ions (Q3) Fragment->Detect_Product Identify Identify by Retention Time & Mass Transitions Detect_Product->Identify Quantify Quantify using Calibration Curve Identify->Quantify

LC-MS/MS Workflow for this compound Detection

Logical Comparison of Key Attributes

The choice between ELISA and LC-MS/MS often involves a trade-off between various factors. The following diagram illustrates the logical relationship between these attributes for the two methods.

Comparison cluster_elisa ELISA cluster_lcms LC-MS/MS ELISA_Node ELISA E_High_Throughput High Throughput ELISA_Node->E_High_Throughput leads to E_Lower_Cost Lower Cost ELISA_Node->E_Lower_Cost is E_Simpler_Workflow Simpler Workflow ELISA_Node->E_Simpler_Workflow has a E_Moderate_Sensitivity Moderate Sensitivity ELISA_Node->E_Moderate_Sensitivity offers E_Potential_CrossReactivity Potential Cross-Reactivity ELISA_Node->E_Potential_CrossReactivity has LCMS_Node LC-MS/MS L_High_Specificity High Specificity LCMS_Node->L_High_Specificity provides L_High_Sensitivity High Sensitivity LCMS_Node->L_High_Sensitivity provides L_Lower_Throughput Lower Throughput LCMS_Node->L_Lower_Throughput results in L_Higher_Cost Higher Cost LCMS_Node->L_Higher_Cost is L_Complex_Workflow Complex Workflow LCMS_Node->L_Complex_Workflow requires a Application Application Requirements Application->ELISA_Node Screening large sample numbers Application->LCMS_Node Confirmatory analysis, low-level detection

Key Attribute Comparison: ELISA vs. LC-MS/MS

Conclusion: Making the Right Choice

Both ELISA and LC-MS/MS are valuable tools for the detection of this compound, each with its own set of strengths and weaknesses.

ELISA is a cost-effective and high-throughput method, making it well-suited for screening large numbers of samples. The development of specific antibodies has led to assays with good sensitivity and specificity for this compound.[1][2] However, the potential for cross-reactivity with other penicillin metabolites or structurally similar compounds should be considered and validated for each specific application.

LC-MS/MS , on the other hand, is considered the gold standard for confirmatory analysis due to its exceptional specificity and sensitivity.[4] The ability to unequivocally identify and quantify this compound based on its unique mass-to-charge ratio and fragmentation pattern makes it an incredibly powerful tool, particularly for regulatory purposes and research requiring high accuracy and precision at trace levels. The trade-offs are the higher cost, lower throughput, and the need for more specialized equipment and expertise.

Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific requirements of the study. For large-scale screening, an ELISA may be the more practical initial step, with positive results being confirmed by the more definitive LC-MS/MS method. For applications demanding the highest level of confidence and accuracy from the outset, LC-MS/MS is the preferred approach.

References

A Guide to Inter-Laboratory Comparison of Penicilloic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the measurement of penicilloic acid, a primary degradation product of penicillin antibiotics. Understanding the performance of different analytical techniques is crucial for accurate quantification in various matrices, ensuring data reliability and comparability across different laboratories. This document summarizes key performance data from various studies and outlines the experimental protocols for the most common methods.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound measurement depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. Other methods, including colorimetric assays and biosensors, offer alternative approaches. The following tables summarize the performance characteristics of these methods as reported in the literature.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the quantification of this compound in complex matrices such as milk and citrus fruits.[1][2][3][4][5]

MatrixAnalyte(s)Linearity Range (µg/kg or ng/g)Limit of Detection (LOD) (µg/kg or ng/g)Recoveries (%)Relative Standard Deviation (RSD) (%)Reference
Milk Products7 Penicillins and their Penicilloic Acids1.0 - 2000.03 - 0.1580.0 - 110.0≤ 7.06[1]
Citrus FruitPenicillin G, Penillic Acid, Penilloic Acid0.1 - 10 (ng/g)0.150 - 75 (Absolute)Not Reported[3][5]
Citrus FruitPenicillin G, Penillic Acid, Penilloic Acid0.1 - 10 (ng/g)0.1 (Penilloic Acid)90 - 110 (Corrected)Not Reported[4]
Colorimetric and Other Methods

Colorimetric and biosensor-based methods provide alternative approaches for the detection of this compound.[6][7][8]

Method TypePrincipleSensitivity/Detection LimitKey FeaturesReference
ColorimetricPeroxidase-chromophore decolorizationNot explicitly quantified in the provided textSpecific for penicilloic acids over penicillins.[6][6]
SpectrophotometricReduction of Cu(II) and detection of Cu(I) with neocuproine5.6 - 56 µMCan determine penicilloates in the presence of the parent penicillin.[8][8]
Enzymatic BiosensorPenicillinase-catalyzed hydrolysis and amperometric monitoring of H+10⁻¹³ M (for penicillin)High sensitivity and specificity.[7][7]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results between laboratories. Below are generalized methodologies for the most common techniques cited in the literature for this compound measurement.

HPLC-MS/MS Method for Milk Products[1]
  • Sample Extraction:

    • Extract the sample with water using a supersonic instrument.

    • Precipitate proteins with acetonitrile.

    • Degrease the sample by liquid-liquid extraction with n-hexane.

  • Sample Preparation:

    • Concentrate the purified solution using nitrogen.

    • Dissolve the residue in an acetonitrile-water mixture (10:90, v/v).

    • Clean the solution by passing it through a 0.22 µm millipore filter.

  • Chromatographic and Mass Spectrometric Analysis:

    • Perform analysis using an HPLC system coupled to a tandem mass spectrometer.

    • Utilize electrospray ionization (ESI) in positive mode.

    • Employ multiple reaction monitoring (MRM) for identification.

    • Quantify using external standards.

UHPLC-MS/MS Method for Citrus Fruits[2][3][4][5]
  • Sample Extraction:

    • Homogenize frozen fruit samples into a fine powder.

    • Weigh 2 g of the sample and stabilize it with 4 mL of phosphate (B84403) buffer (PBS).

    • Spike samples with standards as required.

    • Shake the mixture for 10 minutes.

    • Add 4 mL of hexane (B92381) and shake for an additional 10 minutes.

    • Centrifuge the samples and remove the hexane layer.

  • Sample Preparation:

    • Filter the aqueous layer using an Amicon Ultra 50000 Mw membrane filtration device.

    • Load the filtrate onto a solid-phase extraction (SPE) column (e.g., HLB, 6-cc, 200-mg).

  • UHPLC-MS/MS Analysis:

    • Analyze the extracted sample using a UHPLC system coupled to a tandem mass spectrometer.

Colorimetric Method[6]
  • Reagent Preparation:

    • Prepare peroxidase-chromophores by oxidizing chromogenic substrates (e.g., TMP, DMP, TMB) using a horseradish peroxidase/hydrogen peroxide system.

    • Stabilize the resulting chromophore by adding catalase.

  • Decolorization Reaction:

    • Incubate aliquots of an indicator solution (containing the peroxidase-chromophore and a decolorization enhancer like a mercury-containing compound) with a buffer as a blank and with the sample containing this compound.

  • Measurement:

    • Determine the decolorization of the chromophore qualitatively by comparing the color intensity of the blank and the test sample, or quantitatively by measuring the difference in absorbance with a colorimeter. The optimal reaction time is approximately 2 to 10 minutes at 20°C.

Visualizing the Workflow and Degradation Pathway

To facilitate a clearer understanding of the processes involved in this compound analysis and its formation, the following diagrams illustrate a typical experimental workflow and the degradation pathway of penicillin G.

G cluster_workflow Experimental Workflow for this compound Analysis SampleCollection Sample Collection (e.g., Milk, Citrus Fruit) SamplePrep Sample Preparation (Homogenization, Extraction) SampleCollection->SamplePrep Homogenize Purification Purification & Cleanup (LLE, SPE) SamplePrep->Purification Extract & Defat Analysis Instrumental Analysis (e.g., HPLC-MS/MS) Purification->Analysis Inject DataProcessing Data Processing & Quantitation Analysis->DataProcessing Acquire Data

Caption: A generalized experimental workflow for the analysis of this compound.

G cluster_degradation Penicillin G Degradation Pathway PenG Penicillin G PenicilloicAcid This compound PenG->PenicilloicAcid Hydrolysis of β-lactam ring PenillicAcid Penillic Acid PenG->PenillicAcid Rearrangement PenilloicAcid Penilloic Acid PenicilloicAcid->PenilloicAcid Further degradation (acidic conditions) Penilloaldehyde Penilloaldehyde PenicilloicAcid->Penilloaldehyde Further degradation (acidic conditions)

Caption: Major degradation pathways of Penicillin G leading to this compound.[9][10]

References

Penicilloic Acid vs. Other Penicillin Metabolites in Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of drug metabolites is paramount in developing safer therapeutics. Penicillin, a widely used class of antibiotics, is a classic example where its degradation products, rather than the parent drug itself, are the primary elicitors of hypersensitivity reactions. This guide provides an objective comparison of the immunogenicity of penicilloic acid and other penicillin metabolites, supported by experimental data and detailed methodologies.

Introduction to Penicillin Metabolism and Immunogenicity

Penicillin's core structure, the β-lactam ring, is inherently unstable and susceptible to cleavage, leading to the formation of various metabolites. These metabolites can act as haptens, small molecules that, when covalently bound to endogenous proteins, form immunogenic conjugates.[1] The immune system then recognizes these modified proteins as foreign, initiating an allergic response.

The primary metabolites of penicillin are categorized into major and minor determinants. The major determinant is the penicilloyl group, which is formed when the β-lactam ring opens and forms an amide linkage with a protein, most commonly with the ε-amino group of lysine (B10760008) residues. This compound is the stable hydrolysis product of penicillin and is the principal hapten in the major determinant pathway.[2][3] The minor determinants are a heterogeneous group of metabolites that include penilloic acid, penicillenic acid, and the native penicillin molecule itself.[1][4] While less abundant, the minor determinants are often implicated in more severe, immediate hypersensitivity reactions like anaphylaxis.[5]

Comparative Immunogenicity of Penicillin Metabolites

The immunogenic potential of penicillin metabolites can be assessed through various in vitro and in vivo methods. Key parameters include the ability to induce lymphocyte proliferation and the reactivity with antibodies from sensitized individuals.

Quantitative Data on Immunogenicity
MetaboliteAssay TypeKey FindingsReference
This compound vs. Penilloic Acid Hemagglutination InhibitionPenicilloic acids were, on average, 11 times more reactive on a molar basis than the corresponding penilloic acids.[6][7]
Penilloic Acid vs. This compound & other metabolites In vivo mouse model (non-IgE mediated)Penilloic acid was identified as the primary metabolite inducing increased vascular permeability and non-allergic hypersensitivity reactions. This compound and other tested metabolites did not show a similar effect.[8][9]
Penicillin G (parent drug) Lymphocyte Transformation Test (LTT)In patients with penicillin allergy, stimulation with penicillin G resulted in Stimulation Indices (SIs) ranging from 0.8 to 22. An optimal concentration for stimulation was found to be 1,000 IU/mL.[10]
Ampicillin (parent drug) Lymphocyte Transformation Test (LTT)In patients with ampicillin-associated exanthems, the standard LTT had a diagnostic sensitivity of 54.5% and a specificity of 92.3%. A modified LTT showed a sensitivity of 72.7% and a specificity of 76.9%.[11]

Signaling Pathways in Penicillin Hypersensitivity

The immune response to penicillin metabolites can be broadly divided into immediate (Type I) and delayed (Type IV) hypersensitivity reactions, mediated by different arms of the immune system.

IgE-Mediated (Type I) Hypersensitivity

This immediate reaction is responsible for urticaria, angioedema, and anaphylaxis. It is triggered when a penicillin-protein conjugate cross-links IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells and basophils. This cross-linking initiates a signaling cascade leading to the release of pre-formed inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Penicillin-Protein_Conjugate Penicillin-Protein Conjugate IgE IgE Penicillin-Protein_Conjugate->IgE Cross-links FceRI FcεRI IgE->FceRI Binds to Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT_SLP76_Complex LAT/SLP-76 Complex Syk->LAT_SLP76_Complex Activates PLC PLC LAT_SLP76_Complex->PLC PI3K PI3K LAT_SLP76_Complex->PI3K Lipid_Mediators Lipid Mediators (Leukotrienes, Prostaglandins) LAT_SLP76_Complex->Lipid_Mediators Cytokine_Production Cytokine Production LAT_SLP76_Complex->Cytokine_Production Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase PI3K->Ca_increase Degranulation Degranulation (Histamine, etc.) Ca_increase->Degranulation G cluster_extracellular Extracellular cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Penicillin Penicillin/ Metabolite Protein Host Protein Penicillin->Protein Covalently binds to Conjugate Penicillin-Protein Conjugate Protein->Conjugate Endocytosis Endocytosis Conjugate->Endocytosis Processing Antigen Processing (Proteasomal/Lysosomal) Endocytosis->Processing MHC MHC Class I / II Processing->MHC Peptide loading Presentation Peptide Presentation MHC->Presentation TCR T-Cell Receptor (TCR) Presentation->TCR Recognizes CD4_CD8 CD4+ or CD8+ TCR->CD4_CD8 Co-receptor binding Activation T-Cell Activation & Proliferation CD4_CD8->Activation Cytokine_Release Cytokine Release & Effector Functions Activation->Cytokine_Release G cluster_proliferation Proliferation Assessment Blood_Sample Whole Blood Sample (Patient/Control) PBMC_Isolation PBMC Isolation (Ficoll-Paque Gradient) Blood_Sample->PBMC_Isolation Cell_Culture Cell Culture Setup (96-well plate, RPMI-1640, 10% autologous plasma) PBMC_Isolation->Cell_Culture Stimulation Stimulation with: - Penicillin Metabolites - Positive Control (e.g., PHA) - Negative Control (Medium) Cell_Culture->Stimulation Incubation Incubation (5-7 days, 37°C, 5% CO₂) Stimulation->Incubation Thymidine [3H]-Thymidine Incorporation (Measure radioactivity) Incubation->Thymidine CFSE CFSE Staining (Flow Cytometry) Incubation->CFSE Data_Analysis Data Analysis (Calculate Stimulation Index) Thymidine->Data_Analysis CFSE->Data_Analysis

References

Accuracy and precision of different penicilloic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of penicilloic acid, a primary degradation product of penicillin, is critical for stability studies, quality control of pharmaceutical formulations, and investigating allergic reactions. This guide provides an objective comparison of common analytical methods used for this compound quantification, supported by experimental data and detailed protocols.

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most prevalent techniques include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Spectrophotometry. Each method offers a unique set of advantages and limitations in terms of its performance.

Comparative Analysis of Method Performance

The accuracy and precision of an analytical method are paramount for reliable quantification. Accuracy, often expressed as recovery, indicates how close the measured value is to the true value. Precision, typically represented by the relative standard deviation (RSD), reflects the degree of agreement among repeated measurements. The following table summarizes the performance characteristics of different this compound quantification methods based on published data.

MethodAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Key AdvantagesKey Disadvantages
HPLC-UV 99.10 - 101.33%[1][2]Intra-day: 1.62 - 4.03%[1][2], Inter-day: 1.22 - 3.97%[1][2]1.08 µg/mL[3]Widely available, robust, good accuracy and precision.Moderate sensitivity, potential for matrix interference.
LC-MS/MS 50 - 75% (absolute)[4][5], 90 - 110% (with internal standard)[4][6]RSDs of 7.06% or less[7]0.1 ng/g[4][5]High sensitivity and selectivity, suitable for complex matrices.High instrument cost, requires specialized expertise.
ELISA 72.75 - 93.25%[8][9]Not explicitly stated in reviewed sources.0.030 ± 0.002 µg/L[8][9]High throughput, cost-effective for large sample numbers, very sensitive.Potential for cross-reactivity, may require specific antibody development.
Spectrophotometry Not explicitly stated in reviewed sources.Standard Deviation: 1 - 2%[10]Sensitivity range: 5.6 - 56 µM[10]Simple, rapid, low cost.Low specificity, susceptible to interference from other compounds.

Visualizing the Quantification Workflow

The general process for quantifying this compound, particularly using chromatographic methods, involves several key steps from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Separation Chromatographic Separation (HPLC/LC) Cleanup->Separation Detection Detection (UV/MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Result Reporting Quantification->Reporting

A generalized workflow for the quantification of this compound.

Detailed Experimental Protocols

For researchers looking to implement these methods, detailed and validated protocols are essential. Below are representative protocols for the key quantification techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of pharmaceutical formulations.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of methanol (B129727) and 0.02M potassium dihydrogen phosphate (B84403) buffer (pH 3.70) in a 4:6 (v/v) ratio is used in an isocratic mode.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 225 nm.[1][2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standard solutions of this compound at various concentrations (e.g., 0.005 - 0.1% w/v).[1][2] Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for detecting trace levels of this compound in complex matrices like milk or biological fluids.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 column (e.g., 150 x 2.1 mm, 1.7 µm).[11]

  • Mobile Phase: A gradient elution using two solvents: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound.

  • Sample Preparation (for milk samples):

    • Extract the sample with water using sonication.

    • Precipitate proteins with acetonitrile.

    • Remove fats using n-hexane liquid-liquid extraction.[7]

    • Concentrate the purified solution under a stream of nitrogen.

    • Reconstitute the residue in an acetonitrile-water mixture and filter through a 0.22 µm filter.[7]

  • Quantification: Use an external standard calibration curve or, for higher accuracy, an isotopically labeled internal standard to correct for matrix effects and recovery losses.[4][6][7]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening a large number of samples, for instance, in food safety applications to detect benzylthis compound in milk.[8][9]

  • Principle: A competitive ELISA format is typically used. This compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibody-coated wells. The signal is inversely proportional to the concentration of this compound in the sample.

  • Protocol Outline:

    • Sample Preparation: Milk samples can be prepared by centrifugation and dilution to minimize matrix effects.[8][9]

    • Assay Procedure:

      • Add standards or prepared samples, enzyme-labeled this compound, and antibody solution to the wells of a microtiter plate.

      • Incubate to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add a substrate that reacts with the enzyme to produce a colored product.

      • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: A standard curve is generated by plotting the absorbance values of known concentrations of this compound. The concentration in the samples is then interpolated from this curve.

Spectrophotometry

This is a simpler, more accessible method, though less specific than chromatographic or immunoassay techniques.

  • Principle: This method can be based on the reduction of Cu(II) by penicilloates, with the subsequent detection of Cu(I) using a chromogenic reagent like neocuproine (B1678164).[10]

  • Protocol Outline:

    • Mix the sample containing this compound with a solution of Cu(II).

    • Add neocuproine solution.

    • Measure the absorbance of the resulting colored complex at a specific wavelength.

  • Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a calibration curve prepared with known standards.

Conclusion

The choice of a quantification method for this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a balance of performance and accessibility for routine applications. LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace analysis in complex samples. ELISA is an excellent tool for high-throughput screening, while spectrophotometry serves as a simple and rapid, albeit less specific, alternative. For all methods, proper validation, including the assessment of accuracy, precision, linearity, and specificity, is crucial to ensure reliable and meaningful results.

References

Comparative stability of penicilloic acid and other beta-lactam metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The degradation of beta-lactam antibiotics is a critical area of study in drug development, impacting formulation, stability, and even immunogenicity. The primary non-enzymatic degradation pathway involves the hydrolysis of the strained beta-lactam ring, leading to the formation of various metabolites. This guide provides a comparative analysis of the stability of the principal hydrolytic metabolite, penicilloic acid, against other key degradation products, with a focus on providing researchers with the supporting experimental data and methodologies necessary for informed decision-making.

Quantitative Stability Comparison: Penicillin G Metabolites

The stability of beta-lactam metabolites is significantly influenced by factors such as pH and temperature. The following table summarizes the degradation of Penicillin G and the concurrent formation and subsequent stability of its major metabolites—this compound, penilloic acid, and penillic acid—under acidic and alkaline conditions.

Time (hours)Penicillin G (ng/mL)This compound (ng/mL)Penilloic Acid (ng/mL)Penillic Acid (ng/mL)
pH 2
0100000
1~60~10~5~25
2~35~15~8~40
5~10~20~10~60
10~1~20~10~60
15Not Detectable~20~10~60
24Not Detectable~20~10~60
pH 12
0100000
1~50~45~50
2~25~70~80
5~5~90~100
10Not Detectable~90~100
24Not Detectable~90~100

Data derived from a study monitoring the degradation of 100 ng/mL Penicillin G solutions.[1][2]

Under acidic conditions (pH 2), Penicillin G degrades with a half-life of approximately 2.4 hours.[1] Penillic acid is the major and most stable degradation product, reaching a plateau quickly. This compound and penilloic acid are formed in smaller quantities. Notably, this compound can convert to penilloic acid under acidic conditions.[3]

In alkaline media (pH 12), the degradation of Penicillin G is even more rapid, with a half-life of about 1.35 hours.[1] Here, this compound is the predominant and relatively stable metabolite, while penillic acid is not formed.[1] Other research indicates that at pH 6 and 40°C, this compound is the dominant but unstable species, whereas penilloic acid is stable at pH 2 and above 40°C.[4]

Penicillin Degradation and Metabolite Formation Pathway

The following diagram illustrates the primary degradation pathways of penicillin to its major metabolites.

Penicillin Penicillin Penicilloic_Acid This compound Penicillin->Penicilloic_Acid Hydrolysis (Alkaline/Enzymatic) Penillic_Acid Penillic Acid Penicillin->Penillic_Acid Rearrangement (Acidic) Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation (Acidic)

Penicillin Degradation Pathway

Experimental Protocols

A robust and reliable analytical method is essential for the comparative stability assessment of beta-lactam metabolites. The following is a representative experimental protocol based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a technique widely used for its sensitivity and specificity in separating and quantifying these compounds.[2][5][6][7]

Objective: To simultaneously separate and quantify a beta-lactam antibiotic (e.g., Penicillin G) and its primary degradation products (this compound, penilloic acid, and penillic acid) over time in solutions of varying pH.

1. Sample Preparation:

  • Prepare stock solutions of the parent beta-lactam and each metabolite in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).[5]

  • Prepare working solutions by spiking the parent beta-lactam into buffers of the desired pH (e.g., pH 2 and pH 12) to a final concentration of 100 ng/mL.[1]

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time intervals (e.g., 0, 1, 2, 5, 10, 15, and 24 hours), withdraw an aliquot of the sample.[1]

  • Stop the degradation reaction immediately, for example, by flash freezing or by mixing with a quenching solution that adjusts the pH to a range where the compounds are more stable, if necessary.

  • For complex matrices like plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is required to remove interfering substances.[5]

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used for separation.[5]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is employed to separate the analytes.[5]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for these analytes.[5][7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte.[5]

    • MRM Transitions (Example for Penicillin G and its metabolites):

      • Penicillin G: e.g., m/z 335 -> 160

      • This compound: e.g., m/z 353 -> 174

      • Penilloic Acid: e.g., m/z 309 -> 174

      • Penillic Acid: e.g., m/z 335 -> 289 (Note: Specific m/z transitions may vary slightly depending on the instrument and conditions.)[2]

3. Data Analysis:

  • Construct calibration curves for each analyte using the peak areas obtained from the analysis of standard solutions of known concentrations.

  • Quantify the concentration of the parent drug and its metabolites in the stability samples by interpolating their peak areas from the respective calibration curves.

  • Plot the concentration of each compound as a function of time to determine the degradation kinetics and formation profiles.

  • Calculate the half-life (t₁/₂) for the degradation of the parent compound and any unstable metabolites using a first-order decay model where applicable.[1]

Experimental Workflow

The following diagram outlines the typical workflow for assessing the comparative stability of beta-lactam metabolites.

cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solutions B Spike into Buffers A->B C Incubate at Controlled Temp. B->C D Sample at Time Intervals C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Quantification F->G H Kinetic Analysis G->H

Stability Assessment Workflow

References

Penicilloic Acid as a Biomarker for Penicillin Allergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillin allergy is the most commonly reported drug allergy, yet a majority of patients who report a penicillin allergy are not truly allergic. This over-reporting leads to the use of broader-spectrum, often more expensive and less effective second-line antibiotics, contributing to the rise of antimicrobial resistance. Accurate diagnosis is therefore crucial. The primary immunological basis for true, immediate-type penicillin hypersensitivity is the production of specific Immunoglobulin E (IgE) antibodies against penicillin and its metabolites. Penicillin itself is a small molecule (a hapten) and only becomes immunogenic after it covalently binds to larger carrier proteins. A key metabolite in this process is penicilloic acid, the hydrolytic product of the β-lactam ring of penicillin. This guide provides a comparative analysis of the validation of this compound as a potential biomarker for penicillin allergy against currently available diagnostic methods.

Performance of Current Diagnostic Methods for Penicillin Allergy

Currently, no diagnostic test relies solely on this compound as a biomarker. Instead, diagnostic methods for IgE-mediated penicillin allergy utilize a combination of penicillin determinants, including the major determinant (penicilloyl-polylysine, PPL) and minor determinants, which include penicillin G, penicilloate, and penilloate. The gold standard for confirming penicillin allergy is a drug provocation test (DPT), where the patient is administered the drug under controlled conditions. However, due to the risk of severe allergic reactions, skin testing and in vitro assays are the first-line diagnostic tools.

A systematic review and meta-analysis of penicillin allergy diagnostic tests revealed the following performance characteristics for skin tests and specific IgE (sIgE) quantification, with DPT as the reference standard[1][2][3][4]:

Diagnostic TestParameterSummary Estimate (95% Confidence Interval)
Penicillin Skin Testing Sensitivity30.7% (18.9% - 45.9%)[1][3]
Specificity96.8% (94.2% - 98.3%)[1][3]
Specific IgE (sIgE) Quantification Sensitivity19.3% (12.0% - 29.4%)[2][3]
Specificity97.4% (95.2% - 98.6%)[2][3]

Note: The low sensitivity of these tests indicates that a negative result does not definitively rule out a penicillin allergy. The high specificity suggests that a positive result is a strong indicator of a true allergy.

The Role of this compound in Penicillin Allergy

This compound is a major degradation product of penicillin and is considered a key hapten in the development of penicillin allergy. After administration, the unstable β-lactam ring of penicillin can open to form this compound, which then reacts with lysine (B10760008) residues on host proteins to form penicilloyl-protein conjugates. These modified proteins are then processed and presented to the immune system, leading to the production of penicilloyl-specific IgE antibodies in susceptible individuals.

While this compound is a crucial component of the "minor determinant mixture" used in skin testing, there is a lack of published clinical validation studies evaluating this compound as a standalone biomarker for diagnosing penicillin allergy in humans. Research has shown that in a mouse model, a related metabolite, penilloic acid, can induce non-IgE mediated hypersensitivity reactions[5][6]. However, more research is needed to translate these findings to human diagnostics.

Experimental Protocols

Detailed experimental protocols for the clinical validation of a this compound-specific biomarker are not yet established in the literature. However, the following outlines the general principles of an enzyme-linked immunosorbent assay (ELISA) that could be adapted to detect this compound-specific IgE in patient serum.

Protocol: this compound-Specific IgE ELISA (Hypothetical)

Objective: To detect and quantify IgE antibodies specific for the penicilloyl hapten derived from this compound in human serum.

Materials:

  • 96-well microtiter plates

  • This compound

  • Carrier protein (e.g., Human Serum Albumin - HSA)

  • Conjugation reagents (e.g., EDC/NHS)

  • Patient and control serum samples

  • Anti-human IgE antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Synthesize penicilloyl-HSA conjugate by reacting this compound with HSA.

    • Coat the wells of a 96-well plate with the penicilloyl-HSA conjugate at an optimized concentration in a coating buffer.

    • Incubate overnight at 4°C.

    • Wash the wells three times with wash buffer.

  • Blocking:

    • Add blocking buffer to each well to block any non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Sample Incubation:

    • Add diluted patient and control serum samples to the wells.

    • Incubate for 1-2 hours at room temperature to allow specific IgE to bind to the coated antigen.

    • Wash the wells five times with wash buffer.

  • Detection Antibody Incubation:

    • Add HRP-conjugated anti-human IgE antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

  • Substrate Addition and Signal Detection:

    • Add the TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Add stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells from all readings.

    • Compare the absorbance of patient samples to that of negative controls to determine the presence of this compound-specific IgE. A standard curve can be generated using known concentrations of specific IgE for quantification.

Visualizing the Mechanisms

To better understand the role of this compound in penicillin allergy, the following diagrams illustrate the key pathways.

Penicillin_Haptenation cluster_degradation Penicillin Degradation cluster_haptenation Haptenation Penicillin Penicillin PenicilloicAcid This compound Penicillin->PenicilloicAcid Hydrolysis of β-lactam ring PenicilloylProtein Penicilloyl-Protein Conjugate (Antigen) PenicilloicAcid->PenicilloylProtein Covalent Bonding (to Lysine residues) CarrierProtein Host Carrier Protein (e.g., Albumin) CarrierProtein->PenicilloylProtein

Caption: Formation of the Penicilloyl-Protein Antigen.

IgE_Mediated_Allergic_Reaction cluster_sensitization Sensitization Phase cluster_reaction Allergic Reaction Phase (Re-exposure) Antigen Penicilloyl-Protein Antigen APC Antigen Presenting Cell (APC) Antigen->APC Uptake & Processing Th2 T-helper 2 Cell (Th2) APC->Th2 Antigen Presentation BCell B Cell Th2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Penicilloyl-specific IgE Antibodies PlasmaCell->IgE MastCell Mast Cell IgE->MastCell Binding Mediators Release of Mediators (Histamine, etc.) MastCell->Mediators Degranulation IgEReceptor Antigen2 Penicilloyl-Protein Antigen Antigen2->IgEReceptor Cross-linking Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

Caption: IgE-Mediated Penicillin Allergy Signaling Pathway.

Conclusion

While this compound is a fundamentally important hapten in the development of IgE-mediated penicillin allergy, its validation as a standalone diagnostic biomarker is not yet established in clinical practice. Current diagnostic methods, such as skin testing and specific IgE assays, which incorporate a mixture of penicillin determinants, offer high specificity but are limited by low sensitivity. The development of a highly sensitive and specific immunoassay for this compound-protein adducts or this compound-specific IgE could represent a significant advancement in the accurate diagnosis of penicillin allergy. Further research is warranted to develop and validate such assays to improve patient outcomes and combat antimicrobial resistance.

References

Correlation of penicilloic acid levels with allergic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penicillin and its derivatives remain cornerstone antibiotics for a multitude of bacterial infections. However, their utility is often limited by patient-reported allergies, a significant portion of which may not be true IgE-mediated hypersensitivities. The hydrolysis of the β-lactam ring in penicillin produces penicilloic acid, a primary metabolite that acts as a hapten. By binding to host proteins, it can form antigenic determinants that trigger immune responses.[1][2] This guide provides a comparative analysis of the correlation between penicillin metabolites and allergic reactions, contrasting IgE-mediated and non-IgE-mediated pathways, and presenting relevant experimental data and protocols.

Quantitative Data Summary

Direct quantitative correlation between the serum levels of this compound and the severity of allergic reactions in humans is not well-established in the available literature. However, experimental data from animal models and in vitro diagnostic tests provide insights into the dose-dependent nature of these reactions.

Table 1: Comparative data on Penicillin Metabolites and Hypersensitivity Reactions
ParameterIgE-Mediated Hypersensitivity (Human - In Vitro)Non-IgE-Mediated Hypersensitivity (Mouse Model - In Vivo)
Primary Effector Molecule Penicilloyl-haptenated proteinsPenilloic acid
Key Immune Cell Mast cells, BasophilsNot specified, involves vascular endothelium
Primary Outcome Measure Histamine release, Basophil activation (CD63, CD203c expression)Vascular leakage (Evans Blue extravasation)
Dose-Response Relationship Histamine release is dependent on the concentration of the bivalent penicilloyl hapten.[3] Basophil activation shows a dose-response to amoxicillin (B794).[4][5]Penilloic acid induces dose-dependent vascular leakage in mice.[6]
Quantitative Findings In one study, amoxicillin concentrations of 1370 µmol/L and 685 µmol/L were most discriminative for CD63 and CD203c upregulation in basophil activation tests, respectively.[4]Penicillin at 500 kU/kg induces significant vascular leakage. Co-administration of penilloic acid (6 mg/kg) with lower doses of penicillin (31.25-125 kU/kg) significantly aggravates this leakage.[6]

Signaling Pathways

The immunological responses to penicillin and its metabolites are complex, involving distinct signaling cascades depending on the nature of the reaction.

IgE-Mediated Allergic Reaction

In a classic allergic reaction, the penicilloyl group acts as a hapten, forming conjugates with serum proteins. These complexes are processed by antigen-presenting cells and presented to T-helper cells, leading to the production of penicillin-specific IgE antibodies by B cells. These IgE antibodies then bind to high-affinity FcεRI receptors on the surface of mast cells and basophils. Upon re-exposure, the penicillin-protein conjugate cross-links these surface-bound IgE antibodies, triggering the degranulation of these cells and the release of inflammatory mediators such as histamine.[7]

IgE-Mediated Signaling Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Helper Cell cluster_BCell B-Cell cluster_MastCell Mast Cell Penicillin-Protein Conjugate Penicillin-Protein Conjugate MHC-II MHC-II Penicillin-Protein Conjugate->MHC-II Internalization & Processing IgE IgE Penicillin-Protein Conjugate->IgE Cross-linking TCR TCR MHC-II->TCR Presentation Th2 Differentiation Th2 Differentiation TCR->Th2 Differentiation BCR BCR Th2 Differentiation->BCR Activation Plasma Cell Plasma Cell BCR->Plasma Cell Differentiation Plasma Cell->IgE Production FcεRI FcεRI IgE->FcεRI Binding Degranulation Degranulation FcεRI->Degranulation Activation Histamine Release Histamine Release Degranulation->Histamine Release

Figure 1. IgE-Mediated Signaling Pathway in Penicillin Allergy.

Non-IgE-Mediated Hypersensitivity Reaction

Recent studies in animal models suggest that some immediate hypersensitivity reactions to penicillin may not be IgE-mediated. Instead, metabolites like penilloic acid may directly induce vascular hyperpermeability. This process is potentially linked to the activation of the RhoA/ROCK signaling pathway, which is known to regulate endothelial cell permeability. This pathway can lead to the reorganization of the actin cytoskeleton and increased vascular leakage, contributing to symptoms like edema.[8][9]

Non_IgE_Mediated_Signaling_Pathway cluster_Signaling Intracellular Signaling Penilloic Acid Penilloic Acid Endothelial Cell Endothelial Cell Penilloic Acid->Endothelial Cell Direct Stimulation RhoA RhoA Endothelial Cell->RhoA ROCK ROCK RhoA->ROCK Activation Actin Reorganization Actin Reorganization ROCK->Actin Reorganization Increased Vascular Permeability Increased Vascular Permeability Actin Reorganization->Increased Vascular Permeability

Figure 2. Proposed Non-IgE-Mediated Signaling Pathway.

Experimental Protocols

Measurement of this compound and Related Metabolites by HPLC-MS/MS

This method is suitable for the quantitative analysis of penicillin and its metabolites in biological matrices.

1. Sample Preparation:

  • To 1 mL of serum or plasma, add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins by adding 2 mL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest (e.g., start with 5% B, ramp to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined and optimized.

HPLC_MSMS_Workflow Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Add Acetonitrile Evaporation Evaporation Protein Precipitation->Evaporation Collect Supernatant Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Mass Spectrometry HPLC Separation->Mass Spectrometry Ionization Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Figure 3. Workflow for HPLC-MS/MS Analysis.

Basophil Activation Test (BAT) for Penicillin Allergy

The BAT is an in vitro functional assay that measures the activation of a patient's basophils in response to an allergen.

1. Blood Collection and Preparation:

  • Collect whole blood in a heparinized tube.

  • Use the blood within 4 hours of collection.

2. Stimulation:

  • Aliquot 100 µL of whole blood into different tubes.

  • Add the penicillin derivative (e.g., amoxicillin) at various concentrations (e.g., from 0.1 to 2000 µmol/L).

  • Include a negative control (stimulation buffer) and a positive control (e.g., anti-FcεRI antibody).

  • Incubate at 37°C for 15-30 minutes.

3. Staining:

  • Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3) and activation markers (e.g., anti-CD63, anti-CD203c).

  • Incubate in the dark at 4°C for 20 minutes.

4. Red Blood Cell Lysis:

  • Add a lysis buffer to remove red blood cells.

  • Centrifuge and wash the remaining cells with a wash buffer.

5. Flow Cytometry Analysis:

  • Resuspend the cell pellet in buffer.

  • Acquire the samples on a flow cytometer.

  • Gate on the basophil population and quantify the percentage of cells expressing the activation markers.[4][10][11][12]

6. Interpretation:

  • A positive result is typically defined by a percentage of activated basophils above a certain threshold compared to the negative control.

Penicillin Skin Testing

This in vivo test is the gold standard for diagnosing IgE-mediated penicillin allergy. It should only be performed by trained personnel in a setting equipped to manage anaphylaxis.[13][14][15][16]

1. Reagents:

  • Penicilloyl-polylysine (PPL), the major determinant.[17][18]

  • Penicillin G, a minor determinant.[19]

  • Histamine (positive control).

  • Saline (negative control).

2. Prick Test:

  • Apply a drop of each reagent to the skin of the forearm.

  • Prick the skin through each drop with a sterile lancet.

  • Wait 15-20 minutes and observe for a wheal and flare reaction.

  • A positive test is a wheal ≥3 mm larger than the negative control.[16]

3. Intradermal Test (if prick test is negative):

  • Inject a small amount (approx. 0.02 mL) of each reagent intradermally to raise a small bleb.

  • Wait 15-20 minutes.

  • A positive test is an increase in the bleb diameter of ≥3 mm.[13]

4. Interpretation:

  • A positive result to either PPL or penicillin G indicates the presence of penicillin-specific IgE and a high risk of an allergic reaction. A negative result has a high negative predictive value (97-99%), meaning the patient is at low risk of an immediate reaction.[15]

Conclusion

While this compound is a key player in the development of penicillin allergies, the direct correlation of its systemic levels with the severity of clinical reactions in humans requires further investigation. The comparison with non-IgE-mediated hypersensitivity models, as seen in mouse studies with penilloic acid, highlights the diverse mechanisms through which penicillin and its metabolites can induce adverse reactions. The experimental protocols outlined provide standardized methods for investigating these reactions, from quantifying the causative agents to assessing the cellular response and clinical sensitivity. A multi-faceted approach, combining analytical chemistry, in vitro functional assays, and in vivo testing, is crucial for a comprehensive understanding and accurate diagnosis of penicillin hypersensitivity.

References

A Head-to-Head Comparison of Penicilloic Acid Extraction Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of penicilloic acid, a primary degradation product of penicillin, is critical for quality control and allergy research. The choice of extraction protocol can significantly impact the accuracy, sensitivity, and efficiency of its measurement. This guide provides a head-to-head comparison of common this compound extraction protocols, supported by experimental data, to aid in selecting the most suitable method for your research needs.

Performance Comparison of Extraction Protocols

The following table summarizes the quantitative performance of various this compound extraction methods based on published data. This allows for a direct comparison of their efficiency, sensitivity, and reproducibility.

Extraction ProtocolMatrixAnalyte(s)Recovery Rate (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Relative Standard Deviation (RSD) (%)
Solid-Phase Extraction with Molecularly Imprinted Polymers (SMIP-SPE) PenicillinThis compoundIntra-day accuracy: ≥93.2, Inter-day accuracy: ≥90.9[1][2][3]0.03 mg/g[1][2][3]0.1 mg/g[1][2][3]Repeatability: 0.7-6.8, Intermediate precision: 4.9-7.4[1][2][3]
Liquid-Liquid Extraction (LLE) followed by SPE Citrus FruitsPenicillin G, Penilloic Acid, this compound35-70 (absolute recoveries)[4]---
Liquid-Liquid Extraction (LLE) Milk Products7 Penicillins and their Penicilloic Acids80.0-110.0[5]0.03-0.15 µg/kg[5]-≤ 7.06[5]
Dispersive Solid-Phase Extraction (DSPE) CitrusPenicillin G and its metabolites76.7-107[4]-0.005-0.01 mg/kg[4]1.3-9.6[4]

Experimental Workflows

A generalized workflow for this compound extraction is crucial for understanding the key steps involved in sample preparation prior to analysis, typically by High-Performance Liquid Chromatography (HPLC).

This compound Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Drug Product, Biological Fluid) Homogenization Homogenization/ Pre-treatment Sample->Homogenization Extraction Extraction (LLE, SPE, or DSPE) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC

Caption: Generalized workflow for this compound extraction.

The selection of an appropriate extraction protocol is dependent on various factors including the sample matrix, required sensitivity, and available equipment. The following decision tree can guide researchers in choosing the most suitable method.

Protocol Selection Decision Tree cluster_matrix Sample Matrix Complexity cluster_sensitivity Sensitivity Requirement cluster_protocols Recommended Protocols Start Start: Define Sample Matrix and Analytical Goals Matrix_Complex Complex Matrix? (e.g., Milk, Fruit) Start->Matrix_Complex Matrix_Simple Simple Matrix? (e.g., Penicillin Drug Substance) Start->Matrix_Simple High_Sensitivity High Sensitivity Required? Matrix_Complex->High_Sensitivity Yes LLE Liquid-Liquid Extraction (LLE) Matrix_Complex->LLE No SMIP_SPE SMIP-SPE Matrix_Simple->SMIP_SPE Yes Matrix_Simple->LLE No LLE_SPE LLE followed by SPE High_Sensitivity->LLE_SPE Yes DSPE Dispersive SPE (DSPE) High_Sensitivity->DSPE No

Caption: Decision tree for selecting a this compound extraction protocol.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction protocols cited in this guide.

Solid-Phase Extraction with Molecularly Imprinted Polymers (SMIP-SPE)

This method offers high selectivity for this compound, making it particularly useful for complex matrices or when analyzing the parent drug.[1][2][3]

  • Sorbent Preparation: Surface molecularly imprinted polymers (SMIPs) are synthesized using this compound as the template molecule.

  • Sample Preparation: The penicillin sample is dissolved in an appropriate solvent.

  • Extraction:

    • The SMIP-SPE cartridge is conditioned and equilibrated.

    • The sample solution is loaded onto the cartridge.

    • The cartridge is washed to remove interfering substances.

    • This compound is eluted with a suitable solvent.

  • Analysis: The eluate is typically analyzed by HPLC.[1][2][3]

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases.

  • Sample Preparation: For milk products, samples are extracted with water, followed by protein precipitation with acetonitrile (B52724) and fat removal with n-hexane.[5] For citrus fruits, the sample is homogenized.[4]

  • Extraction:

    • The prepared sample is mixed with an immiscible organic solvent (e.g., ethyl acetate).

    • The mixture is shaken vigorously to facilitate the transfer of this compound into the organic phase.

    • The layers are separated by centrifugation.

  • Purification and Analysis: The organic layer is collected, the solvent is evaporated, and the residue is reconstituted in the mobile phase for HPLC analysis.[5]

Dispersive Solid-Phase Extraction (DSPE)

DSPE is a variation of SPE that offers a faster and simpler procedure.

  • Sample Preparation: Samples are extracted with 80% acetonitrile.[4]

  • Extraction and Clean-up:

    • A solid sorbent, such as octadecylsilane (B103800) (C18), is added directly to the sample extract.

    • The mixture is vortexed or shaken to allow the sorbent to bind to interfering substances.

    • The sorbent is separated by centrifugation.

  • Analysis: The supernatant containing the purified this compound is collected for analysis.[4]

Conclusion

The selection of an appropriate extraction protocol for this compound is a critical step that influences the reliability of analytical results. For high selectivity and accuracy, especially in the presence of the parent penicillin drug, SMIP-SPE is a superior method.[1][2][3] For routine analysis of complex matrices like milk, LLE provides good recovery and is relatively straightforward.[5] DSPE offers a rapid and simple alternative for samples such as citrus fruits.[4] Researchers should consider the specific requirements of their study, including matrix complexity, required sensitivity, and throughput, when choosing the most suitable extraction protocol.

References

A Comparative Guide to Penicilloic Acid Detection Methods: Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

The detection of penicilloic acid, a primary degradation product of penicillin, is crucial in various fields, from food safety and drug development to allergy diagnostics. The presence of this compound can indicate the degradation of penicillin-based antibiotics, and it is also a key hapten involved in penicillin-induced allergic reactions. This guide provides a comparative overview of the most common analytical methods for this compound detection, focusing on their sensitivity and specificity, supported by experimental data and detailed protocols.

Performance Comparison of this compound Detection Methods

The choice of an analytical method for this compound detection is often dictated by the required sensitivity, specificity, sample matrix, and throughput. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and biosensors are among the most prominent techniques employed. The following table summarizes their key performance characteristics based on published data.

MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Specificity Highlights
HPLC-MS/MS 7 penicillins and their corresponding penicilloic acidsMilk products0.03 - 0.15 µg/kg[1]0.01 - 0.03 mg/kg[2]High specificity due to mass-to-charge ratio detection, allowing for the simultaneous determination of multiple analytes with minimal interference.[1] Can distinguish between different penicilloic acids.
HPLC-MS/MS Penicillin G, penillic acid, and penilloic acidCitrus fruit0.1 ng/g for penicillin G and penilloic acid; 0.25 ng/g for penillic acid[3]-Utilizes isotopically labeled internal standards to enhance accuracy and precision by compensating for matrix effects and recovery losses.[3]
Direct Competitive ELISA Benzylthis compound (BPA)Milk0.030 ± 0.002 µg/L[4][5]-High specificity for the target analyte (BPA), with validation against LC-MS showing a strong correlation (r² = 0.99).[4][5]
Biosensor (Charge-Transfer Technique) Penicillin (indirectly this compound)Fermentation broth0.01 mM[6]-High sensitivity, but specificity is dependent on the enzyme (penicillinase) which hydrolyzes penicillin to this compound. May have cross-reactivity with other beta-lactam antibiotics.
Biosensor (Single-Graphene Nanosheets) Penicillin (indirectly this compound)Milk10⁻¹³ M (0.04 ppt)[7][8]-Exhibits high sensitivity and good specificity for penicillin detection in milk samples.[7]
Spectrophotometry Penicilloates-5.6 - 56 µM[9]-Can determine the level of penicilloates in a mixture with the parent penicillin.[9]

Experimental Workflows and Methodologies

A generalized workflow for the detection of this compound is depicted below. The specific steps, particularly sample preparation, can vary significantly depending on the chosen method and the sample matrix.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Interpretation sample Sample Collection (e.g., Milk, Serum, Food) extraction Extraction (e.g., Liquid-Liquid, Solid-Phase) sample->extraction Matrix Dependent cleanup Purification/Cleanup (e.g., Filtration, Centrifugation) extraction->cleanup hplc_ms HPLC-MS/MS cleanup->hplc_ms Processed Sample elisa ELISA cleanup->elisa Processed Sample biosensor Biosensor cleanup->biosensor Processed Sample quantification Quantification hplc_ms->quantification elisa->quantification biosensor->quantification specificity_check Specificity Assessment quantification->specificity_check results Results specificity_check->results

General workflow for this compound detection.

Detailed Experimental Protocols

Below are generalized protocols for the key experimental methods cited in this guide. Researchers should refer to the specific publications for detailed and validated protocols tailored to their sample matrix and analyte of interest.

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and specificity, making it a gold standard for the quantification of penicilloic acids.

  • Sample Preparation (Milk Products):

    • Extract the sample with water using sonication.[1]

    • Precipitate proteins with acetonitrile.[1]

    • Degrease the sample by liquid-liquid extraction with n-hexane.[1]

    • Concentrate the purified solution under a stream of nitrogen.[1]

    • Re-dissolve the residue in an acetonitrile-water mixture.[1]

    • Filter the solution through a 0.22 µm filter before injection.[1]

  • Chromatographic and Mass Spectrometric Conditions:

    • HPLC System: Utilize a C18 reversed-phase column for separation.[10]

    • Mobile Phase: A gradient of methanol (B129727) and a buffer (e.g., 0.02M KH₂PO₄ at pH 3.70) is commonly used.[10]

    • Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

    • Quantification: Use multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and quantify using external standards.[1]

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and sensitive method, particularly suitable for screening a large number of samples.

  • Assay Principle (Direct Competitive ELISA):

    • This compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibodies coated on a microplate well.

    • The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

  • Generalized Protocol:

    • Sample Preparation: For milk samples, centrifugation and dilution are often sufficient to eliminate matrix effects.[4][5]

    • Assay Procedure:

      • Add standards or prepared samples to the antibody-coated microplate wells.

      • Add the enzyme-conjugated this compound.

      • Incubate to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add a substrate that reacts with the enzyme to produce a colored product.

      • Stop the reaction and measure the absorbance using a microplate reader.

    • Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the unknown samples from this curve.

3. Biosensors

Biosensors offer rapid and highly sensitive detection, often with the potential for real-time analysis.

  • Principle of Operation (Enzymatic Biosensor):

    • The biosensor incorporates an enzyme, typically penicillinase, which specifically catalyzes the hydrolysis of the β-lactam ring in penicillin to form this compound.[7][8]

    • This enzymatic reaction leads to a detectable signal, such as a change in pH, charge, or mass, which is proportional to the concentration of penicillin and, consequently, the produced this compound.[6][7]

  • Generalized Methodology:

    • Sensor Fabrication: Immobilize penicillinase onto a transducer surface (e.g., an electrode or an optical fiber).[6][7]

    • Sample Introduction: Introduce the sample solution to the biosensor.

    • Signal Transduction: The enzymatic reaction produces a signal that is detected by the transducer. For example, a charge-transfer based sensor measures the accumulation of H+ ions produced during hydrolysis.[6]

    • Data Analysis: The magnitude of the signal is correlated to the concentration of the analyte.

Objective Comparison and Recommendations

  • HPLC-MS/MS stands out for its superior specificity and accuracy , allowing for the simultaneous quantification of multiple penicilloic acids and their parent compounds.[1] It is the method of choice for confirmatory analysis and for studies requiring detailed structural information. However, it requires expensive instrumentation and skilled operators.

  • ELISA offers excellent sensitivity and high throughput , making it ideal for the rapid screening of a large number of samples for a specific this compound.[4][5] The specificity is determined by the antibody used, and cross-reactivity with structurally similar compounds can be a concern.

  • Biosensors provide the advantage of rapid detection and very high sensitivity , with some reporting detection limits in the picomolar range.[7][8] Their specificity is dependent on the biological recognition element (e.g., penicillinase). While promising for point-of-care and in-field applications, they may be more susceptible to matrix interferences and may require further validation for complex samples.

References

Penicilloic Acid's Protein Interactions: A Comparative Analysis of Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of penicilloic acid, the primary metabolite of penicillin, to various proteins. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions that underpin penicillin allergies and the mechanisms of β-lactamase inhibitors.

This compound is a critical molecule in the study of penicillin's effects, as it is the major antigenic determinant responsible for penicillin hypersensitivity.[1][2] Its formation, through the hydrolytic opening of the β-lactam ring, leads to a molecule that can covalently and non-covalently interact with a range of host and bacterial proteins.[3][4][5][6][7] Understanding the binding affinity of this compound to different proteins is crucial for developing strategies to mitigate allergic reactions and for designing novel antibiotics that can evade bacterial resistance mechanisms.

Comparative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of this compound and its parent compound, piperacillin, to Penicillin-Binding Protein 3 (PBP3). To date, specific binding affinity constants (Kd, Ki) for this compound with other key proteins such as serum albumin and β-lactamases are not extensively reported in publicly available literature.

LigandProteinSpeciesBinding ParameterValueCitation
(5R)-Penicilloic AcidPenicillin-Binding Protein 3 (PBP3)Pseudomonas aeruginosaIC50196 ± 28 µM[4]
(5S)-Penicilloic AcidPenicillin-Binding Protein 3 (PBP3)Pseudomonas aeruginosaIC50126 ± 18 µM[4]
PiperacillinPenicillin-Binding Protein 3 (PBP3)Pseudomonas aeruginosaIC50166 ± 62 nM[4]

Note: A lower IC50 value indicates a higher binding affinity.

The data clearly indicates that both the (5R) and (5S) epimers of this compound are significantly weaker inhibitors of PBP3 compared to the parent antibiotic, piperacillin.[4] This highlights the structural importance of the intact β-lactam ring for high-affinity binding to PBPs.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of this compound to all protein types are not consistently available. However, based on established methodologies for similar molecular interactions, representative protocols are provided below.

Determination of IC50 for PBP3 Inhibition (Competition Assay)

The half-maximal inhibitory concentration (IC50) of this compound for Penicillin-Binding Protein 3 (PBP3) can be determined using a competition assay with a fluorescently labeled penicillin, such as BOCILLIN FL.

Principle: This assay measures the ability of a test compound (this compound) to compete with a fluorescent probe for binding to the active site of PBP3. The decrease in fluorescent signal from the displaced probe is proportional to the inhibitory activity of the test compound.

Materials:

  • Purified PBP3 from Pseudomonas aeruginosa

  • BOCILLIN FL (fluorescent penicillin)

  • (5R)- and (5S)-Penicilloic acid

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the this compound epimers in the assay buffer.

  • In a 96-well plate, add a constant concentration of purified PBP3 to each well.

  • Add the different concentrations of this compound to the wells.

  • Add a constant concentration of BOCILLIN FL to all wells. This concentration should be at or near the Kd of BOCILLIN FL for PBP3 to ensure sensitive detection of competition.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for BOCILLIN FL.

  • Plot the fluorescence intensity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the fluorescent signal.

Isothermal Titration Calorimetry (ITC) for Serum Albumin Binding

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between this compound and Human Serum Albumin (HSA).

Principle: ITC measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (HSA) at constant temperature.

Materials:

  • Purified Human Serum Albumin (HSA)

  • This compound

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare solutions of HSA and this compound in the same ITC buffer to minimize heats of dilution. The protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

  • Set the desired experimental temperature (e.g., 25°C or 37°C).

  • Perform a series of small, sequential injections of the this compound solution into the HSA solution in the sample cell.

  • The heat change associated with each injection is measured by the instrument.

  • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Integrate the area under each peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of this compound to HSA.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.

Surface Plasmon Resonance (SPR) for β-Lactamase Interaction

Surface Plasmon Resonance (SPR) is a label-free technique used to monitor biomolecular interactions in real-time. It can be used to determine the kinetics (association and dissociation rate constants, ka and kd) and affinity (Kd) of this compound binding to a β-lactamase.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the analyte, e.g., this compound) binds to another molecule that is immobilized on the chip surface (the ligand, e.g., a β-lactamase).

Materials:

  • Purified β-lactamase (e.g., TEM-1)

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the purified β-lactamase onto the surface of a sensor chip using a suitable chemistry (e.g., amine coupling). A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding effects.

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in response units, RU) over time. This will generate sensorgrams showing the association phase during injection and the dissociation phase when the injection is stopped.

  • After each injection cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.

  • Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PBP3 Purified PBP3 Mix Mix PBP3, this compound, and BOCILLIN FL in 96-well plate PBP3->Mix PA This compound (Serial Dilutions) PA->Mix BOCILLIN BOCILLIN FL (Fluorescent Probe) BOCILLIN->Mix Incubate Incubate to reach equilibrium Mix->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Fluorescence vs. [this compound] Measure->Plot Fit Fit to Dose-Response Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Workflow for determining the IC50 of this compound for PBP3.

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis HSA HSA in ITC cell Inject Inject this compound into HSA HSA->Inject PA This compound in syringe PA->Inject Measure Measure heat change per injection Inject->Measure Plot Plot heat change vs. molar ratio Measure->Plot Fit Fit to binding isotherm Plot->Fit Kd Determine Kd, ΔH, n Fit->Kd

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize β-lactamase on sensor chip Inject Inject this compound Immobilize->Inject PA Prepare this compound solutions PA->Inject Monitor Monitor SPR signal (Sensorgram) Inject->Monitor Regenerate Regenerate surface Monitor->Regenerate Fit Fit sensorgrams to binding model Monitor->Fit Regenerate->Inject Next concentration Kinetics Determine ka, kd, Kd Fit->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

References

A Researcher's Guide to Benchmarking a New Penicilloic Acid Assay Against a Reference Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of penicilloic acid, a primary degradation product of penicillin, is critical for a variety of applications, including pharmacokinetic studies, monitoring of drug stability, and assessment of potential immunogenic responses. While High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is often considered the gold standard for its specificity and sensitivity, newer methods, such as Enzyme-Linked Immunosorbent Assays (ELISAs), offer a high-throughput and potentially more user-friendly alternative. This guide provides a framework for benchmarking a new this compound assay against a reference HPLC-MS/MS method, complete with experimental protocols and comparative data.

The Foundational Reaction: Penicillin to this compound

The hydrolysis of the β-lactam ring in penicillin, either enzymatically by β-lactamase or through chemical means, results in the formation of this compound.[1] This reaction is central to the loss of antibacterial activity and is the basis for most detection methods.

Penicillin Penicillin (Active Antibiotic) Hydrolysis β-Lactam Ring Hydrolysis Penicillin->Hydrolysis β-Lactamase or Chemical Hydrolysis PenicilloicAcid This compound (Inactive Metabolite) Hydrolysis->PenicilloicAcid

Figure 1. Formation of this compound from penicillin.

Comparative Performance of Assays

The selection of an appropriate assay depends on a balance of performance characteristics, sample throughput requirements, and available resources. Below is a summary of typical performance data for a reference HPLC-MS/MS method and a competitive ELISA for the detection of various penicilloic acids.

Parameter Reference Method (HPLC-MS/MS) New Method (Competitive ELISA)
Analyte(s) Specific penicilloic acids (e.g., amoxicilloic acid, this compound G)Penicillin G and cross-reactive metabolites
Linear Range 1.0 - 200 µg/kg[2]0.05 - 4.05 ng/mL
Limit of Detection (LOD) 0.03 - 0.15 µg/kg[2]0.05 ng/mL
Precision (RSD) ≤ 7.06%[2]Typically < 15%
Accuracy (Recovery) 80.0% - 110.0%[2]70% - 120%
Specificity High (based on mass-to-charge ratio)Can have cross-reactivity with related structures
Sample Throughput Lower (sequential analysis)High (96-well plate format)
Cost per Sample HigherLower
Instrumentation LC-MS/MS systemMicroplate reader
Expertise Required HighModerate

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the reference and new assay methods.

Reference Method: HPLC-MS/MS Protocol

This protocol is adapted from a method for the determination of penicilloic acids in milk products.[2]

1. Sample Preparation:

  • Extract the sample with water using sonication.

  • Precipitate proteins with acetonitrile (B52724).

  • Remove lipids by liquid-liquid extraction with n-hexane.

  • Concentrate the purified solution under a stream of nitrogen.

  • Reconstitute the residue in an acetonitrile-water mixture (10:90, v/v).

  • Filter the final solution through a 0.22 µm filter before injection.

2. HPLC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for each this compound.

  • Quantification: Use of external standards to generate a calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Sample Sample Extraction Aqueous Extraction (Sonication) Sample->Extraction ProteinPrecip Protein Precipitation (Acetonitrile) Extraction->ProteinPrecip LipidRemoval Lipid Removal (n-Hexane) ProteinPrecip->LipidRemoval Concentration Concentration (Nitrogen Evaporation) LipidRemoval->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection Injection into HPLC-MS/MS Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization ESI+ Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Figure 2. Workflow for HPLC-MS/MS analysis of this compound.

New Method: Competitive ELISA Protocol

This protocol is a representative example for a competitive ELISA designed to detect penicillin and its degradation products.

1. Reagent and Sample Preparation:

  • Bring all reagents and samples to room temperature.

  • Prepare a standard curve by serially diluting a stock solution of the target analyte.

  • Prepare samples according to the kit's instructions (e.g., dilution of milk samples).

2. Assay Procedure:

  • Add standards or samples to the wells of the antibody-coated microtiter plate.

  • Add the HRP-conjugate to each well.

  • Add the antibody solution to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate multiple times to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) to each well and incubate to allow for color development.

  • Stop the reaction with a stop solution.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculate the concentration of the analyte in the samples based on the standard curve.

cluster_elisa Competitive ELISA Workflow AddSample Add Standards/ Samples to Wells AddConjugate Add HRP-Conjugate AddSample->AddConjugate AddAntibody Add Antibody AddConjugate->AddAntibody IncubateBind Incubate (Competitive Binding) AddAntibody->IncubateBind Wash1 Wash Plate IncubateBind->Wash1 AddSubstrate Add Substrate (e.g., TMB) Wash1->AddSubstrate IncubateColor Incubate (Color Development) AddSubstrate->IncubateColor AddStop Add Stop Solution IncubateColor->AddStop ReadAbsorbance Read Absorbance AddStop->ReadAbsorbance Calculate Calculate Concentration ReadAbsorbance->Calculate

Figure 3. Workflow for a competitive ELISA for this compound.

Conclusion

Benchmarking a new this compound assay against a well-established reference method like HPLC-MS/MS is essential for ensuring data quality and reliability. While HPLC-MS/MS offers superior specificity and is often considered the definitive method, ELISAs provide a valuable alternative for high-throughput screening applications where speed and cost are major considerations. The choice of method should be guided by the specific research question, the required level of analytical detail, and the available laboratory infrastructure. By carefully evaluating the performance characteristics outlined in this guide, researchers can make an informed decision on the most appropriate assay for their needs.

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal Procedures for Penicilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical byproducts is paramount to ensuring laboratory safety and environmental health. Penicilloic acid, a primary degradation product of penicillin, requires careful handling and disposal to mitigate risks of environmental contamination and the proliferation of antibiotic resistance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[3]

Step-by-Step Disposal Protocol for this compound

The recommended disposal procedure for this compound focuses on chemical inactivation to break the β-lactam ring, rendering it inactive, followed by disposal as hazardous chemical waste. This dual approach ensures that the potential for environmental harm is minimized.

Step 1: Chemical Inactivation via Hydrolysis

The core of this compound disposal lies in ensuring the complete hydrolysis of the β-lactam ring, if not already fully degraded from its parent penicillin. Alkaline hydrolysis is an effective method for this purpose.

  • Preparation : In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).

  • Inactivation : Slowly add the this compound waste to the NaOH solution in a suitable container. A general guideline is to use a sufficient volume of the NaOH solution to ensure the final pH of the mixture is between 10 and 13.[4]

  • Reaction Time : Allow the mixture to react for a minimum of 12 hours to ensure complete degradation of any residual β-lactam activity.

  • Neutralization : After the inactivation period, neutralize the solution to a pH between 5.5 and 9.5 by slowly adding a suitable acid, such as hydrochloric acid (HCl).[5][6] This step is critical for preparing the waste for collection and to prevent reactions with other chemicals in the waste stream.

Step 2: Collection and Storage of Inactivated Waste

Once neutralized, the inactivated this compound solution is considered hazardous chemical waste and must be handled accordingly.

  • Container : Transfer the neutralized solution to a clearly labeled, leak-proof hazardous waste container. The container must be compatible with the chemical composition of the waste.

  • Labeling : The label should include the words "Hazardous Waste," the full chemical name of the contents (e.g., "Inactivated this compound Solution"), the date of accumulation, and any associated hazards.

  • Storage : Store the waste container in a designated, secondary containment area away from incompatible materials.

Step 3: Final Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8] Do not pour this compound waste, treated or untreated, down the drain unless explicitly permitted by your institution's EHS and local regulations.[7]

Key Data for Beta-Lactam Inactivation

ParameterRecommended Value/ProcedureRationale
Inactivation Method Alkaline HydrolysisEffectively breaks the β-lactam ring, neutralizing antibiotic activity.[4][9]
Reagent 1 M Sodium Hydroxide (NaOH)A readily available and effective base for hydrolysis.[4][9]
Target pH for Inactivation 10 - 13Ensures a sufficiently alkaline environment for rapid and complete degradation.[4]
Reaction Time Minimum 12 hoursProvides adequate time for the chemical inactivation process to complete.
Final pH for Disposal 5.5 - 9.5Neutral pH range required for collection and to prevent corrosive hazards.[5][6]

Experimental Protocol: Alkaline Hydrolysis of Beta-Lactams

This protocol outlines the general methodology for inactivating beta-lactam compounds like this compound in a laboratory setting.

  • Objective : To chemically degrade the β-lactam ring of this compound, rendering it biologically inactive.

  • Materials :

    • This compound waste

    • 1 M Sodium Hydroxide (NaOH) solution

    • 1 M Hydrochloric Acid (HCl) solution for neutralization

    • pH meter or pH indicator strips

    • Appropriate glass beakers and a magnetic stirrer

    • Personal Protective Equipment (PPE)

  • Procedure :

    • Quantify the amount of this compound waste to be treated.

    • In a chemical fume hood, place the waste in a beaker.

    • While stirring, slowly add the 1 M NaOH solution until the pH of the mixture is between 10 and 13.

    • Cover the beaker and continue stirring for at least 12 hours at room temperature.

    • After the incubation period, slowly add 1 M HCl to neutralize the solution to a pH between 5.5 and 9.5.

    • The inactivated and neutralized solution is now ready for collection as hazardous chemical waste.

Disposal Workflow Diagram

cluster_0 Step 1: Inactivation cluster_1 Step 2: Collection cluster_2 Step 3: Disposal A This compound Waste B Add 1M NaOH (pH 10-13) A->B C React for 12 hours B->C D Neutralize with HCl (pH 5.5-9.5) C->D E Transfer to Labeled Hazardous Waste Container D->E F Store in Secondary Containment E->F G Arrange Pickup by EHS/Licensed Contractor F->G

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and protecting our ecosystems from the threat of antibiotic contamination.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Penicilloic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Penicilloic acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is crucial for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a metabolite of penicillin and is considered the major antigenic determinant in penicillin hypersensitivity.[1][2] It is classified as a hazardous substance, toxic by inhalation, in contact with skin, and if swallowed.[3]

Recommended Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical line of defense against exposure to this compound. The following equipment is mandatory for handling this compound, particularly in its powdered form.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required.[4][5] Nitrile gloves are a suitable option. For prolonged or repeated contact, it is advisable to wear two layers of disposable gloves.[6]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5] In situations where dust generation is likely, chemical safety goggles should be worn.[7] A full-face shield may be necessary for high-risk activities.[8]
Respiratory Protection A NIOSH-approved respirator is essential when handling this compound powder to prevent inhalation.[5] For tasks with a low potential for dust generation, a P95-rated particle respirator may be sufficient. In cases of inadequate ventilation or higher-risk activities, a respirator with appropriate cartridges should be used.[9]
Body Protection A lab coat or long-sleeved protective clothing should be worn to prevent skin exposure.[3][7] For larger quantities, an acid-resistant suit may be necessary.[8]
Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory agencies like OSHA, NIOSH, or ACGIH, it is crucial to handle the compound with the principle of minimizing exposure to the lowest practical level.

ParameterValue
Occupational Exposure Limit (OEL) No specific OEL has been established for this compound.[5] All handling operations should be guided by the ALARA (As Low As Reasonably Achievable) principle. Engineering controls are the preferred method of exposure reduction.

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

Preparation
  • Designate a Handling Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.

  • Assemble Materials : Before beginning work, gather all necessary equipment, including PPE, weighing tools, and disposal containers.

  • Don PPE : Put on all required personal protective equipment as specified in the table above.

Handling
  • Weighing and Aliquoting : Perform all manipulations of this compound powder within a ventilated enclosure to minimize inhalation risk. Use appropriate tools to handle the powder and avoid creating dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Conduct Experiment : Carry out all experimental procedures with care to avoid spills and aerosol generation.

Post-Handling
  • Decontamination : Thoroughly decontaminate all work surfaces and equipment after use.

  • Doff PPE Correctly : Remove PPE in the correct order to avoid self-contamination.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : All solid waste contaminated with this compound, including gloves, weighing paper, and empty containers, must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste : Liquid waste containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method : All waste must be handled in accordance with local, state, and federal regulations.[3] Do not discharge into sewers or waterways.[3]

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.

  • Don PPE : Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection, before attempting to clean the spill.

  • Contain the Spill : For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material to contain the liquid.

  • Clean the Spill : Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Dispose of Waste : All cleanup materials must be disposed of as hazardous waste.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response prep1 Designate Handling Area prep2 Assemble Materials & PPE prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh & Aliquot Powder (in ventilated enclosure) prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 dispose Dispose of Waste post3->dispose spill1 Evacuate & Secure Area spill2 Don Full PPE spill1->spill2 spill3 Contain & Clean Spill spill2->spill3 spill4 Decontaminate Area spill3->spill4 spill_dispose Dispose of Cleanup Waste spill4->spill_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicilloic acid
Reactant of Route 2
Penicilloic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。